Sparfloxacin

Catalog No.
S543639
CAS No.
110871-86-8
M.F
C19H22F2N4O3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparfloxacin

CAS Number

110871-86-8

Product Name

Sparfloxacin

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22F2N4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

solubility

Practically insoluble
1.13e-01 g/L

Synonyms

5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)- 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, AT 4140, AT-4140, CI 978, CI-978, PD 131501, PD-131501, sparfloxacin, Zagam

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

The exact mass of the compound Sparfloxacin is 392.166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble1.13e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sparfloxacin mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Inhibition

Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic, primarily acts by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes the core functions of these targets and this compound's action upon them.

Enzyme Primary Role in Bacteria This compound's Action
DNA Gyrase Introduces negative supercoils into DNA, relieving torsional stress during replication [1]. Binds to the GyrA subunit, stabilizes the DNA-enzyme complex, prevents DNA strand resealing, causes double-strand DNA breaks [1] [2].
Topoisomerase IV Decatenates (separates) interlinked daughter chromosomes after DNA replication, essential for cell division [1]. Binds to the ParC (or GrlA in S. aureus) subunit, inhibits chromosome separation, leads to lethal DNA damage [1] [2].

This compound demonstrates a differential affinity, typically targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria [1]. The drug binds to the enzyme-DNA complex at the interface near the active site, intercalating into the cleaved DNA and blocking the resealing of DNA breaks [2]. This stabilized complex acts as a physical barrier to the DNA replication fork, ultimately leading to lethal double-strand DNA breaks and bacterial cell death [1] [2].

G This compound Mechanism of Action This compound This compound DNAGyrase DNA Gyrase (GyrA₂GyrB₂) This compound->DNAGyrase Binds to TopoIV Topoisomerase IV (ParC₂ParE₂) This compound->TopoIV Binds to DSBreak Stabilized Enzyme-DNA Complex & Double-Strand DNA Breaks DNAGyrase->DSBreak  Leads to TopoIV->DSBreak  Leads to Inhibition Inhibition of DNA Replication & Transcription DSBreak->Inhibition  Causes CellDeath Bacterial Cell Death Inhibition->CellDeath  Results in

Quantitative Activity and Cellular Accumulation

The antibacterial potency of this compound is determined by its intrinsic ability to inhibit its target enzymes and its accumulation within bacterial cells.

Inhibitory Concentration and Spectrum this compound shows potent activity against a wide range of bacteria. The optimum bactericidal concentration (OBC) in E. coli was found to be 1 µg/ml, which coincided with the concentration that maximally induced the bacterial SOS DNA repair response (recA), linking its lethal action to significant DNA damage [3]. Its spectrum includes Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Legionella, Mycoplasma, and Chlamydia species [4].

Intracellular Accumulation A key feature of this compound is its effective accumulation within bacteria. Studies show it accumulates two- to three-fold more than ciprofloxacin in staphylococci and generally achieves higher intracellular concentrations in staphylococci compared to Gram-negative bacteria [3]. This accumulation is influenced by the drug's hydrophobicity (measured as log D). Research indicates a positive correlation between this compound's lipophilicity and its accumulation in Staphylococcus aureus, though an inverse correlation was observed in Gram-negative organisms like E. coli and Pseudomonas aeruginosa [5].

Key Experimental Methodologies

The following are detailed methodologies for experiments used to characterize this compound's mechanism.

Experimental Goal Core Methodology Key Details & Measurements
DNA Gyrase Supercoiling Inhibition Assay [5] [6] Measures the inhibition of DNA gyrase's supercoiling activity in vitro. Purified gyrase subunits (GyrA, GyrB) from susceptible and resistant strains are reconstituted. The Minimal Effective Dose (MED) or IC50 is the drug concentration that inhibits supercoiling activity by 50% [5] [6].
Bacterial Cell Accumulation Assay [3] [5] Quantifies the intracellular concentration of the drug. Bacterial cells are exposed to the drug, then rapidly separated from the medium by centrifugation through silicone oil. Drug concentration in the cell pellet is determined via a fluorescence assay or bioassay [3] [5].
Determination of Optimum Bactericidal Concentration (OBC) & Killing Kinetics [3] Identifies the drug concentration that produces maximum bactericidal effect. Bacteria are exposed to a range of antibiotic concentrations. The OBC is the lowest concentration that results in the maximum rate of cell killing, which can be plotted in time-kill curves [3].

G Experimental Workflow for Mechanism Study Start Start Experiment EnzymeAssay Enzyme Inhibition Assay (MED/IC₅₀) Start->EnzymeAssay  In Vitro AccumulationAssay Cellular Accumulation Assay (centrifugation/fluorescence) Start->AccumulationAssay  Ex Vivo OBC OBC & Killing Kinetics (time-kill curves) Start->OBC  In Vivo Data Integrate Data: Target Potency + Cellular Uptake EnzymeAssay->Data AccumulationAssay->Data OBC->Data Conclusion Comprehensive Mechanism & Potency Profile Data->Conclusion

Bacterial Resistance Mechanisms

Bacterial resistance to this compound primarily occurs through two mechanisms, which can accumulate in a stepwise manner, leading to highly resistant strains [2].

  • Target Site Mutations: The most common mechanism involves chromosomal mutations in the genes encoding the target enzymes, particularly in a region known as the quinolone resistance-determining region (QRDR). Mutations in gyrA (especially at residues Ser83 and Asp87 in E. coli) and parC reduce the binding affinity of this compound to the enzyme-DNA complex [6] [2]. Mutations in both gyrA and parC can have an additive effect, resulting in higher-level resistance.
  • Efflux Pump Overexpression: Mutations in regulatory genes can lead to the overexpression of native efflux pumps (e.g., NorA in S. aureus). These membrane transporters expel this compound from the bacterial cell, reducing its intracellular concentration and thus its efficacy [3] [2].

Pharmacokinetic and Clinical Considerations

This compound's pharmacokinetic profile supports its clinical use, though its administration is guided by susceptibility testing due to resistance concerns [4] [1].

  • Pharmacokinetics: After a 200mg oral dose, this compound reaches a peak plasma concentration of approximately 0.7 mg/L in 3 to 5 hours. It has a long elimination half-life of 15 to 20 hours, allowing for once-daily dosing. The drug exhibits weak plasma protein binding (37%) and demonstrates excellent tissue distribution, achieving concentrations in most tissues that meet or exceed plasma levels [4].
  • Ocular Penetration: A specific study in rabbits demonstrated that this compound penetrates effectively into the vitreous humor of the eye, achieving a mean concentration of 59.4% of that in serum, which is superior to other quinolones like ciprofloxacin. This penetration correlates strongly with the drug's lipophilicity [7].

References

Sparfloxacin pharmacokinetics tissue distribution profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters & Tissue Distribution

The table below summarizes the core pharmacokinetic parameters of sparfloxacin, primarily after a single 200 mg oral dose in healthy subjects, unless otherwise specified [1] [2].

Parameter Value Notes / Context
Cmax (Plasma) ~0.7 mg/L Peak concentration after a 200 mg oral dose.
Tmax 3 - 5 hours Time to reach peak plasma concentration.
Elimination Half-life (t½) 15 - 20 hours Supports once-daily dosing.
Protein Binding ~37% Classified as weak binding.
Area Under Curve (AUC) Dose-proportional Increases with dose.
Urinary Excretion (Unchanged Drug) 10 - 14% of dose Over 24-48 hours; considered a "low urinary excretion-type" fluoroquinolone.
Effect of Food No significant effect On absorption or pharmacokinetics.
Renal Failure Impact No significant half-life prolongation Even in severe renal failure.

The distribution of this compound into tissues and fluids is a key characteristic, with concentrations typically at or above plasma levels [1] [2]. The following table outlines its tissue distribution profile.

Tissue / Fluid Distribution Relative to Plasma Experimental Context
Most Tissues Similar to or higher than plasma Based on human tissue concentration studies.
Cerebrospinal Fluid (CSF) Slight penetration Specific concentration data not provided.
Pleural Fluid Effective penetration Human study.
Bladder Tissue Concentration highly dependent on urinary exposure Rat model; ratio is tissue-to-plasma concentration.

Experimental Protocols for Tissue Distribution

For researchers investigating tissue distribution, here are detailed methodologies from key studies.

Protocol 1: In Vitro Bladder Tissue Permeability

This protocol assesses the intrinsic ability of fluoroquinolones, including this compound, to permeate bladder tissue, independent of systemic pharmacokinetics [3] [4].

  • 1. Tissue Preparation: Isate urinary bladders from Sprague-Dawley rats. Immediately after sacrifice, remove the bladder and prepare it for incubation.
  • 2. Drug Incubation: Incubate the isolated bladders in a solution containing 100 μg/mL of the fluoroquinolone (e.g., norfloxacin, levofloxacin, ciprofloxacin, this compound) for 30 minutes.
  • 3. Concentration Measurement: After incubation, determine the drug concentration that has transferred into the bladder tissue. Methods can include:
    • Chemical Analysis: Homogenize the tissue and use HPLC or a validated ELISA to measure the drug concentration [5].
    • Immunohistochemistry: Use a specific primary antibody (e.g., sheep anti-norfloxacin polyclonal antibody) and a detection system (e.g., Vectastain Elite ABC Sheep IgG Kit with DAB solution) to localize and semi-quantify the drug within the bladder's transitional epithelium [3].
Protocol 2: In Vivo Bladder Distribution in Rats

This protocol evaluates how urinary excretion influences the distribution of fluoroquinolones to the bladder tissue in a live animal model [3] [4].

  • 1. Animal Dosing:
    • Group 1 (Oral/IV): Administer a single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 10 mg/kg) of the fluoroquinolone to rats.
    • Group 2 (Surgical Control): Perform a sham operation on a group of rats.
    • Group 3 (Urine-Diverted): Perform ureter catheterization on another group to divert urine flow away from the bladder.
  • 2. Sample Collection: At a predetermined time point post-administration (e.g., 1 hour), collect blood (for plasma), urine, and the bladder tissue.
  • 3. Data Analysis: Measure drug concentrations in plasma, urine, and bladder tissue homogenate. Calculate bladder tissue-to-plasma concentration ratios. A significantly higher ratio in sham-operated vs. urine-diverted rats demonstrates the critical role of urinary excretion in delivering the drug to the bladder surface [3].
Protocol 3: General Tissue Distribution Study

This is a standard protocol for assessing the wider tissue distribution profile of this compound [5].

  • 1. Dosing and Sampling: Administer this compound orally to rats (e.g., 30 mg/kg). At multiple time intervals post-administration, sacrifice the animals and collect tissues of interest (e.g., heart, liver, spleen, lung, kidney, stomach, intestine, brain).
  • 2. Sample Preparation: Homogenize the collected tissues. Pre-treat samples, which may involve protein precipitation or dilution with an appropriate buffer like PBS.
  • 3. Quantitative Analysis: Use a highly specific and sensitive method to determine this compound concentrations. A competitive ELISA developed for this compound is well-suited for high-throughput analysis of diverse biological matrices with minimal pre-treatment [5].

Analytical Method: Competitive ELISA for this compound

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive method for quantifying this compound in complex biological samples, useful for therapeutic drug monitoring and pharmacokinetic studies [5].

  • 1. Immunogen & Coating Antigen Preparation: Conjugate this compound to a carrier protein (Bovine Serum Albumin, BSA) using the isobutyl chloroformate method to create an immunogen. Similarly, conjugate this compound to Ovalbumin (OVA) for use as the coating antigen on the assay plate.
  • 2. Antibody Production: Immunize rabbits with the this compound-BSA immunogen, starting with Freund's complete adjuvant and boosting with incomplete adjuvant. Collect antiserum and validate antibody production using indirect ELISA.
  • 3. ELISA Procedure:
    • Coat the microtiter plate with this compound-OVA.
    • Block unbound sites with a blocking buffer (e.g., 1% OVA in PBS).
    • Add a mixture of the sample (or standard) and the primary anti-sparfloxacin antibody to the wells. This compound in the sample competes with the plate-bound antigen for antibody binding sites.
    • After incubation and washing, add a peroxidase-labeled secondary antibody (anti-rabbit IgG).
    • Develop the reaction with a TMB substrate solution and stop it with sulfuric acid.
    • Measure the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.
  • 4. Validation: The standard curve for this compound is typically linear in the range of 5 ng/mL to 2 μg/mL. The method shows good recovery rates (87.7–106.2%) and acceptable precision (coefficients of variation of 4.8–15.3%) in rat plasma, urine, and tissues [5].

Visualized Experimental Pathways

The following diagram illustrates the logical workflow and key findings from the critical rat model experiments that dissect the routes of drug delivery to the bladder tissue.

G cluster_systemic Systemic Pathway (Minor) cluster_urinary Urinary Pathway (Major) Start Oral Administration of this compound A Drug in Plasma Start->A C Renal Excretion (10-14% of dose) Start->C B Direct Passive Diffusion from Capillaries A->B F High Bladder Tissue Concentration Achieved B->F Contributes Less D Drug in Urine C->D E Transfer from Urine into Bladder Tissue D->E E->F Primary Driver

Research Implications & Clinical Correlations

The pharmacokinetic and distribution data for this compound have direct implications for its use in drug development and clinical practice.

  • Once-Daily Dosing: The long elimination half-life (15-20 hours) is a significant advantage, supporting a convenient once-daily regimen that can improve patient compliance [6] [1] [2].
  • Optimizing UTI Treatment: The finding that urinary excretion is the primary driver for bladder tissue concentration validates the use of urinary drug levels, rather than just plasma levels, as a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting efficacy in urinary tract infections [3] [4].
  • Key Drug Interactions & Tolerability:
    • No Theophylline Interaction: Unlike some older quinolones, this compound does not interact with theophylline, making it a safer option for patients with concurrent respiratory conditions [6].
    • Reduced Bioavailability with Antacids: Antacids containing aluminum hydroxide can reduce the oral bioavailability of this compound by 25-35% and should not be co-administered [1] [2].
    • Key Adverse Events: The tolerability profile is similar to other quinolones, but clinicians must be vigilant for two specific effects: photosensitivity reactions (occurring more frequently than with other fluoroquinolones) and QTc interval prolongation [6].

References

Sparfloxacin antibacterial spectrum Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and In Vitro Activity

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic known for its enhanced activity against Gram-positive bacteria while maintaining strong activity against many Gram-negative pathogens [1]. The table below summarizes key Minimum Inhibitory Concentration (MIC90) data from published literature, which defines the minimum concentration required to inhibit the growth of 90% of isolates.

Table 1: In Vitro Activity of this compound (MIC90) Against Bacterial Isolates

Bacterial Species/Group MIC90 (μg/ml) Key Context & Comparisons
Gram-Positive Bacteria
Staphylococcus spp. 0.12 [2] Generally more active than older quinolones; some activity against certain ciprofloxacin-resistant strains [1].
Enterococcus faecalis 2.0 [2]
Streptococcus pneumoniae 0.5 [2] 4 to 8-fold more active than ofloxacin and ciprofloxacin [2]. Active against penicillin- and erythromycin-resistant strains [1].
Gram-Negative Bacteria
Enterobacteriaceae 0.5 [2] Activity is generally comparable to ciprofloxacin [2]. Includes genera like Escherichia, Klebsiella [3].
Serratia, Citrobacter, Providencia 1.0 - 4.0 [2] MICs are generally higher for these genera [2].
Haemophilus influenzae Susceptible [1] Includes both β-lactamase positive and negative strains [1].
Moraxella catarrhalis Susceptible [1] Includes both β-lactamase positive and negative strains [1].
Pseudomonas aeruginosa 8.0 [2] 90% of isolates were inhibited at this concentration [2].
Atypical & Other Pathogens
Mycoplasma pneumoniae Highly active [1] More active than ofloxacin [1].
Chlamydia pneumoniae Inhibited by low concentrations [1] More active than ofloxacin [1].
Legionella spp. Susceptible [1] At least as susceptible as to erythromycin [1].
Mycobacterium spp. Active [1] MIC90 is 4-fold lower than ciprofloxacin against M. tuberculosis [1].

Mechanism of Action and Resistance

  • Primary Mechanism: this compound exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [4] [3]. This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to cell death [5] [3].
  • Cellular Accumulation: The drug's effectiveness is partly due to its efficient accumulation within bacterial cells. Studies show that this compound accumulates 2 to 3 times more in staphylococci than ciprofloxacin, and generally achieves higher concentrations in Gram-positive bacteria compared to Gram-negatives [5].
  • Resistance Mechanisms: Resistance primarily arises from chromosomal mutations in the genes encoding the target enzymes (DNA gyrase and topoisomerase IV) [1]. A 2025 study on Corynebacterium spp. confirms that resistance to fluoroquinolones is linked to point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene [6]. Laboratory studies have successfully selected for this compound-resistant mutants, with some exhibiting cross-resistance to other quinolones [5].

The following diagram illustrates the mechanism of action of this compound and the primary resistance pathway.

sparfloxacin_mechanism cluster_bacterial_cell Bacterial Cell This compound This compound Gyrase DNA Gyrase (Topoisonmerase II) This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Cell_Death DNA_Replication->Cell_Death Gyrase->DNA_Replication TopoIV->DNA_Replication Mutations Mutations in gyrA/topoIV genes Resistance Decreased Drug Binding & Antibiotic Resistance Mutations->Resistance Leads to

This compound mechanism of action and resistance pathway

Experimental Methodologies

For researchers, the key methodologies for evaluating this compound's activity are summarized below.

Table 2: Key Experimental Protocols for In Vitro Evaluation

Protocol Objective Core Methodology Description Key Parameters & Considerations

| Minimum Inhibitory Concentration (MIC) Determination | Broth or agar dilution methods using serial two-fold dilutions of this compound in growth medium [2] [6]. | - Inoculum: ~5 x 10^5 CFU/ml [2].

  • pH & Cations: Activity decreases at acidic pH (e.g., pH 5) and with high magnesium concentrations (8.4 mM Mg²⁺ increased MICs 2-10x) [2].
  • Incubation: 35°C for 18-24 hours [7]. | | Killing Kinetics & Post-Antibiotic Effect (PAE) | Exposing bacteria to a set multiple of the MIC (e.g., 10x MIC) for a short period, then removing the drug and monitoring the time until regrowth [8]. | - Bactericidal Action: this compound is bactericidal at concentrations similar to or twice the MIC for susceptible pathogens [1].
  • PAE: It exhibits a post-antibiotic effect, where bacterial growth remains suppressed after antibiotic removal [1]. | | Mechanism of Action Studies | Measuring the inhibition of DNA synthesis in bacterial cells after exposure to the drug and correlating it with MIC and minimum bactericidal concentration (MBC) [5]. | - Optimum Bactericidal Concentration (OBC): For E. coli, the OBC and the concentration that maximally induces the SOS response (recA gene) were both found to be 1 μg/ml [5]. | | Gradient Strip Testing (e.g., ETEST) | Using a plastic strip impregnated with a predefined antimicrobial gradient on an inoculated agar plate. The MIC is read where the ellipse of growth inhibition intersects the strip [7]. | - Validation: This method is considered "off-label" for some pathogens/brands but shows good essential agreement (≈95.8%) with reference MICs for N. gonorrhoeae [7]. |

The experimental workflow for these key assays is visualized below.

experimental_workflow start Bacterial Isolate MIC MIC Determination (Broth/Agar Dilution) start->MIC MBC Bactericidal Kinetics (Kill Curve, MBC) MIC->MBC PAE Post-Antibiotic Effect (PAE) MBC->PAE Mech Mechanism Studies (DNA Synthesis, OBC) PAE->Mech

General workflow for evaluating this compound activity

Contemporary Research Context

  • Activity Against Non-Growing Bacteria: A 2025 drug-repurposing screen identified this compound as one of several fluoroquinolones with strong bactericidal activity against non-growing (stationary-phase) populations of uropathogenic E. coli and P. aeruginosa [9]. This suggests potential utility in treating persistent infections where bacteria are metabolically dormant.
  • Use in Antimicrobial Susceptibility Testing (AST): A 2025 study highlights that gradient strip methods (like ETEST) require careful validation when used "off-label" for organisms not specified by the manufacturer. However, they demonstrate good concordance with reference methods for determining this compound MICs in fastidious pathogens like Neisseria gonorrhoeae [7].

Important Considerations for R&D

  • Phototoxicity and QTc Prolongation: Be aware that this compound is associated with a higher incidence of phototoxicity compared to some other fluoroquinolones. It also causes a slight but measurable prolongation of the QTc interval on electrocardiograms [1].
  • Cross-Resistance: While some microorganisms resistant to other fluoroquinolones may remain susceptible to this compound, cross-resistance is a well-documented phenomenon [3].

References

Sparfloxacin metabolism elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties at a Glance

The table below summarizes the key pharmacokinetic parameters of sparfloxacin:

Parameter Typical Value Conditions / Notes
Oral Bioavailability 92% [1] Not significantly affected by food [2].
Protein Binding 37% - 45% [2] [1] Considered weak plasma protein binding.
Peak Plasma Concentration (Cmax) ~1.6 µg/mL [3] Achieved 2.7 to 6 hours after a single 400 mg oral dose [2] [4] [3].
Elimination Half-Life (t₁/₂) 15 - 20 hours [2] Can range from 16 to 30 hours, supporting once-daily dosing [1].
Area Under the Curve (AUC) Dose-dependent [2] [4] Increases proportionally with the administered dose.
Primary Metabolism Hepatic glucuronidation [1] Not mediated by the Cytochrome P450 system [1].
Route of Excretion Feces (~50%) and Renal (~50%) [1] Urinary excretion of unchanged drug is only 8.8% - 14% [2] [3].

Metabolic and Elimination Pathways

The following diagram illustrates the journey of this compound in the human body, from absorption to elimination:

G A Oral Administration B High Absorption (92% Bioavailability) A->B C Systemic Circulation (Peak plasma conc. in 3-6h) B->C D Extensive Tissue Distribution (Lungs, Skin, Inflammatory fluid) C->D F Elimination C->F Minor direct elimination E Hepatic Metabolism (Primarily Glucuronidation) D->E E->F G Feces (~50% of dose) F->G H Urine (~50% of dose) (Only ~10% as unchanged drug) F->H

This compound is rapidly absorbed after oral administration. It distributes widely into bodily tissues and fluids, achieving concentrations that meet or exceed plasma levels in areas like the lungs, skin, and inflammatory fluid [2] [1] [3]. The drug is metabolized in the liver to a this compound glucuronide conjugate [2] [1]. Elimination occurs equally via fecal and renal routes, though only a small fraction of the administered dose is excreted unchanged in the urine [1] [3].

Impact of Organ Impairment and Drug Interactions

The table below outlines considerations for specific patient populations and critical drug interactions:

Factor Impact on this compound Pharmacokinetics
Renal Impairment Severe renal failure can double the elimination half-life of the parent drug [4] [5]. Dosage adjustment is required [4].
Hepatic Impairment In patients with liver cirrhosis (without cholestasis), pharmacokinetics are not markedly altered. No dosage modification is recommended [4].
Drug Interactions Antacids containing aluminum, calcium, or magnesium can reduce oral bioavailability by 25-35% and should be taken at least 4 hours apart [2] [6]. Probenecid does not affect its pharmacokinetics, and it does not interact with theophylline, which is an advantage in treating respiratory infections [2] [7].

Critical Safety Profile for Researchers

A defining characteristic of this compound is its potent inhibition of the human ether-à-go-go-related gene (HERG) potassium channel, with an IC₅₀ of 18 µM [8]. This mechanism is associated with a dose-dependent prolongation of the QT interval on the electrocardiogram and an increased risk of a rare but serious ventricular arrhythmia known as torsades de pointes (TdP) [8]. This cardiotoxic potential is the most significant safety concern and has greatly limited its clinical use.

Protocol for Quantifying this compound in Plasma

For researchers conducting pharmacokinetic studies, here is a simplified high-performance liquid chromatography (HPLC) method for estimating this compound in human plasma [9].

  • Sample Preparation: Use a simple protein precipitation technique. Mix the plasma sample with a precipitating solution of acetonitrile and perchloric acid (1:1, v/v). After vortex mixing and centrifugation, the supernatant can be directly injected into the HPLC system [9].
  • Apparatus and Conditions:
    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: A mixture of 0.1 M sodium citrate buffer (pH ~4.0, adjusted with O-phosphoric acid) and acetonitrile in a ratio of 78:22 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: Spectrophotometric detection at a wavelength of 365 nm.
    • Internal Standard: Lomefloxacin can be used [9].
  • Method Performance: This method is reported to be linear, precise, and accurate, avoiding more tedious solid-phase or liquid-liquid extraction procedures [9].

References

Sparfloxacin therapeutic uses community-acquired pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

Clinical trials from the 1990s established the efficacy and safety profile of sparfloxacin, which informs its current classification.

Clinical Efficacy in CAP

The table below summarizes key clinical outcomes from historical studies.

Study / Comparison Patient Population Success Rate (this compound) Success Rate (Comparator)
Multi-center Trials [1] 107 adults with bacteremic pneumococcal CAP 80% (end of treatment) 78% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin)
Multi-center Trials [1] 107 adults with bacteremic pneumococcal CAP 79% (follow-up) 76% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin)
Phase III Integrated Analysis [2] 1,585 patients across various infections 25.3% experienced ≥1 related adverse event 28.1% (Erythromycin, Cefaclor, Ofloxacin, Clarithromycin, Ciprofloxacin)
Adverse Event Profile

An integrated analysis of Phase III trials compared this compound to other standard therapies (erythromycin, cefaclor, ofloxacin, clarithromycin, ciprofloxacin) [2]. Key findings include:

  • Photosensitivity was the most distinctive adverse effect, occurring in 7.4% of this compound patients compared to 0.5% with comparator drugs. Reactions were typically mild to moderate [2] [3].
  • QTc Prolongation: The mean increase in the heart rate-corrected QT interval was significantly greater with this compound (10 msec) than with comparators (3 msec). Although no associated ventricular arrhythmias were reported in these trials, this effect became a major contraindication [2].
  • Gastrointestinal reactions (e.g., diarrhea, nausea) were less frequent with this compound (12.1%) than with comparator drugs (22.3%) [2].

Experimental Protocol for Serum Bactericidal Activity

For researchers, the methodology used to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound against pneumococci is detailed below. This protocol is adapted from a published clinical trial [4].

  • Objective: To determine the serum bactericidal activity (SBA) of this compound against Streptococcus pneumoniae.
  • Subjects: Healthy adult volunteers.
  • Dosing Protocol: A single oral 400 mg dose of this compound.
  • Blood Sampling: Serum samples are collected at pre-determined intervals post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
  • Bacterial Isolates: Use four pneumococcal isolates representing a range of susceptibility (e.g., penicillin-susceptible, intermediate, and resistant strains).
  • Assay Procedure:
    • Serum Preparation: Allow blood samples to clot, then centrifuge to obtain sterile serum.
    • Titration: Serially dilute the serum samples in a broth medium compatible with pneumococcal growth.
    • Inoculation: Inoculate each dilution with a standardized suspension (~10^5 CFU/mL) of the pneumococcal test strain.
    • Incubation: Incubate the plates for 18-24 hours at 35°C in ambient air.
    • Determination of Titers:
      • Inhibitory Titer (SIT): The highest serum dilution that prevents visible bacterial growth.
      • Bactericidal Titer (SBT): The highest serum dilution that kills ≥99.9% of the initial inoculum, determined by subculturing from non-turbid wells.
  • Data Analysis: Calculate geometric mean titers for each strain across the time series to profile the time-dependent antibacterial activity.

Mechanism of Action Pathway

The bactericidal action of this compound results from its dual inhibition of two critical bacterial enzymes. The following diagram illustrates this mechanism and its consequences.

G cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death

> this compound inhibits DNA gyrase in gram-negative bacteria and topoisomerase IV in gram-positive bacteria, disrupting DNA replication and leading to bacterial cell death.

Key Summary for Researchers

  • Status: Withdrawn from the market in many countries, making it a compound of historical and research interest rather than clinical use [5] [6].
  • Differentiating Toxicity: Its safety profile was defined by a significant risk of photosensitivity reactions and QTc interval prolongation, which ultimately limited its utility compared to other agents [2].
  • Scientific Legacy: this compound represented an important development in fluoroquinolones with enhanced activity against pneumococci, including penicillin-resistant strains, and a long half-life enabling once-daily dosing [4] [3] [1].

References

Sparfloxacin adverse effects photosensitivity QTc prolongation

Author: Smolecule Technical Support Team. Date: February 2026

Core Adverse Effects: QTc Prolongation & Photosensitivity

The therapeutic profile of sparfloxacin is dominated by two dose-limiting toxicities.

  • QTc Interval Prolongation: this compound is a potent antagonist of the human Ether-à-go-go-Related Gene (hERG) potassium channel. By blocking the rapid delayed rectifier potassium current (IKr), it delays ventricular repolarization, manifesting as QTc prolongation on an electrocardiogram and increasing the risk of the life-threatening arrhythmia Torsades de Pointes (TdP) [1] [2] [3]. Among fluoroquinolones, this compound has the highest potency for hERG channel inhibition, with an IC50 of 0.23 μM [4] [3].
  • Phototoxicity: this compound causes both phototoxic and photoallergic reactions. Its chemical structure allows it to absorb ultraviolet A (UVA) and visible light, becoming photoexcited. This leads to the generation of reactive oxygen species (ROS) and unstable photoproducts that cause cellular damage, primarily in the skin [5] [6]. Clinical reporting rates for phototoxicity were 0.4 per thousand treated patients, approximately 4 to 25 times higher than for other fluoroquinolones [7].

Quantitative Profile of Adverse Effects

The table below summarizes the incidence rates of common and selected serious adverse events associated with this compound from clinical trials.

Adverse Effect Incidence (%) Notes/Severity
Photosensitivity Reaction 3.6 – 7.9% [8] [9] Sometimes severe; can occur despite sunscreen use [8].
Nausea 4.3 – 7.6% [8] [9] Most frequently reported gastrointestinal effect.
Diarrhea 3.2 – 4.6% [8] [9] Includes cases of Clostridioides difficile-associated diarrhea [8].
Headache 4.2 – 8.1% [8] [9] Most common nervous system effect.
Dizziness 2.0 – 3.8% [8] [9] Includes lightheadedness.
QTc Prolongation 1.3% [8] [9] Defined as QTc > 440 ms; risk increases with age [8].
Abdominal Pain 1.8 – 2.4% [8] [9] -
Dyspepsia 1.6 – 2.3% [8] [9] -
Insomnia 1.9% [8] [9] -
Vomiting 1.3% [8] [9] -

Mechanism of QTc Prolongation and Arrhythmogenic Potential

The cardiotoxicity of this compound is rooted in its direct interaction with the hERG channel.

  • Molecular Mechanism: The hERG channel's central cavity is lined with unique aromatic residues that create a high-affinity binding site for many pharmacologic agents, including this compound [2]. Blocking this channel reduces the outward potassium current, prolonging the cardiac action potential and the QT interval [1] [2].
  • Proarrhythmic Pathway: QT prolongation increases the risk of Early Afterdepolarizations (EADs). If an EAD reaches threshold, it can trigger an ectopic beat. In the presence of heterogeneous repolarization across the myocardium, this can initiate a re-entrant circuit, leading to TdP [2].

This mechanistic pathway is summarized in the diagram below:

G Start This compound Administration A Blocks hERG K+ Channel Start->A B Reduces IKr Current A->B C Prolonged Ventricular Action Potential B->C D QTc Interval Prolongation on ECG C->D E Increased Risk of Early Afterdepolarizations (EADs) D->E F Triggered Ectopic Beat E->F G Torsades de Pointes (TdP) Polymorphic VT F->G

Experimental Protocols for Key Assays

For researchers evaluating these adverse effects, the following established protocols are relevant.

In Vitro hERG Channel Assay

This assay is critical for predicting a compound's potential to prolong the QT interval.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.
  • Key Methodology:
    • Cell System: Use mammalian cell lines (e.g., HEK293) stably transfected with the hERG gene.
    • Electrophysiology: Employ the patch-clamp technique (whole-cell configuration) to measure the hERG tail current (IKr) [4] [3].
    • Procedure: Stepwise addition of this compound to the bath solution. The voltage-protocol typically involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the tail current.
    • Data Analysis: Plot the percentage of hERG current inhibition against the this compound concentration and fit the data to a dose-response curve (e.g., Hill equation) to calculate the IC50 value, which for this compound is approximately 0.23 μM [4].
In Vitro 3T3 Neutral Red Uptake Phototoxicity Test

This is the standard regulatory in vitro test for assessing phototoxic potential.

  • Objective: To determine the phototoxic potential of this compound by comparing its cytotoxicity in the presence and absence of light.
  • Key Methodology:
    • Cell Line: Balb/c 3T3 mouse fibroblast cells [5].
    • Procedure:
      • Expose cells to a range of this compound concentrations.
      • Irradiate one set of plates with a non-cytotoxic dose of UVA/visible light (e.g., 5 J/cm² UVA). Keep a duplicate set in the dark.
      • Following incubation, add the Neutral Red dye, which is taken up by viable lysosomes.
      • Measure the dye uptake spectrophotometrically after extraction.
    • Data Analysis: Calculate the Photo Irritation Factor (PIF) by comparing the IC50 values of the drug in irradiated vs. dark conditions. A PIF > 5 indicates phototoxic potential [5].
Ex Vivo Study on Human Melanocytes

This specialized assay investigates mechanisms of phototoxicity in pigmented cells.

  • Objective: To evaluate the impact of this compound on cell viability, melanogenesis, and oxidative stress in normal human melanocytes (HEMa-LP) [6].
  • Key Methodology:
    • Cell Culture: Maintain HEMa-LP melanocytes in a specialized growth medium.
    • Treatment: Expose cells to this compound (e.g., 0.001–1.0 mM) for 24 hours. For phototoxicity studies, include UVA irradiation.
    • Assessments:
      • Cell Viability: Use WST-1 assay to determine the EC50.
      • Melanin Content: Measure spectrophotometrically after NaOH solubilization.
      • Antioxidant Defense: Assess key enzyme activities (e.g., Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx)) and measure levels of reduced glutathione (GSH) [6].

Risk Mitigation and Conclusions for Drug Development

The history of this compound offers critical lessons for developing safer fluoroquinolones.

  • Structural Activity Relationship (SAR): The high potency for hERG blockade and phototoxicity is influenced by specific molecular substituents, particularly at the C5 and C8 positions of the quinolone core [3]. Modifying these moieties is a key strategy for mitigating these adverse effects in new drug candidates.
  • Clinical Risk Mitigation:
    • QTc Prolongation: Contraindicated in patients with known QTc prolongation, electrolyte abnormalities, or those taking other QT-prolonging drugs (e.g., antiarrhythmics, certain antidepressants) [8] [1] [4]. Pre-treatment ECG screening and avoidance in high-risk populations is crucial.
    • Phototoxicity: Contraindicated in patients with prior photosensitivity reactions. Patients must be advised to avoid sun exposure and UV lamps during and for several days after treatment. The correlation between monthly UV index and phototoxicity reporting rates is exceptionally strong (r=0.873) [7].

References

Comprehensive Technical Analysis of Sparfloxacin Intracellular Penetration Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic distinguished from other class members by its exceptional capacity to penetrate and accumulate within various human cells. This technical review comprehensively examines the intracellular penetration efficacy of this compound, providing drug development professionals with critical data on its cellular pharmacokinetics, methodological approaches for evaluation, and implications for targeting intracellular pathogens. This compound demonstrates unusually high intracellular accumulation ratios across multiple cell types, including polymorphonuclear leukocytes (PMNs), alveolar macrophages, and various tissue culture cells, with cellular to extracellular concentration ratios (C/E) consistently exceeding 4:1 and often reaching much higher values in specialized compartments [1] [2]. This extensive tissue distribution and intracellular penetration property makes it particularly valuable against facultative intracellular pathogens that reside within cellular sanctuaries, protected from many conventional antibiotics that achieve good serum levels but poor intracellular concentrations.

The clinical significance of these pharmacokinetic properties is substantial, as this compound achieves concentrations in key infection sites that far exceed the minimum inhibitory concentrations (MICs) for common respiratory pathogens and intracellular organisms [2]. This review synthesizes quantitative penetration data across multiple biological matrices, details experimental methodologies for evaluating intracellular antibiotic accumulation, elucidates the mechanisms driving this exceptional distribution, and discusses both the therapeutic advantages and limitations (notably phototoxicity) associated with these properties. Understanding these aspects is crucial for researchers developing novel antibiotics targeting intracellular pathogens and for optimizing the use of existing agents in clinical practice.

Pharmacokinetic Profile and Chemical Properties

This compound possesses distinct physicochemical properties that underlie its exceptional tissue penetration and intracellular distribution characteristics. As a third-generation fluoroquinolone, it exhibits prolonged elimination half-life ranging from 16 to 30 hours, significantly longer than earlier fluoroquinolones like ciprofloxacin (5.3 hours) [3] [2] [4]. This extended half-life supports once-daily dosing and maintains therapeutic concentrations at infection sites over prolonged periods. The compound demonstrates approximately 92% oral bioavailability that remains unaffected by food intake, facilitating reliable dosing in outpatient settings [4]. Protein binding is relatively moderate at 37-45%, suggesting that a substantial proportion of circulating drug remains unbound and available for tissue distribution [3] [4].

The molecular structure of this compound features distinct substitutions at the 1, 5, 7, and 8 positions of the quinolone nucleus compared to earlier fluoroquinolones, contributing to both its enhanced antibacterial spectrum and its unique distribution properties. Unlike ciprofloxacin, this compound demonstrates particularly potent activity against Gram-positive bacteria including Streptococcus pneumoniae and some intracellular organisms such as Legionella species, Mycoplasma pneumoniae, and Chlamydia species [3] [2]. The weak base character of this compound likely contributes to its ion-trapping within acidic intracellular compartments, a proposed mechanism for its observed accumulation patterns. Metabolism occurs primarily through hepatic glucuronidation without significant involvement of the cytochrome P450 system, reducing potential for drug-drug interactions [4]. Excretion is balanced between fecal (50%) and renal (50%) routes, which helps maintain therapeutic levels even in patients with impaired renal function [4].

Quantitative Intracellular Penetration Data

Comprehensive Penetration Across Cell Types

This compound demonstrates exceptional and consistent intracellular accumulation across diverse human cell types, achieving concentrations that significantly surpass extracellular levels. The following table summarizes key quantitative penetration data from experimental and clinical studies:

Table 1: this compound Intracellular Concentration Ratios Across Cell Types

Cell Type/Tissue C/E Ratio Experimental Conditions Significance
Polymorphonuclear Leukocytes (PMN) 4-11:1 Extracellular concentrations: 0.5-25 mg/L [1] Rapid, reversible uptake; enhanced with opsonized zymosan [1]
Alveolar Macrophages 65.5:1 Peak concentration 35.1 mg/L at 24h post-dose [2] Surpasses ciprofloxacin by >6-fold; exceeds MICs of intracellular pathogens [2]
Epithelial Lining Fluid (ELF) 63:1 Peak concentration 32.2 mg/L at 24h post-dose [2] Direct access to respiratory pathogens in airway lining fluid [2]
Tissue Culture Cells (HEp-2, McCoy) 4-8:1 Various extracellular concentrations [1] Consistent accumulation across different cell lines [1]
Bronchial Mucosa ~4.4 μg/g 2.5-5h after 400mg loading dose [4] Exceeds serum concentrations in respiratory tissues [4]
Comparative Tissue Pharmacokinetics

The distribution of this compound into various tissues and body fluids demonstrates its exceptional penetration characteristics beyond intracellular compartments:

Table 2: this compound Concentrations in Tissues and Body Fluids

Tissue/Body Fluid Concentration Achieved Experimental Conditions Tissue-to-Plasma Ratio
Sinus Mucosa 5.8 μg/g 2-5h after single 400mg dose [4] Significantly >1
Skin 0.56-1.31 μg/g After 100-200mg oral doses [4] 1.00-1.39 (increasing over time)
Inflammatory Fluid 1.3 μg/mL After single 400mg oral dose [4] 117% penetration ratio
Bile/Gallbladder 7.1-83x serum levels Various dosing regimens [4] Extreme accumulation in hepatobiliary system
Cerebrospinal Fluid Limited penetration Limited clinical data [4] 0.25-0.35 (CSF:Plasma ratio)

The quantitative data unequivocally demonstrate this compound's exceptional capacity to achieve therapeutic concentrations at most infection sites, particularly in respiratory tissues and intracellular compartments. The consistently high cellular-to-extracellular ratios across diverse cell types highlight its potential superiority for targeting facultative intracellular pathogens that evade many conventional antibiotics [1] [2]. The concentration gradients maintained over extended periods due to its prolonged elimination half-life further enhance its intracellular antibacterial efficacy, as sub-MIC periods that might select for resistance are minimized [3].

Experimental Methodologies for Assessing Intracellular Penetration

Cell Preparation and Incubation Protocols

The evaluation of this compound's intracellular penetration employs standardized cellular models and meticulous experimental conditions. For studies using human polymorphonuclear leukocytes (PMNs), these cells are typically isolated from fresh heparinized venous blood from healthy volunteers using density gradient centrifugation with Ficoll-Hypaque, followed by dextran sedimentation and hypotonic lysis to remove residual erythrocytes [1]. Cell viability should exceed 95% as determined by trypan blue exclusion, with differential counting confirming PMN purity of at least 98% [1]. For tissue culture cell lines such as HEp-2 and McCoy cells, maintained in Eagle's minimal essential medium supplemented with fetal calf serum and antibiotics, cells are harvested during logarithmic growth phase using trypsin-EDTA and resuspended in appropriate assay buffers [1].

The incubation protocol involves exposing cell suspensions (typically 10⁶-10⁷ cells/mL) to this compound at therapeutic concentrations ranging from 0.5 to 25 mg/L in balanced salt solutions with glucose, maintained at 37°C with continuous gentle agitation to ensure uniform drug exposure [1]. To differentiate between membrane binding and true intracellular accumulation, parallel experiments using Formalin-killed cells are conducted under identical conditions [1]. Additional methodological variations include assessing the effects of environmental temperature (4°C vs. 37°C), pH conditions (ranging from 6.0 to 8.0), and metabolic inhibitors to characterize the uptake mechanism [1].

Drug Quantification and Intracellular Activity Assessment

Following incubation, separation of cells from extracellular medium represents a critical methodological step, typically accomplished by rapid centrifugation through a dense oil layer (dibutyl phthalate or silicon oil) in microcentrifuge tubes, which effectively minimizes extracellular fluid carryover [1]. After separation, cell pellets are subjected to multiple washes with ice-cold buffer, lysed using distilled water or specific lysis buffers, and subsequently analyzed for antibiotic content. This compound concentrations are quantified using validated microbiological assays or high-performance liquid chromatography (HPLC) methods with appropriate detection limits [1] [2].

The assessment of intracellular biological activity employs various infection models, typically using opsonized Staphylococcus aureus or other relevant intracellular pathogens [1] [5]. Cells are infected with bacteria at appropriate multiplicities of infection (usually 1-10 bacteria per cell), followed by antibiotic exposure at concentrations reflecting therapeutic levels. Intracellular killing efficacy is determined by lysing cells at predetermined time points and quantifying viable bacteria through standard plating techniques [1]. Control conditions without antibiotics and with comparator drugs (e.g., ciprofloxacin) are essential for benchmarking this compound's performance.

G This compound Intracellular Uptake Experimental Workflow cluster_prep Cell Preparation cluster_inc Incubation & Uptake cluster_sep Separation & Analysis cluster_activity Activity Assessment PMN Human PMN Isolation (Density Gradient) Exposure This compound Exposure (0.5-25 mg/L, 37°C) PMN->Exposure Tissue Tissue Culture Cells (HEp-2, McCoy) Tissue->Exposure Viability Viability Assessment (Trypan Blue >95%) Viability->Exposure Conditions Variable Conditions: pH, Temperature, Inhibitors Exposure->Conditions Phagocytosis Opsonized Zymosan (Enhanced Uptake) Conditions->Phagocytosis Separation Oil Centrifugation (Separation from Medium) Phagocytosis->Separation Lysis Cell Lysis (Distilled Water/Buffer) Separation->Lysis Quantification Drug Quantification (Microbiological/HPLC) Lysis->Quantification Infection Cell Infection (Intracellular Pathogens) Quantification->Infection Killing Intracellular Killing Assay Infection->Killing ViableCount Viable Bacteria Quantification Killing->ViableCount

Figure 1: Experimental workflow for evaluating this compound intracellular uptake and activity

Mechanisms of Cellular Accumulation and Intracellular Activity

Uptake Mechanisms and Kinetics

This compound accumulates within cells through a process characterized as rapid, reversible, and concentration-dependent, without evidence of saturation at therapeutic concentrations [1]. The uptake occurs primarily via passive diffusion rather than active transport mechanisms, as demonstrated by its lack of energy dependence and similar accumulation patterns in both viable and Formalin-killed cells [1]. Environmental temperature variations (4°C vs. 37°C) show minimal impact on uptake efficiency, further supporting a non-facilitated diffusion mechanism [1]. However, uptake is significantly influenced by extracellular pH, with markedly reduced accumulation observed at alkaline conditions (pH 8.0), suggesting that the weak base properties of this compound may contribute to ion-trapping in relatively acidic intracellular compartments [1].

The phagocytic activity of professional immune cells substantially enhances this compound accumulation, as demonstrated by experiments with opsonized zymosan (a yeast cell wall component used to stimulate phagocytosis) [1]. During active phagocytosis, PMN-associated this compound increases significantly, indicating that the drug effectively penetrates into nascent phagosomes containing ingested pathogens. This property is therapeutically advantageous as it directs antibiotic delivery to the precise intracellular location where bacterial killing is required. The cellular accumulation is rapidly reversible upon drug removal from the extracellular medium, demonstrating a dynamic equilibrium between intracellular and extracellular compartments rather than irreversible sequestration [1].

Intracellular Pharmacodynamics and Antibacterial Efficacy

Once intracellular, this compound maintains potent bactericidal activity against captured pathogens, as evidenced by significant reductions in survival of intracellular Staphylococcus aureus at concentrations as low as 0.5 mg/L [1]. This preserved intracellular activity distinguishes this compound from some antibiotic classes that may accumulate intracellularly but demonstrate reduced antibacterial efficacy in the intracellular environment due to factors such as pH variations, enzymatic inactivation, or subcellular compartmentalization away from bacterial localization [5].

The mechanism of action against intracellular bacteria mirrors its extracellular activity, involving inhibition of bacterial DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria), critical enzymes for DNA replication and transcription [4]. Unlike mammalian cells, bacteria lack nuclear envelopes and maintain their DNA in a supercoiled state requiring these enzymes, explaining the selective toxicity against prokaryotic cells despite high intracellular concentrations in eukaryotic host cells [4]. The extended intracellular half-life of this compound correlates with its prolonged plasma elimination half-life (16-30 hours), resulting in sustained antibacterial pressure within the intracellular compartment that may enhance bacterial eradication and reduce relapse potential [3] [4].

G This compound Cellular Accumulation Mechanisms cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment SPX_Ext This compound Molecule PassiveDiff Passive Diffusion (Non-saturable) SPX_Ext->PassiveDiff Concentration-dependent SPX_Int Accumulated This compound PassiveDiff->SPX_Int IonTrap Ion Trapping (Weak Base Effect) SPX_Int->IonTrap pH-dependent DNAGyrase DNA Gyrase/Topo IV Inhibition SPX_Int->DNAGyrase Intracellular activity preserved Phagosome Phagosome Penetration (Enhanced during phagocytosis) Phagosome->SPX_Int Opsonized zymosan enhancement BacterialDeath Bacterial Cell Death DNAGyrase->BacterialDeath

Figure 2: Key mechanisms driving this compound cellular accumulation and intracellular activity

Clinical Implications and Therapeutic Applications

Advantages for Respiratory Infections

The exceptional pulmonary penetration of this compound translates into distinct clinical advantages for treating respiratory infections, particularly those involving intracellular pathogens and difficult-to-reach anatomical sites. Comparative studies demonstrate that this compound achieves significantly higher concentrations in alveolar macrophages (35.1 mg/L) and epithelial lining fluid (32.2 mg/L) than ciprofloxacin, with site-to-serum ratios exceeding 60:1 for these compartments versus approximately 10:1 for ciprofloxacin [2]. These concentration differentials are clinically relevant as they substantially exceed the MIC90 values for common respiratory pathogens such as Streptococcus pneumoniae (typically 0.25-0.5 mg/L), Haemophilus influenzae (0.015-0.03 mg/L), and Moraxella catarrhalis (0.06 mg/L) [2].

The extended elimination half-life (16-30 hours) of this compound from respiratory tissues further enhances its therapeutic utility, maintaining drug levels above pathogen MICs throughout the dosing interval [3] [4]. This pharmacokinetic profile supports once-daily dosing while ensuring continuous antibacterial coverage at the primary infection site. For intracellular respiratory pathogens such as Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae, which replicate within alveolar macrophages and other pulmonary cells, this compound's dual penetration into both epithelial lining fluid (affecting extracellular pathogens) and intracellular compartments (affecting intracellular pathogens) provides comprehensive coverage not achieved by many alternative antibiotics [2] [4].

Activity Against Resistant Pathogens

This compound demonstrates potent activity against various antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecium (VREF), although its intracellular efficacy against VREF appears somewhat reduced compared to vancomycin-susceptible strains [3] [5]. At concentrations equal to four times the MIC, this compound effectively decreases the number of intracellular vancomycin-susceptible E. faecium organisms, while exhibiting bacteriostatic activity against vancomycin-resistant strains [5]. This activity profile positions this compound as a valuable option for treating infections caused by these challenging multidrug-resistant pathogens, particularly in scenarios where tissue penetration is crucial for therapeutic success.

The rising global challenge of antimicrobial resistance underscores the importance of antibiotics with favorable penetration properties like this compound [6]. As bacteria continue to develop sophisticated resistance mechanisms including efflux pumps, enzymatic inactivation, target modification, and reduced membrane permeability, achieving adequate antibiotic concentrations at the infection site becomes increasingly critical [6]. This compound's ability to accumulate intracellularly at levels far exceeding serum concentrations helps overcome some of these resistance mechanisms, particularly those involving reduced permeability or efflux pumps that may be less effective against the high intracellular drug levels achieved [1] [6].

Limitations and Pharmaceutical Considerations

Phototoxicity and Stability Concerns

Despite its favorable penetration properties, this compound presents significant phototoxicity concerns that have limited its clinical use [4] [7]. The fluoroquinolone structure, particularly specific substitutions at the 1, 5, 7, and 8 positions, renders this compound susceptible to photodegradation under ultraviolet A (UVA) radiation, generating reactive oxygen species and toxic photoproducts that cause cellular damage [7]. Clinical studies report phototoxicity incidence of approximately 2.0%, typically manifesting as erythema on sun-exposed areas (face and hands) with an average onset of 6.3 days after initiation of therapy [4]. This phototoxic potential exceeds that observed with ciprofloxacin and ofloxacin but remains lower than that associated with fleroxacin, pefloxacin, enoxacin, and nalidixic acid [4].

The photodegradation process not only causes adverse effects but also reduces antibacterial efficacy, as the photoproducts generally demonstrate weaker activity against target pathogens compared to the parent compound [7]. This dual impact of increased toxicity and decreased efficacy presents substantial clinical challenges, particularly in outpatient settings where sun exposure is difficult to control completely. Molecular studies indicate that photodegradation involves cleavage of the piperazinyl ring and defluorination reactions, generating products with altered antibacterial properties and enhanced cytotoxic potential [7]. These limitations have spurred research into novel formulations and structural analogs that retain this compound's advantageous penetration properties while mitigating its phototoxic potential.

Formulation Strategies to Overcome Limitations

Advanced drug delivery systems represent promising approaches to overcome this compound's limitations while preserving its favorable intracellular penetration characteristics. Research demonstrates that PLGA nanoformulations of this compound (PLGA-SPFX-NPs) effectively enhance antibacterial activity while providing photoprotection under ambient UV radiation exposure [7]. These nanoparticles, with mean hydrodynamic diameters of approximately 117 nm and low polydispersity indices (0.19), exhibit sustained release profiles that maintain therapeutic concentrations over extended periods [7]. The encapsulation efficiency typically exceeds 68%, ensuring efficient drug loading and controlled release kinetics [7].

The photoprotective efficiency of PLGA nanoencapsulation significantly reduces this compound photodegradation, with nanoparticle formulations demonstrating approximately 50% greater stability under UVA exposure compared to free drug [7]. This enhanced stability translates directly to maintained antibacterial efficacy against relevant pathogens following UV exposure, addressing a critical limitation of the native compound. Additionally, the nanoformulation shows improved intracellular uptake in some cell types, potentially further enhancing activity against intracellular pathogens [7]. These advanced delivery systems illustrate how pharmaceutical engineering can optimize the therapeutic profile of this compound, potentially revitalizing its clinical utility for specific indications where its penetration properties provide particular advantage.

Conclusion and Future Perspectives

This compound demonstrates exceptional intracellular penetration capabilities across diverse human cell types, achieving cellular-to-extracellular concentration ratios that significantly surpass most other fluoroquinolone antibiotics. This property, combined with its broad-spectrum activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and some multidrug-resistant strains, positions it as a valuable agent for treating infections where adequate intracellular antibiotic concentrations are crucial for clinical success. The detailed methodological approaches for evaluating its intracellular uptake and activity provide robust frameworks for assessing similar compounds in development.

References

Summary of Validated HPLC Methods for Sparfloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares three validated HPLC methods, detailing their chromatographic conditions and key performance metrics.

Method Attribute Method 1: HPLC-UV for MDR1 Study [1] Method 2: Multi-Fluoroquinolone HPLC [2] Method 3: Rapid HPLC-UV [3]
Analytical Goal Pharmacokinetic study related to MDR1 gene polymorphism Simultaneous quantitation of multiple fluoroquinolones Simple and rapid determination in plasma & urine
Sample Volume 500 µL [1] 500 µL [2] Not specified
Internal Standard Ciprofloxacin [1] Levofloxacin [2] Grepafloxacin [3]
Sample Prep Protein precipitation with perchloric acid [1] Liquid-liquid extraction with ethyl acetate [2] Protein precipitation with perchloric acid [3]
Analytical Column Luna C18(2) [1] Kromasil C18 [2] C18 reversed-phase [3]
Mobile Phase Acetonitrile / 0.035 M perchloric acid (pH 2.0) [1] Phosphate buffer (pH 2.5)-Acetonitrile (80:20, v/v) [2] Not specified
Flow Rate 1.5 mL/min [1] 1.0 mL/min [2] Not specified
Detection UV [1] Not specified (UV or FLD implied) UV [3]
Runtime 10 min [1] 18 min [2] Rapid (specific time not given) [3]
Retention Time (Sparfloxacin) 8.0 min [1] 12.8 min [2] Not specified
LLOQ Not specified 100 ng/mL [2] 0.025 mg/L (25 ng/mL) in plasma [3]
Linearity Range 0.025–2.0 µg/mL [1] 100–10,000 ng/mL [2] Not specified
Accuracy/Recovery 96.4–101.7% [1] Within FDA guidelines [2] 96.7–97.9% [3]
Precision (CV) <7.4% [1] Within FDA guidelines [2] <10% [3]

Detailed Experimental Protocols

Here are the step-by-step protocols for two primary sample preparation techniques.

Protocol A: Protein Precipitation for Serum Samples [1] [3]

This simple and fast method is ideal for processing a large number of pharmacokinetic samples.

  • Step 1: Aliquot Sample: Pipette 500 µL of human serum or plasma into a clean microcentrifuge tube [1].
  • Step 2: Add Internal Standard: Add a known volume of the internal standard working solution (e.g., Ciprofloxacin) to the sample [1].
  • Step 3: Precipitate Proteins: Add 500 µL of 10% perchloric acid solution to the sample. Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation [1] [3].
  • Step 4: Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 × g) for 5-10 minutes to form a solid pellet of precipitated proteins [1].
  • Step 5: Collect and Inject: Carefully transfer the clear supernatant into an HPLC vial for analysis [1].
Protocol B: Liquid-Liquid Extraction for Plasma Samples [2]

This method offers high selectivity and is beneficial for simultaneous analysis of multiple drugs.

  • Step 1: Aliquot Sample: Pipette 500 µL of human plasma into a glass extraction tube [2].
  • Step 2: Add Internal Standard: Add a known volume of the internal standard working solution (e.g., Levofloxacin) to the plasma [2].
  • Step 3: Extract Analytes: Add a suitable volume of organic solvent (e.g., 3-5 mL of ethyl acetate). Cap the tube and vortex mix for 5-10 minutes to partition the analytes into the organic layer [2].
  • Step 4: Separate Phases: Centrifuge the mixture to separate the phases completely. Transfer the upper organic layer to a new, clean test tube [2].
  • Step 5: Evaporate and Reconstitute: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (∼40°C). Reconstitute the dry residue with 200 µL of the HPLC mobile phase by vortexing for 1-2 minutes [2].
  • Step 6: Inject: Transfer the reconstituted solution to an HPLC vial for injection.

Workflow Diagram: this compound Bioanalysis

The following diagram illustrates the complete journey of a sample from collection to data analysis, integrating both sample preparation paths.

SparfloxacinWorkflow Start Collected Human Plasma/Serum Sample IS Add Internal Standard (e.g., Ciprofloxacin) Start->IS PrepMethod Choose Sample Preparation Method IS->PrepMethod PP Protein Precipitation (Protocol A) PrepMethod->PP  Fast & Simple LLE Liquid-Liquid Extraction (Protocol B) PrepMethod->LLE  High Selectivity HPLC HPLC-UV Analysis PP->HPLC LLE->HPLC Data Data Analysis & Concentration Calculation HPLC->Data

Key Applications and Method Selection

The validated methods are primarily applied in clinical pharmacokinetic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in the human body [1] [2] [3]. A specific application investigated the impact of MDR1 gene polymorphism on this compound pharmacokinetics, as this compound is a known substrate for the P-glycoprotein (P-gp) efflux transporter [1].

When selecting a method:

  • For high-throughput routine analysis of this compound alone, the protein precipitation method (Protocol A) is recommended due to its speed and simplicity [1] [3].
  • For studies requiring the simultaneous quantification of multiple fluoroquinolones or enhanced sample cleanliness, the liquid-liquid extraction method (Protocol B) is more appropriate [2].

References

Application Notes & Protocols: Sparfloxacin-Mediated Nanoparticle Synthesis and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sparfloxacin, a fluoroquinolone antibiotic, has emerged as a versatile agent for the synthesis and stabilization of metal nanoparticles due to its quinolone structure which acts as both reducing and stabilizing agent. This compound-functionalized nanoparticles show significant promise in biomedical applications including electrochemical sensing, anticancer therapies, and antibacterial platforms. These nanoparticles exhibit enhanced catalytic activity, stability, and biocompatibility, making them valuable for drug development research. This document provides detailed protocols for synthesis, characterization, and application of this compound-mediated gold, silver, and iron-based nanoparticles.

Synthesis Protocols

This compound-Capped Gold Nanoparticles (Sp-AuNPs)

Primary Application: Electrochemical ethanol sensing in biological samples [1].

Reagents and Materials
  • Gold chloride trihydrate (HAuCl₄·3H₂O)
  • This compound (≥98% purity)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Double distilled water (Milli-Q quality, 18.2 MΩ·cm)
Step-by-Step Procedure
  • Gold precursor preparation: Dissolve 5 mg HAuCl₄·3H₂O in 5 mL double distilled water (1 mg/mL concentration) under magnetic stirring at 500 rpm for 5 minutes at 60°C until a transparent yellow solution forms.

  • This compound solution preparation: Prepare 2.5 mL of this compound solution containing 2 mM this compound (7.85 mg) in 10 mL distilled water with 30 μL of 0.1 M HCl added.

  • Reduction process: Add the this compound solution dropwise into the gold chloride solution with continuous stirring at 500 rpm at 60°C.

  • Stabilization: Continue stirring for additional 30 minutes until the color changes indicating nanoparticle formation.

  • Purification: Centrifuge the resulting Sp-AuNPs at 12,000 rpm for 15 minutes and resuspend in double distilled water.

Table 1: Optimization Parameters for Sp-AuNPs Synthesis

Parameter Optimal Condition Effect
Temperature 60°C Controls reduction rate and particle size
Stirring speed 500 rpm Ensures uniform mixing and prevents aggregation
This compound concentration 2 mM Balanced reducing and stabilizing capacity
Reaction time 30-40 minutes Complete reduction of gold ions
This compound/Iron Ion Nanoparticles (SPA/Fe³⁺ NPs)

Primary Application: Anticancer therapy through ferroptosis induction and antibacterial activity [2].

Reagents and Materials
  • This compound (SPA)
  • Iron chloride hexahydrate (FeCl₃·6H₂O)
  • Polyethylene glycol-polymer (PEPCA) for encapsulation
Step-by-Step Procedure
  • Coordination complex formation: Mix this compound and FeCl₃·6H₂O in molar ratio of 1:1 in aqueous solution.

  • Self-assembly: Incubate at room temperature with continuous stirring for 2 hours to form coordination bonds between this compound carbonyl groups and Fe³⁺ ions.

  • Encapsulation (optional): For enhanced delivery, incorporate SPA/Fe³⁺ NPs into PEPCA polymer matrix using solvent evaporation method.

  • Purification: Dialyze against distilled water using 10 kDa MWCO membrane for 24 hours.

Characterization Techniques and Data

Structural and Morphological Analysis

Table 2: Essential Characterization Techniques for this compound Nanoparticles

Technique Information Obtained Typical Results
UV-Vis Spectroscopy Nanoparticle formation, stability, surface plasmon resonance Sp-AuNPs: Peak at ~520-540 nm [1]
Transmission Electron Microscopy (TEM) Size, morphology, distribution Sp-AuNPs: ~25 nm; ZMS: 8-10 nm [1] [3]
High-Resolution TEM Crystallinity, lattice structure ZMS nanoparticles: lattice spacings 1.91Å (ZnS) and 1.98Å (MnS) [3]
Dynamic Light Scattering (DLS) Hydrodynamic size, aggregation state Sp-AuNPs: ~25 nm with low PDI [1]
Zeta Potential Surface charge, colloidal stability Sp-AuNPs: Negative surface charge [1]
X-ray Diffraction (XRD) Crystal structure, phase identification ZMS: Cubic zinc blende structures of ZnS and MnS [3]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states ZMS: Confirmed presence of Zn, Mn, S; Mn⁴⁺ state identified [3]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Elemental quantification, concentration ZMS: Zn:Mn molar ratio of 0.45:0.55 [3]
Electrochemical Sensor Preparation

Protocol for Screen-Printed Electrode Modification [1]

  • Electrode activation: Clean screen-printed carbon electrode (SPE) with 0.1 M NaOH by cyclic voltammetry scanning from 0 to 1.0 V for 10 cycles.

  • Surface modification: Deposit 5 μL of Sp-AuNPs dispersion onto activated SPE surface.

  • Drying: Allow to dry at room temperature for 1 hour to form stable Sp-AuNPs/A-SPE.

  • Electrochemical measurement: Perform cyclic voltammetry and differential pulse voltammetry in 0.1 M NaOH with ethanol concentrations ranging from 25 μM to 350 μM.

Biomedical Applications

Anticancer Mechanisms

This compound/metal nanoparticle systems exhibit multiple anticancer mechanisms through induction of ferroptosis and immunogenic cell death. The following diagram illustrates the key signaling pathways involved:

G SPANPs SPA/Fe³⁺ NPs ROS ROS Production SPANPs->ROS Fenton Reaction GSH GSH Depletion SPANPs->GSH Fe³⁺ Oxidation ROS->GSH Consumption DAMPs DAMPs Release ROS->DAMPs ICD Induction GPX4 GPX4 Inactivation GSH->GPX4 Substrate Depletion LPO Lipid Peroxide Accumulation GPX4->LPO Reduced Detoxification Ferroptosis Ferroptosis LPO->Ferroptosis cGASSTING cGAS-STING Pathway Activation Immune Enhanced Immune Activation cGASSTING->Immune DAMPs->cGASSTING Free DNA

Diagram 1: SPA Nanoparticle Anticancer Mechanism

Antibacterial Applications

Microneedle System for Triple-Negative Breast Cancer [3]

Preparation Protocol
  • Formulation: Coload this compound and zinc-manganese sulfide (ZMS) nanoparticles into hyaluronic acid matrix using microtransfer molding method.

  • Fabrication: Prepare MN patches with needle height of ≈600 μm and base width of ≈200 μm.

  • Quality control: Verify mechanical strength (destructive force ≈1.4 N/needle) and skin penetration capability using methylene blue staining.

  • Release kinetics: Characterize using ICP-MS and UV-vis spectrophotometry, showing ≈50% release within first 4 hours and near-complete release by 12 hours.

Performance Data

Sensor Performance

Table 3: Electrochemical Sensor Performance for Ethanol Detection

Parameter Performance Conditions
Linear detection range 25-350 μM In 0.1 M NaOH
Limit of detection (LOD) 0.55 μM S/N = 3
Reproducibility High (RSD <5%) Between different electrodes
Recovery in saliva 99.6% Spiked samples
Selectivity Excellent Against common interferents
Therapeutic Efficacy
  • Antitumor activity: PEPCA@SPA/Fe³⁺ NPs significantly inhibit primary tumor growth and reduce lung metastasis in 4T1 tumor models [2].

  • Antibacterial efficacy: ZMS/SP-loaded microneedles show strong antimicrobial and antibiofilm properties against Gram-negative bacteria including Pseudomonas aeruginosa, E. coli, and Fusobacterium nucleatum [3].

  • Immune activation: Enhanced infiltration of CD4+/CD8+ T cells and activation of dendritic cells in tumor microenvironment [2].

Key Advantages for Drug Development

  • Dual functionality: this compound provides both therapeutic effects and nanoparticle stabilization.

  • Enhanced bioavailability: Nanoparticle formulation improves delivery and retention at target sites.

  • Synergistic effects: Metal coordination enhances both antibacterial and anticancer activities.

  • Modifiability: Surface properties can be tuned for specific applications through functionalization.

Technical Notes and Troubleshooting

  • Stability issues: Ensure proper pH control during synthesis; this compound nanoparticles are stable in distilled water but may aggregate in high ionic strength solutions.

  • Characterization challenges: Combine multiple techniques (TEM, DLS, XRD) for comprehensive understanding of nanoparticle properties.

  • Reproducibility: Strict control of temperature, stirring speed, and reagent addition rate is critical for batch-to-batch consistency.

Future Perspectives

This compound-mediated nanoparticles represent a promising platform for multifunctional therapeutic systems. Future research directions include combination with immunotherapy checkpoint inhibitors, development of targeted delivery systems, and exploration of additional metal coordination complexes for enhanced therapeutic efficacy.

References

Application Notes and Protocols: Development of Sparfloxacin Emulsomes-Loaded Thermosensitive In Situ Gel for Enhanced Ophthalmic Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Ocular drug delivery presents significant challenges due to the complex anatomical and physiological barriers of the eye. Conventional ophthalmic formulations such as solutions, suspensions, and ointments suffer from poor bioavailability (<5%) primarily due to rapid precorneal elimination caused by tear turnover, nasolacrimal drainage, and protein binding. [1] This pulse delivery phenomenon results in an initial high drug concentration followed by a rapid decline, necessitating frequent instillation and leading to patient discomfort and potential systemic side effects. [2]

Sparfloxacin, a third-generation fluoroquinolone antibiotic widely used in treating bacterial conjunctivitis, corneal ulcers, and other ocular infections, faces additional challenges due to its extremely low aqueous solubility (0.113 mg/mL), which further limits its ocular bioavailability. [2] To address these limitations, we have developed an integrated delivery system combining the advantages of nanocarrier technology with in situ gelling properties. This sophisticated approach utilizes emulsomes – lipid-core nanocarriers stabilized by phospholipid corona – dispersed within a thermosensitive PLGA-PEG-PLGA triblock copolymer gel that undergoes sol-to-gel transition at ocular surface temperature. [3] [4]

The dual-component system provides multiple advantages: (1) enhanced drug solubilization through emulsomal encapsulation, (2) prolonged ocular residence time through temperature-triggered gelation, (3) sustained drug release kinetics, and (4) improved corneal permeability. This application note details the formulation, characterization, and evaluation protocols for this advanced this compound delivery system, providing researchers with comprehensive guidelines for its development and assessment.

Formulation Composition and Preparation

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, ≥98% purity)
  • Lipid Components: Triolein (Captex GTO) as solid core lipid, soya phosphatidylcholine (PC) as bilayer component
  • Surfactants: Tween 80, Labrafil M1944CS, Labrasol
  • Thermosensitive Polymer: PLGA-PEG-PLGA triblock copolymer (PLGA 3:1, MW 1.88 kDa; PEG MW 1.5 kDa)
  • Solvents: Chloroform, methanol, ethanol (analytical grade)
  • Equipment: High-pressure homogenizer or probe sonicator, heating mantle with temperature control, magnetic stirrer, dynamic light scattering (DLS) instrument, dialysis membrane (MWCO 12-14 kDa)
Preparation of this compound-Loaded Emulsomes

The formulation of emulsomes involves a systematic optimization process to achieve optimal nanoparticle characteristics:

  • Organic Phase Preparation: Dissolve this compound (50 mg), triolein (100 mg), and soya phosphatidylcholine (200 mg) in chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvents under reduced pressure at 40°C using a rotary evaporator until a uniform thin lipid film forms on the flask interior.

  • Hydration and Nanostructuring: Hydrate the lipid film with 10 mL of phosphate buffer (pH 7.4) containing 0.3% Tween 80 under gentle agitation at 65°C for 1 hour until the film completely disperses.

  • Size Reduction: Subject the multilamellar dispersion to high-pressure homogenization (5 cycles at 15,000 psi) or probe sonication (5 minutes at 40% amplitude with pulse cycle) to form uniform emulsomes.

  • Purification: Separate unencapsulated drug by ultracentrifugation at 25,000 rpm for 45 minutes at 4°C and resuspend the emulsomes pellet in minimal phosphate buffer.

The critical quality attributes during emulsomes preparation include particle size, polydispersity index, zeta potential, and encapsulation efficiency. The optimal emulsomes should have a particle size between 150-250 nm, PDI <0.3, zeta potential >|-30| mV, and encapsulation efficiency >80%.

Preparation of Thermosensitive In Situ Gel

The thermosensitive gel platform provides the in situ gelling properties essential for prolonged ocular residence:

  • Polymer Solution Preparation: Dissolve PLGA-PEG-PLGA triblock copolymer (20% w/v) in cold phosphate buffer (pH 7.4) under gentle stirring at 4°C for 24 hours until a clear solution forms.

  • Incorporation of Emulsomes: Mix the this compound-loaded emulsomes dispersion with the polymer solution in 1:1 ratio under slow magnetic stirring at 4°C for 2 hours to ensure homogeneous distribution.

  • Isotonicity Adjustment: Add sufficient sodium chloride to achieve isotonicity (290-310 mOsm/kg) compatible with ocular tissues.

  • Preservation: Add methyl paraben (0.1% w/v) as preservative and adjust pH to 7.2-7.4 using 0.1N NaOH or HCl.

  • Packaging: Aseptically fill the final preparation in amber-colored sterile glass vials and store at 4°C until use.

The following workflow diagram illustrates the complete preparation process:

G cluster_emulsomes Emulsomes Preparation cluster_gel In Situ Gel Preparation Start Start Formulation A Dissolve this compound, Triolein, Phospholipids in Organic Solvent Start->A B Form Thin Film by Rotary Evaporation A->B C Hydrate with Buffer Containing Tween 80 B->C D Size Reduction by Homogenization/Sonication C->D E Purify by Ultracentrifugation D->E F Dissolve PLGA-PEG-PLGA in Cold Buffer (4°C) E->F Purified Emulsomes Notes Critical Parameters: - Particle Size: 150-250 nm - PDI: <0.3 - Zeta Potential: >|-30| mV - Encapsulation: >80% - Gelation at 35°C E->Notes G Mix with Emulsomes Dispersion F->G H Adjust Isotonicity and pH G->H I Aseptic Filling and Packaging H->I I->Notes

Physicochemical Characterization

Emulsomes Characterization

Comprehensive characterization of the emulsomes is essential to ensure optimal performance and batch-to-batch consistency:

  • Particle Size and Distribution: Determine using dynamic light scattering (DLS). Dilute the emulsomes dispersion 50-fold with distilled water and measure at 25°C with a scattering angle of 90°. Optimal size range: 150-250 nm with PDI <0.3. [3]

  • Zeta Potential: Measure by electrophoretic mobility using the same dilution as for DLS. Values >|-30| mV indicate good physical stability due to electrostatic repulsion.

  • Encapsulation Efficiency: Separate unencapsulated drug by ultracentrifugation (25,000 rpm, 45 minutes). Lyse the emulsomes pellet with methanol and quantify this compound content using validated HPLC method (C18 column, mobile phase: acetonitrile:phosphate buffer pH 3.0 [30:70], detection: 290 nm). Calculate EE% using the formula: EE% = (Amount of drug in emulsomes / Total drug added) × 100

  • Morphological Examination: Analyze using transmission electron microscopy (TEM). Negative stain with 2% phosphotungstic acid and observe under appropriate magnification. Well-formulated emulsomes show spherical morphology with distinct core-shell structure.

  • Crystallinity Studies: Perform differential scanning calorimetry (DSC) to confirm the molecular state of the encapsulated drug. Heat samples from 25°C to 300°C at 10°C/min under nitrogen atmosphere. The absence of this compound melting endotherm (≈265°C) indicates amorphous state or molecular dispersion within the lipid core.

In Situ Gel Characterization

The thermosensitive gel matrix requires specific characterization to ensure proper sol-gel transition and rheological behavior:

  • Gelation Temperature: Determine using visual tube inversion method. Heat 2 mL of gel formulation in a water bath with temperature increasing at 1°C/min. Record the temperature at which the solution no longer flows upon tube inversion (90° angle for 30 s). Optimal range: 32-35°C. [4]

  • Gelation Time: Place 1 mL of formulation in a vial immersed in water bath at 35°C and determine the time required for complete gel formation using tube inversion method. Should be <5 minutes for patient comfort.

  • Rheological Properties: Characterize using rotational viscometer with cone-plate configuration. Measure viscosity at increasing shear rates (0.1-100 s^-1) at both 25°C (pre-corneal temperature) and 35°C (ocular surface temperature). Ideal formulation shows viscosity <1000 cP at 25°C for easy instillation and >5000 cP at 35°C for prolonged residence.

  • Mucoadhesive Strength: Evaluate using modified balance method with freshly excised bovine corneal mucosa. Measure the force required to detach the gel formulation from mucosal surface. Higher mucoadhesion correlates with extended ocular residence.

Table 1: Quality Control Specifications for this compound Emulsomes-Loaded In Situ Gel

Parameter Method Acceptance Criteria
Appearance Visual inspection Clear, slightly opalescent dispersion
pH Potentiometry 7.2 - 7.4
Osmolarity Osmometer 290 - 310 mOsm/kg
Drug Content HPLC 95 - 105% of label claim
Gelation Temperature Tube inversion method 32 - 35°C
Gelation Time Tube inversion method at 35°C < 5 minutes
Viscosity at 25°C Rotational viscometer < 1000 cP
Viscosity at 35°C Rotational viscometer > 5000 cP
Particle Size Dynamic light scattering 150 - 250 nm
Polydispersity Index Dynamic light scattering < 0.3
Zeta Potential Electrophoretic mobility > | -30 | mV
Encapsulation Efficiency Ultracentrifugation-HPLC > 80%
Sterility Membrane filtration Sterile

In Vitro and Ex Vivo Evaluation

In Vitro Drug Release Study

The drug release profile provides critical information about the release kinetics and mechanism:

  • Dialysis Method: Use Franz diffusion cells with cellulose membrane (MWCO 12-14 kDa). Place 1 mL of formulation in the donor compartment and 20 mL simulated tear fluid (pH 7.4) in receptor maintained at 35°C with continuous stirring at 50 rpm.

  • Sampling Protocol: Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 6, 8, 10, 12, 16, 20, 24 h) and replace with fresh medium. Filter through 0.45μm membrane and analyze drug content by HPLC at 290 nm.

  • Data Analysis: Calculate cumulative drug release and plot against time. Fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanism.

The optimized this compound emulsomes in situ gel should demonstrate sustained release over 24 hours with an initial burst release (<30% in first 2 hours) followed by prolonged release phase. The release kinetics typically follow Higuchi model, indicating diffusion-controlled mechanism. [3]

Antimicrobial Efficacy Testing

Evaluate antibacterial activity using standard microbiological assays:

  • Agar Diffusion Method: Inoculate Mueller-Hinton agar plates with standardized inoculum (1.5×10^8 CFU/mL) of reference strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853). Place wells (6 mm diameter) and add 50 μL of formulation. After incubation at 37°C for 24 hours, measure zones of inhibition.

  • Minimum Inhibitory Concentration (MIC) Determination: Prepare serial dilutions of the formulation in broth medium. Inoculate with test organisms and incubate. Compare MIC values with conventional this compound eye drops.

The emulsomes-loaded gel should demonstrate comparable or enhanced antibacterial activity relative to conventional formulations despite sustained release, due to improved permeability and prolonged contact time.

Ocular Irritation Assessment (HET-CAM Test)

The hen's egg test-chorioallantoic membrane (HET-CAM) provides a reliable alternative to Draize test for ocular irritation potential:

  • Egg Incubation: Incubate fertilized hen's eggs (50-60 g) at 37°C±0.5°C with 60% relative humidity for 10 days. Rotate manually every 12 hours.

  • Preparation: On day 10, create a window (2×2 cm) in the eggshell to expose the CAM. Discard eggs with damaged CAM.

  • Application: Apply 0.3 mL of test formulation directly onto the CAM surface. Use 0.9% NaCl as negative control and 1% NaOH as positive control.

  • Evaluation: Observe for 5 minutes for vascular damage indicators (hemorrhage, lysis, coagulation). Calculate irritation score (IS) using formula: IS = (5 × number of eggs showing hemorrhage)/total eggs + (7 × number of eggs showing lysis)/total eggs + (9 × number of eggs showing coagulation)/total eggs

  • Interpretation: IS < 1 indicates no irritation, 1-5 slight irritation, 5-10 moderate irritation, >10 severe irritation. The formulated system should demonstrate no irritation potential. [2] [5]

The following diagram illustrates the key evaluation methods and their relationships:

G cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Evaluation Formulation Evaluation A Drug Release Study Evaluation->A B Antimicrobial Efficacy Evaluation->B C Rheological Characterization Evaluation->C D Corneal Permeation Study Evaluation->D E Mucoadhesion Testing Evaluation->E F Gamma Scintigraphy Ocular Retention Evaluation->F G HET-CAM Irritation Test Evaluation->G Parameters Key Parameters: - Release Kinetics (0-24h) - Zone of Inhibition - Viscosity Profile - Permeation Coefficient - Detachment Force - Residence Time - Irritation Score A->Parameters G->Parameters

In Vivo Ocular Retention Studies

Radiolabeling Protocol for Gamma Scintigraphy

Gamma scintigraphy provides a non-invasive method to quantitatively evaluate precorneal residence time:

  • Radiolabeling Optimization:

    • Dissolve 1.5 mg this compound in 2 drops of 1M NaOH
    • Add stannous chloride solution (1 mg/mL in 10% acetic acid) as reducing agent
    • Mix with Tc-99m (2-3 mCi) and adjust pH to 7.0-7.5 using 0.5M NaHCO₃
    • Incubate for 15 minutes at room temperature
  • Quality Control of Radiolabeling:

    • Determine labeling efficiency using instant thin-layer chromatography (ITLC)
    • Use 100% acetone as mobile phase to determine free Tc-99m
    • Use pyridine:acetic acid:water (3:5:1.5) to determine colloids
    • Accept labeling efficiency >95% for imaging studies [5]
  • Formulation Administration:

    • Incorporate radiolabeled this compound into the emulsomes in situ gel
    • Instill 25 μL of formulation in the lower conjunctival sac of rabbit eyes
    • Use conventional this compound eye drops as control
  • Imaging and Analysis:

    • Acquire dynamic images (1 frame/minute for first 30 minutes, then 1 frame/5 minutes for 6 hours) using gamma camera
    • Draw regions of interest around the eye and quantify radioactivity
    • Calculate elimination rate constant and mean residence time from time-activity curves

Table 2: In Vivo Ocular Retention Parameters of this compound Formulations

Parameter Conventional Eye Drops Emulsomes-Loaded In Situ Gel
Initial Activity (% of dose) 100% 100%
Activity at 30 min (% of dose) 15.2% ± 3.5% 78.5% ± 5.2%
Activity at 2 h (% of dose) 2.1% ± 0.8% 52.3% ± 4.7%
Activity at 6 h (% of dose) Not detectable 28.6% ± 3.9%
Elimination Rate Constant (min⁻¹) 0.152 ± 0.021 0.028 ± 0.005
Mean Residence Time (min) 25.4 ± 3.8 285.6 ± 32.7
Relative Bioavailability 1.0 (reference) 8.7 ± 1.2

The data demonstrates that the emulsomes-loaded in situ gel system provides significantly prolonged ocular residence with approximately 9-fold improvement in relative bioavailability compared to conventional eye drops. [5]

Stability Testing and Storage

Stability Protocol

Comprehensive stability testing is essential to establish shelf life and storage conditions:

  • Accelerated Stability Studies:

    • Store formulations in amber glass vials at 5°C±3°C, 25°C±2°C/60%±5% RH, and 40°C±2°C/75%±5% RH
    • Withdraw samples at 0, 1, 3, and 6 months
    • Evaluate appearance, pH, drug content, gelation temperature, particle size, and in vitro drug release
  • Real-time Stability Studies:

    • Store at recommended storage condition (5°C±3°C) for up to 24 months
    • Sample at 0, 3, 6, 9, 12, 18, and 24 months
  • In-use Stability:

    • After first opening, store at 5°C±3°C for 28 days
    • Test at 0, 7, 14, 21, and 28 days for sterility and drug content
Recommended Storage Conditions

Based on stability data, the following storage conditions are recommended:

  • Unopened Vials: Store at 2-8°C protected from light
  • After Opening: Use within 28 days when stored at 2-8°C
  • Do Not Freeze: Freezing may disrupt the emulsomes structure and polymer matrix
  • Transportation: Can tolerate room temperature for up to 7 days without significant quality attributes change

Conclusion and Future Perspectives

The development of this compound emulsomes-loaded thermosensitive in situ gel represents a significant advancement in ocular drug delivery technology. This integrated system successfully addresses the major limitations of conventional this compound eye drops by combining the solubilization enhancement of emulsomes with the residence time extension of in situ gelling technology. The comprehensive protocols outlined in this application note provide researchers with detailed methodologies for formulation, characterization, and evaluation of this sophisticated drug delivery system.

Key advantages demonstrated through these studies include:

  • Enhanced Solubility: Emulsomes technology improves the solubility of poorly water-soluble this compound, potentially increasing corneal permeability and therapeutic efficacy
  • Prolonged Residence Time: The thermosensitive in situ gel system significantly extends precorneal residence time from minutes to hours, reducing dosing frequency
  • Sustained Release Profile: The combined system provides controlled drug release over 24 hours, maintaining therapeutic concentrations and improving patient compliance
  • Excellent Tolerability: Comprehensive irritation assessment confirms the non-irritant nature of the formulated system

Future research directions should focus on scale-up manufacturing processes, long-term toxicological studies, and clinical efficacy trials to translate this promising technology from laboratory to clinical practice. Additionally, the platform technology can be extended to other poorly soluble ophthalmic drugs facing similar bioavailability challenges.

References

Comprehensive Application Notes and Protocols for UV Spectrophotometric Determination of Sparfloxacin in Pharmaceutical Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sparfloxacin is a third-generation fluoroquinolone antibiotic widely used in the treatment of urinary tract infections and other bacterial diseases due to its excellent bioavailability and broad-spectrum activity. The quality control of this compound in pharmaceutical formulations is essential to ensure product efficacy and patient safety. This protocol describes a validated UV-spectrophotometric method for the determination of this compound in tablet formulations based on complex formation with bromothymol blue. The method offers excellent sensitivity, precision, and accuracy while being cost-effective and simple to perform, making it ideal for routine quality control in pharmaceutical laboratories.

The method has been developed in accordance with ICH guidelines for analytical method validation and provides a reliable alternative to more expensive techniques such as HPLC. It enables precise quantification of this compound in the presence of common pharmaceutical excipients, which do not interfere with the analysis [1]. The following sections provide detailed protocols for sample preparation, instrumentation, analytical procedure, and method validation.

Analytical Principle

The method is based on the formation of a yellow-colored complex between this compound and bromothymol blue in solution. This complex exhibits maximum absorption at 385 nm in the visible spectrum. The reaction proceeds through an ion-pair association mechanism where the protonated amino group of this compound interacts with the sulfonate group of bromothymol blue.

The absorption intensity is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law. This relationship enables the quantitative determination of this compound in pharmaceutical formulations over the concentration range of 2-12 mg/L [1]. The method is highly selective for this compound, as common pharmaceutical excipients do not form colored complexes under the same conditions and therefore do not interfere with the analysis.

Materials and Reagents

Chemicals and Reagents
  • This compound reference standard (purity ≥98%)
  • Bromothymol blue (analytical grade, 0.5% w/v solution in methanol)
  • Methanol (HPLC grade)
  • Distilled or deionized water
  • Pharmaceutical excipients for placebo preparation (microcrystalline cellulose, magnesium stearate, lactose monohydrate, starch)
Instruments and Equipment
  • UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Analytical balance (capacity 100 g, readability 0.1 mg)
  • Ultrasonic bath
  • pH meter with combination electrode
  • Volumetric flasks (Class A, various sizes)
  • Micropipettes (various volumes)
  • Whatman filter paper No. 41 or equivalent
  • Membrane filters (0.45 μm)
Software
  • Spectrophotometer operating software
  • Microsoft Excel or equivalent for statistical calculations

Preparation of Standard Solutions

Stock Standard Solution

Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Add approximately 30 mL of methanol and dissolve using sonication for 10 minutes. Make up to volume with methanol to obtain a stock solution with concentration of 1 mg/mL. This solution is stable for 7 days when stored protected from light at 4°C.

Working Standard Solutions

Prepare working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 mg/L. These solutions should be prepared fresh daily and protected from light until analysis.

Table 1: Preparation of Working Standard Solutions

Target Concentration (mg/L) Volume of Stock Solution (mL) Final Volume (mL)
2 0.2 100
4 0.4 100
6 0.6 100
8 0.8 100
10 1.0 100
12 1.2 100

Sample Preparation Protocol

Tablet Sample Preparation

Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 50 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 20 minutes with occasional shaking to ensure complete extraction of the active ingredient. Allow to cool to room temperature, then make up to volume with methanol and mix well.

Filter a portion of the solution through Whatman No. 41 filter paper or a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Dilute the filtrate appropriately with methanol to obtain a final concentration within the working range (2-12 mg/L). For a typical 100 mg this compound tablet, a dilution factor of 5000-10000 is usually appropriate.

Placebo Preparation

Prepare a placebo mixture containing all excipients listed in the tablet formulation except this compound. Process this mixture following the same procedure as for the tablet samples to verify the selectivity of the method.

Analysis Procedure

Complex Formation

To 5.0 mL of each standard or sample solution in a 15 mL test tube, add 2.0 mL of bromothymol blue solution (0.5%). Mix thoroughly using a vortex mixer for 30 seconds. Allow the reaction mixture to stand for 10 minutes at room temperature to ensure complete complex formation. The development of a stable yellow color indicates complex formation.

Spectrophotometric Measurement

Set up the UV-Visible spectrophotometer and allow it to stabilize for 30 minutes. Set the wavelength to 385 nm. Using methanol as a blank, measure the absorbance of each standard solution followed by the sample solutions. Ensure that the cuvette is properly rinsed with the solution to be measured between measurements.

Calibration Curve

Construct a calibration curve by plotting the absorbance against concentration for the standard solutions. Determine the regression equation and correlation coefficient using the least squares method. The method is considered acceptable if the correlation coefficient (r²) is ≥0.998.

Table 2: Typical Calibration Curve Data

Concentration (mg/L) Absorbance Standard Deviation
2 0.185 0.005
4 0.362 0.006
6 0.548 0.007
8 0.721 0.008
10 0.899 0.009
12 1.076 0.010

Method Validation

The method has been validated according to ICH guidelines for the following parameters [2]:

Specificity

The method was found to be specific for this compound as no interference was observed from common pharmaceutical excipients. The placebo solution showed negligible absorbance at 385 nm, confirming that the excipients do not form complexes with bromothymol blue under the experimental conditions.

Linearity and Range

The method demonstrates excellent linearity in the concentration range of 2-12 mg/L. The typical regression equation is y = 0.089x + 0.012 with a correlation coefficient of 0.9996, where y is absorbance and x is concentration in mg/L.

Accuracy

Accuracy was determined by recovery studies using the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was 99.8% with %RSD less than 2%, indicating excellent accuracy.

Table 3: Accuracy Data from Recovery Studies

Spike Level (%) Amount Added (mg) Amount Found (mg) Recovery (%) RSD (%)
80 40.0 39.9 99.8 1.2
100 50.0 50.1 100.2 1.0
120 60.0 59.7 99.5 1.3
Precision

Precision was evaluated as both repeatability (intra-day precision) and intermediate precision (inter-day precision). The %RSD for repeatability was ≤1.5% and for intermediate precision was ≤2.0%, confirming the method is precise.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.2 mg/L, while the LOQ was 0.6 mg/L, indicating adequate sensitivity for quality control purposes.

Application Notes

  • Solution Stability: The yellow-colored complex is stable for up to 60 minutes after formation. All absorbance measurements should be completed within this time frame.

  • Temperature Control: The complex formation is sensitive to temperature fluctuations. Maintain a consistent room temperature (20-25°C) during the analysis.

  • pH Considerations: The reaction is pH-dependent. Ensure consistent pH by preparing fresh bromothymol blue solution regularly.

  • Quality Control: Include system suitability tests by analyzing a middle concentration standard (6 mg/L) in triplicate at the beginning of each analysis sequence. The %RSD should not exceed 2.0%.

  • Troubleshooting: If absorbance values fall outside the calibration range, adjust the dilution factor accordingly. If the calibration curve shows poor linearity, prepare fresh standard solutions and bromothymol blue reagent.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the spectrophotometric determination of this compound in pharmaceutical tablets:

sparf_workflow Start Start Analysis PrepStd Prepare Standard Solutions Start->PrepStd PrepSample Prepare Tablet Sample Solution Start->PrepSample ComplexForm Form Complex with Bromothymol Blue PrepStd->ComplexForm PrepSample->ComplexForm Measure Measure Absorbance at 385 nm ComplexForm->Measure CalCurve Construct Calibration Curve Measure->CalCurve Calculate Calculate Sample Concentration Measure->Calculate Sample Absorbance CalCurve->Calculate Validate Validate Results Calculate->Validate End Report Results Validate->End

Conclusion

The described UV-spectrophotometric method for the determination of this compound in pharmaceutical tablets using bromothymol blue is accurate, precise, and cost-effective. The method has been completely validated and shown to be suitable for routine quality control analysis of this compound in tablet formulations. The simple sample preparation, wide linear range, and excellent recovery make this method a valuable alternative to more expensive chromatographic techniques in resource-limited settings.

References

Comprehensive Application Notes and Protocols: Green Bioanalytical HPLC Method for Sparfloxacin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sparfloxacin is a third-generation broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including atypical pathogens and mycobacteria. Its therapeutic monitoring requires precise, reliable, and environmentally conscious bioanalytical methods. Green analytical chemistry principles aim to minimize the environmental impact of analytical methods by reducing hazardous solvent consumption, waste generation, and energy requirements. This application note describes a validated green bioanalytical HPLC method for this compound quantification in biological matrices that aligns with green chemistry principles while maintaining rigorous analytical standards compliant with European Medicines Agency (EMA) guidelines. The method offers an eco-friendly alternative to conventional approaches without compromising analytical performance, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings.

Experimental Design

Chemicals and Materials

All chemicals and reagents employed should be of HPLC grade to ensure optimal analytical performance. The specific requirements include:

  • This compound reference standard (≥98% purity) as the analyte of interest
  • Genabilic acid (≥98.5% purity) as the internal standard
  • HPLC-grade acetonitrile as the primary organic modifier
  • Monopotassium phosphate for buffer preparation
  • Sodium hydroxide (1N) for solubility adjustment
  • Acetic acid (10%) for sample preparation
  • HPLC-grade water from a Milli-Q or equivalent purification system

For sample processing, solid-phase extraction (SPE) cartridges (Oasis HLB 1cc 30mg) are recommended, used in conjunction with a 20-position SPE manifold for efficient batch processing. The biological matrix consists of sheep plasma collected in heparinized tubes, though the method has demonstrated applicability to other biological matrices including human serum and urine [1].

Instrumentation and Chromatographic Conditions

The analytical system requires a high-performance liquid chromatography setup with specific components:

  • HPLC system: Waters Alliance e2695 or equivalent with isocratic capability
  • Detection system: Photodiode array detector (Waters 2998 or equivalent)
  • Data acquisition software: Empower or compatible system for data processing
  • Analytical column: Xbridge BEH C18 column (5µm, 4.6 × 250mm) or equivalent
  • Column temperature: Ambient (approximately 21°C)
  • Mobile phase: Acetonitrile:monopotassium phosphate buffer (1.36 g/L) (49:51, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 298 nm (primary), 236 nm (secondary for peak purity)
  • Injection volume: 10 µL
  • Run time: 7 minutes per sample
Greenness Assessment Criteria

The method's environmental impact was evaluated according to the following green analytical chemistry principles:

  • Solvent toxicity: Preference for lower toxicity solvents (acetonitrile over methanol)
  • Solvent consumption: Total volume of organic solvent used per analysis
  • Waste generation: Total effluent produced during analysis
  • Energy consumption: Operational parameters affecting power requirements
  • Sample preparation: Simplicity and chemical requirements for sample processing

Results and Discussion

Method Validation

The developed method was rigorously validated according to EMA guidelines for bioanalytical method validation [1]. The validation parameters demonstrated excellent performance across all criteria:

Table 1: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Result Acceptance Criteria
Linearity range 0.2-10 µg/mL R² ≥ 0.99
Correlation coefficient (R²) ≥0.99 ≥0.99
Lower limit of quantification (LLOQ) 0.2 µg/mL Signal-to-noise ≥10
Within-run precision (% RSD) 0.00-0.88% <15% (≤20% for LLOQ)
Accuracy (% nominal) 90.3-118.0% (LLOQ) 80-120% (LLOQ)
Retention time (SPX) 2.6 min -
Retention time (IS) 5.8 min -
Specificity No interference from matrix -

The method demonstrated excellent sensitivity with an LLOQ of 0.2 µg/mL, which is sufficient for monitoring therapeutic concentrations of this compound in biological fluids, as typical peak plasma concentrations (Cmax) following therapeutic doses range from 1-2 µg/mL [2]. The precision and accuracy values well within acceptable criteria indicate the method's reliability for bioanalytical applications.

Greenness Evaluation

The environmental advantages of this method compared to conventional approaches are substantial:

Table 2: Greenness Assessment Comparison with Conventional Methods

Parameter Proposed Green Method Conventional Methods [2] [3]
Organic solvent consumption/sample ~0.5 mL 1-2 mL
Total run time 7 min 10-15 min
Sample preparation approach Minimal solvent protein precipitation Liquid-liquid extraction with evaporation
Buffer system Simple phosphate buffer Complex ion-pair reagents or pH adjustments
Waste production ~7 mL per sample 15-30 mL per sample
Energy consumption Lower (shorter runtime) Higher

The method eliminates the need for chlorinated solvents and ion-pairing reagents commonly employed in previously published methods [2] [4], significantly reducing environmental toxicity. The simplified sample preparation approach using protein precipitation with dilution instead of multiple extraction and evaporation steps further enhances the greenness profile while improving throughput.

Analytical Applications

This validated method has been successfully applied to:

  • Pharmacokinetic studies in animal models following single-dose administration
  • Therapeutic drug monitoring in clinical settings
  • Stability studies of this compound under various storage conditions
  • Drug interaction studies with concomitant medications

The method effectively quantified this compound in sheep plasma samples collected over 24 hours post-administration, generating concentration-time profiles suitable for calculating key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life [1]. The specificity was confirmed by absence of interference from common concomitant medications or endogenous matrix components.

G start Start Method Development obj Define Analytical Objectives start->obj green_principles Apply Green Chemistry Principles obj->green_principles Minimize solvent use Reduce waste mobile_phase Optimize Mobile Phase ACN: Phosphate Buffer (49:51) green_principles->mobile_phase sample_prep Develop Sample Preparation Protein Precipitation + SPE green_principles->sample_prep validate Method Validation (EMA Guidelines) mobile_phase->validate sample_prep->validate apply Apply to Real Samples validate->apply Successful validation

Figure 1: Green Method Development Workflow - This diagram illustrates the systematic approach to developing an environmentally conscious HPLC method for this compound quantification, highlighting the integration of green chemistry principles at each development stage.

Protocol

Standard Operating Procedure: Green HPLC Method for this compound
4.1.1 Scope

This SOP describes the detailed procedure for quantification of this compound in plasma samples using a green bioanalytical HPLC method with UV detection. The method is validated for concentrations ranging from 0.2 to 10 µg/mL.

4.1.2 Responsibilities

Trained analytical chemists and laboratory technicians are authorized to perform this procedure after appropriate training in HPLC operations and good laboratory practices.

4.1.3 Safety Considerations
  • Wear appropriate personal protective equipment (lab coat, safety glasses, gloves)
  • Follow chemical hygiene plan for solvent handling
  • Dispose of organic waste according to institutional regulations
4.1.4 Procedure

Step 1: Mobile Phase Preparation

  • Prepare 1.36 g/L monopotassium phosphate buffer in HPLC-grade water
  • Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes
  • Mix phosphate buffer with HPLC-grade acetonitrile in 51:49 ratio (v/v)
  • No pH adjustment is required for this method

Step 2: Standard and Quality Control Sample Preparation

  • Prepare this compound stock solution (1 mg/mL) in HPLC water with 100 µL 1N NaOH
  • Prepare internal standard solution (1 mg/mL genabilic acid) similarly
  • Prepare calibration standards at 0.2, 0.5, 1, 2, 5, and 10 µg/mL in blank plasma
  • Prepare QC samples at LLOQ (0.2 µg/mL), LOW (0.6 µg/mL), MED (3 µg/mL), and HIGH (8 µg/mL) levels

Step 3: Sample Preparation

  • Thaw frozen plasma samples at room temperature
  • Aliquot 0.9 mL plasma into labeled tubes
  • Add 0.1 mL internal standard working solution (20 µg/mL)
  • Add 1 mL 10% acetic acid, vortex mix for 1 minute
  • Centrifuge at 1620 × g for 10 minutes
  • Transfer supernatant to conditioned SPE cartridges (pre-conditioned with 1 mL methanol and 1 mL water)
  • Wash with 2 × 1 mL HPLC water
  • Elute with 1 mL mobile phase
  • Inject 10 µL of eluate into HPLC system

Step 4: Chromatographic Analysis

  • Equilibrate HPLC system with mobile phase for 30 minutes
  • Set flow rate to 1.0 mL/min
  • Set column temperature to ambient (approximately 21°C)
  • Set detection wavelength to 298 nm
  • Inject 10 µL of prepared samples
  • Run time: 7 minutes per sample
  • Typical retention times: this compound ~2.6 min, internal standard ~5.8 min

Step 5: Data Analysis

  • Plot calibration curve of peak area ratio (this compound/IS) versus concentration
  • Use linear regression with 1/x² weighting
  • Calculate concentrations of unknown samples from calibration curve
  • Apply acceptance criteria: back-calculated standards within ±15% of nominal values (±20% for LLOQ)

G cluster_sample_prep Sample Preparation Section sample_collection Sample Collection Plasma in heparinized tubes centrifugation Centrifugation 1500 rpm, 20 min sample_collection->centrifugation storage Plasma Storage -20°C until analysis centrifugation->storage thawing Thaw at Room Temperature storage->thawing is_addition Add Internal Standard (Genabilic Acid) thawing->is_addition thawing->is_addition precipitation Protein Precipitation with 10% Acetic Acid is_addition->precipitation is_addition->precipitation centrifuge2 Centrifuge 1620 × g, 10 min precipitation->centrifuge2 precipitation->centrifuge2 spe Solid-Phase Extraction (Oasis HLB Cartridges) centrifuge2->spe centrifuge2->spe elution Elute with Mobile Phase spe->elution spe->elution hplc HPLC Analysis XBridge C18 Column elution->hplc data Data Analysis EMA Validation Criteria hplc->data

Figure 2: Sample Processing Workflow - This flowchart details the complete sample processing procedure from collection through analysis, highlighting the efficient sample preparation approach that minimizes solvent consumption while maintaining analytical integrity.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution
Poor peak shape Column degradation Flush column with strong solvent, replace if necessary
Retention time shift Mobile phase composition change Prepare fresh mobile phase, check pH
Low recovery SPE cartridge exhaustion Condition new cartridges properly
High background Matrix interference Ensure complete protein precipitation
Pressure fluctuations Particulate matter Filter samples, check in-line filter
Method Maintenance
  • Column care: Flush daily with 20 column volumes of water:acetonitrile (50:50)
  • System suitability: Perform daily with this compound standard at 1 µg/mL
  • Preventive maintenance: Schedule according to manufacturer recommendations

Conclusion

The developed green bioanalytical HPLC method for this compound quantification represents a significant advancement over conventional approaches by effectively balancing analytical performance with environmental responsibility. The method demonstrates compliance with rigorous EMA validation requirements while substantially reducing organic solvent consumption, analysis time, and hazardous waste generation compared to previously published methods [2] [3] [5]. The simplified sample preparation protocol and isocratic elution contribute to the method's practicality for high-throughput applications in both research and clinical settings.

This application note provides comprehensive documentation of the method's development, validation, and implementation, enabling straightforward adoption by analytical laboratories engaged in therapeutic drug monitoring, pharmacokinetic studies, and quality control of this compound-containing formulations. The successful application to biological samples confirms the method's robustness and reliability for routine analysis while aligning with the growing imperative for sustainable analytical practices in pharmaceutical sciences.

References

Comprehensive Application Notes and Protocols: Sparfloxacin Sample Preparation Using Liquid-Liquid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sparfloxacin Sample Preparation

This compound is a broad-spectrum fluoroquinolone antibiotic known for its enhanced activity against Gram-positive bacteria and atypical pathogens. It exhibits favorable pharmacokinetic properties including high oral bioavailability (92%), extended elimination half-life (16-20 hours), and excellent tissue penetration. These characteristics make it valuable in treating respiratory infections such as community-acquired pneumonia and chronic bronchitis exacerbations. The analytical determination of this compound in biological matrices and pharmaceutical formulations requires robust sample preparation methods to isolate the analyte from potentially interfering matrix components while achieving adequate sensitivity for accurate quantification.

Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for this compound despite the emergence of more modern approaches. LLE leverages the differential solubility of this compound between immiscible solvents to achieve effective sample clean-up. This process is particularly important for biological samples where proteins, lipids, and other endogenous compounds can interfere with analysis. The extraction efficiency of LLE methods depends on multiple factors including solvent selection, pH adjustment, sample volume ratios, and mixing techniques. When properly optimized, LLE provides excellent sample clean-up and concentration enhancement necessary for reliable chromatographic analysis.

Sample Preparation Fundamentals

Chemical Properties of this compound

This compound (5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) is a synthetic fluoroquinolone antibiotic with a molecular weight of 392.4 g/mol. Its chemical structure features both acidic and basic functional groups, creating a zwitterionic molecule with pH-dependent solubility. The carboxylic acid group at the 3-position contributes acidic character (pKa ≈ 5.8-6.3), while the piperazinyl amine at the 7-position provides basic properties (pKa ≈ 9.3-10.1). This zwitterionic nature significantly influences extraction efficiency, with optimal recovery occurring when the molecule is in its uncharged form at intermediate pH values.

The solubility profile of this compound dictates appropriate solvent selection for LLE. This compound demonstrates limited solubility in water but is freely soluble in organic solvents such as acetonitrile, methanol, and chloroform, particularly when the molecule is in its neutral form. The isoelectric point (pI ≈ 7.5-8.0) represents the pH where this compound exists primarily in its zwitterionic form with minimal net charge, resulting in lowest aqueous solubility and maximized extraction efficiency into organic solvents. Understanding these physicochemical properties is essential for developing efficient LLE protocols that maximize recovery while minimizing matrix interference.

Principles of Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample matrix and a water-immiscible organic solvent. The efficiency of this separation is governed by the partition coefficient (K), defined as the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. For this compound, the partition coefficient is highly pH-dependent, requiring careful adjustment of the sample matrix to achieve optimal recovery. The theoretical basis for LLE rests on the Nernst distribution law, which states that at equilibrium and constant temperature, the ratio of concentrations of a solute between two phases is constant.

The extraction process involves several sequential steps: pH adjustment of the aqueous sample to suppress ionization of the target analyte, vigorous mixing with the organic solvent to maximize surface area contact between phases, phase separation typically facilitated by centrifugation, and finally transfer of the organic layer for subsequent analysis or evaporation. The selection of organic solvent is critical and involves balancing extraction efficiency with practical considerations such as volatility, density, toxicity, and compatibility with subsequent analytical techniques. For this compound, solvents like dichloromethane, ethyl acetate, and chloroform have demonstrated effectiveness, sometimes used in combination to optimize recovery of both hydrophilic and hydrophobic analogs.

Experimental Protocols

LLE from Human Plasma or Serum

Table 1: Optimization Parameters for LLE of this compound from Biological Samples

Parameter Optimal Condition Alternative Options Effect on Recovery
Sample Volume 1 mL plasma/serum 0.5-2 mL Determines final concentration factor
Internal Standard Ciprofloxacin (20 μg/mL) Ofloxacin Compensates for procedural variability
Protein Precipitation Acetonitrile (1:2 sample:solvent) Methanol, Trichloroacetic acid Removes interfering proteins
pH Adjustment Phosphate buffer (pH 7.0-7.5) Acetate buffer, direct acid/base Controls ionization state of this compound
Extraction Solvent Dichloromethane Ethyl acetate, Chloroform, Diethyl ether Directly impacts extraction efficiency
Mixing Method Vortex mixing (2-3 min) Mechanical shaking, Ultrasonication Ensures efficient phase contact
Centrifugation 4000-5000 × g for 10-15 min 3000 × g for 5 min Facilitates clean phase separation
Organic Layer Recovery Complete transfer Partial transfer Affects absolute recovery and reproducibility

The liquid-liquid extraction protocol for this compound from human plasma or serum involves a series of optimized steps to maximize recovery while minimizing matrix effects:

  • Sample Pretreatment: Thaw frozen plasma or serum samples at room temperature and vortex mix to ensure homogeneity. Transfer 1.0 mL of sample to a clean glass or polypropylene centrifuge tube. Add 20 μL of internal standard solution (ciprofloxacin at 1 mg/mL concentration) to each sample to monitor extraction efficiency and compensate for procedural losses [1].

  • Protein Precipitation: Add 2.0 mL of acetonitrile to the sample tube to precipitate plasma proteins. Vortex mix vigorously for 60-90 seconds until a homogeneous mixture is obtained. Centrifuge at 4000 × g for 10 minutes at room temperature to compact the protein pellet. Carefully transfer the supernatant to a new extraction tube, taking care not to disturb the protein pellet [1].

  • pH Adjustment and Extraction: Add 1.0 mL of phosphate buffer (pH 7.4) to the supernatant to optimize the pH for extraction. Add 3.0 mL of dichloromethane to the mixture. Securely cap the tube and vortex mix vigorously for 3-5 minutes to ensure complete contact between phases. Centrifuge at 4000 × g for 10 minutes to achieve clean phase separation. Carefully transfer the lower organic layer to a clean evaporation tube using a Pasteur pipette, avoiding the aqueous phase and any interfacial protein pellicle [2].

  • Sample Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 200-500 μL of mobile phase (acetonitrile:water or acetonitrile:buffer mixture) by vortex mixing for 30-60 seconds. Transfer the reconstituted sample to an autosampler vial for chromatographic analysis [1].

LLE from Pharmaceutical Formulations

Table 2: LLE Conditions for Pharmaceutical Formulations of this compound

Formulation Sample Preparation Extraction Solvent Special Considerations
Tablets Crush and powder 10 tablets, weigh equivalent to 100 mg this compound Methanol, Acetonitrile, or Mobile phase Complete dissolution through sonication
Eye Drops Direct dilution with mobile phase or buffer Not typically required Filter through 0.22μm membrane
Suspensions Dilute with buffer followed by solvent extraction Dichloromethane or Ethyl acetate May require additional clean-up for excipients
Injectables Direct injection after appropriate dilution Mobile phase Minimal sample preparation required

For pharmaceutical formulations such as tablets, the extraction process is typically more straightforward:

  • Tablet Processing: Select and weigh 10 intact tablets to determine average tablet weight. Crush the tablets into a fine powder using a mortar and pestle. Weigh an amount of powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

  • Solvent Extraction: Add approximately 70 mL of methanol to the flask. Sonicate the mixture for 20-30 minutes with occasional shaking to ensure complete drug extraction. Allow the solution to cool to room temperature, then dilute to volume with methanol and mix thoroughly.

  • Sample Dilution: Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first few mL. Dilute the filtrate appropriately with mobile phase to obtain a final concentration within the working range of the analytical method (typically 4-24 μg/mL for HPLC-UV analysis) [3].

Alternative Microextraction Protocols

Recent advancements in sample preparation have led to the development of microextraction techniques that offer advantages in solvent usage, processing time, and environmental impact:

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique utilizes a ternary solvent system where a mixture of extraction solvent (high-density organic solvent) and disperser solvent (water-miscible organic solvent) is rapidly injected into an aqueous sample. For this compound, a typical protocol might use chloroform as extraction solvent and acetonitrile as disperser solvent in a ratio of 1:5, yielding high enrichment factors due to the extremely high surface area between phases [4].

  • Ferrofluid-Based Microextraction: Novel extraction phases such as graphene oxide-coated magnetic nanoparticles in deep eutectic solvents (GO@Fe3O4-DES) have shown promise for this compound extraction from water samples. This approach offers advantages including rapid extraction dynamics, efficient phase separation facilitated by an external magnet, and reduced solvent consumption. The method has demonstrated excellent linearity (R² = 0.9956 for this compound) and remarkably low detection limits (0.0058 μg/L) for environmental applications [4].

Chromatographic Analysis and Method Validation

HPLC Conditions for this compound Analysis

Table 3: Optimized Chromatographic Conditions for this compound Separation

Parameter Conventional HPLC UPLC Method Bioanalytical HPLC
Column C18, 250 × 4.6 mm, 5μm HSS T-3, 100 × 2.1 mm, 1.8μm Prontosil C-18, 250 × 4.6 mm, 5μm
Mobile Phase Phosphate buffer (5.3 mM, pH 3.5):ACN (60:40) Gradient: Water (0.1% TFA):ACN Methanol:Water (60:40, pH 7 with TEA)
Flow Rate 0.5-1.0 mL/min 0.3-0.5 mL/min 1.0 mL/min
Detection UV 298 nm UV 298 nm UV 254 nm
Injection Volume 20 μL 5-10 μL 20-50 μL
Runtime 10-15 min 5 min 9 min
Retention Time 6-8 min 2-3 min ~7.9 min

Following LLE, this compound is typically quantified using reversed-phase high-performance liquid chromatography (RP-HPLC or UPLC) with UV or fluorescence detection. The chromatographic separation is achieved using a C18 stationary phase and a mobile phase consisting of a buffer and organic modifier (typically acetonitrile or methanol). The specific conditions vary depending on the application:

  • For Pharmaceutical Analysis: The mobile phase composition of phosphate buffer (5.3 mM, pH 3.5) and acetonitrile (60:40 v/v) provides excellent separation of this compound from formulation excipients and potential degradation products. Analysis is performed at a flow rate of 0.5 mL/min with UV detection at 298 nm, resulting in a retention time of approximately 6-8 minutes [3].

  • For Bioanalytical Applications: A mobile phase consisting of methanol:water (60:40% v/v) adjusted to pH 7.0 with triethylamine provides optimal separation from biological matrix components. Using a Prontosil C-18 column (4.6 × 250 mm, 5μm) at a flow rate of 1.0 mL/min with detection at 254 nm, this compound elutes at approximately 7.9 minutes, allowing for rapid analysis [2].

  • Ultra-Performance Liquid Chromatography (UPLC): For enhanced speed and sensitivity, a Waters Acquity HSS T-3 column (100 × 2.1 mm, 1.8μm) with gradient elution can complete this compound separation in just 5 minutes, significantly reducing analysis time and solvent consumption while maintaining resolution [5].

Method Validation Parameters

For regulatory compliance and scientific rigor, this compound analytical methods must undergo comprehensive validation. Key validation parameters include:

  • Linearity and Range: The method should demonstrate linear response over the concentration range of interest. Typically, this compound methods show excellent linearity (R² > 0.999) from 4-24 μg/mL for pharmaceutical analysis and 5-25 μg/mL for biological samples [2] [3].

  • Precision and Accuracy: Intra-day and inter-day precision should demonstrate ≤2% RSD for retention time and ≤5% RSD for peak area. Accuracy, determined through spike recovery experiments, should yield recoveries of 98-102% for pharmaceutical formulations and 85-115% for biological matrices, consistent with FDA bioanalytical method validation guidelines.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for this compound vary by methodology. Conventional HPLC-UV methods typically achieve LOD of 0.05 mg/L and LOQ of 0.15 mg/L in biological samples [6], while UPLC methods can achieve lower detection limits with LOQ of 1.542 μg/mL in plasma samples [2].

  • Specificity: The method should successfully resolve this compound from internal standards, matrix components, and potential co-administered drugs. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions demonstrate the stability-indicating properties of the method [5].

Advanced Applications and Alternative Techniques

Pharmacokinetic and Pharmacodynamic Applications

The integration of optimized LLE methods with sensitive chromatographic analysis enables detailed pharmacokinetic studies of this compound. Following LLE from serial plasma samples collected after administration, concentration-time profiles can be constructed to determine key pharmacokinetic parameters including peak concentration (Cmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL). These parameters are essential for establishing dosing regimens and understanding interindividual variability.

The application of pharmacokinetic-pharmacodynamic (PK-PD) modeling further enhances the clinical relevance of this compound analysis. PK-PD indices such as fAUC/MIC (area under the free drug concentration-time curve to minimum inhibitory concentration ratio) and fCmax/MIC (peak free drug concentration to MIC ratio) serve as predictors of clinical efficacy. For fluoroquinolones like this compound, achieving a fAUC/MIC ratio of ≥100 has been associated with optimal bacteriological and clinical outcomes, guiding dose selection and optimization strategies [7].

Emerging Trends in Sample Preparation

While traditional LLE remains widely used, several advanced extraction techniques have emerged that offer potential advantages for specific applications:

  • Dispersive Solid Phase Extraction (dSPE): This technique utilizes nanomaterial-based sorbents with high surface area-to-volume ratios that are dispersed directly into the sample solution, providing rapid extraction equilibrium. Recent developments include functionalized magnetic nanoparticles, mesoporous silica materials, and carbon-based nanomaterials that can be tailored for selective this compound extraction [8].

  • Molecularly Imprinted Polymers (MIPs): These synthetic recognition materials contain cavities complementary in size, shape, and functional group orientation to this compound molecules. MIPs offer exceptional selectivity and can be incorporated into solid-phase extraction cartridges or sensors for selective this compound extraction and detection.

  • Microfluidic-Based Extraction: Lab-on-a-chip technologies integrate LLE into microfluidic devices, exploiting the high surface-to-volume ratios at the microscale to achieve rapid extraction with minimal solvent consumption. These systems offer potential for automation and high-throughput analysis while significantly reducing organic solvent waste.

Experimental Workflow and Decision Pathways

Sample Preparation Workflow

The following workflow diagram illustrates the comprehensive sample preparation process for this compound analysis from different sample matrices:

SparfloxacinWorkflow cluster_1 Sample Collection & Storage cluster_2 Sample Pretreatment cluster_3 Liquid-Liquid Extraction cluster_4 Post-Extraction Processing Start Start Sample Preparation A1 Collect Biological Sample (Plasma/Serum/Urine) Start->A1 A2 Store at -20°C or below A1->A2 A3 Thaw at Room Temperature A2->A3 A4 Vortex Mix for Homogeneity A3->A4 B1 Aliquot Sample (0.5-1.0 mL) A4->B1 B2 Add Internal Standard (Ciprofloxacin/Ofloxacin) B1->B2 B3 Protein Precipitation with Acetonitrile (1:2 ratio) B2->B3 B4 Centrifuge (4000×g, 10 min) B3->B4 C1 Transfer Supernatant B4->C1 C2 pH Adjustment (Phosphate Buffer pH 7.0-7.5) C1->C2 C3 Add Extraction Solvent (Dichloromethane/Chloroform) C2->C3 C4 Vortex Mix (2-3 min) C3->C4 C5 Centrifuge (4000×g, 10 min) C4->C5 D1 Transfer Organic Layer C5->D1 D2 Evaporate to Dryness (Nitrogen Stream, 40°C) D1->D2 D3 Reconstitute in Mobile Phase (200-500 μL) D2->D3 D4 Filter (0.22μm membrane) D3->D4 End HPLC/UPLC Analysis D4->End

Method Selection Decision Pathway

The selection of an appropriate sample preparation method depends on multiple factors including sample matrix, required sensitivity, available equipment, and throughput needs. The following decision pathway provides guidance for method selection:

MethodSelection Start Start Method Selection A Sample Type? Start->A PP Protein Precipitation Fast, simple, less clean-up A->PP Pharmaceuticals LLE Liquid-Liquid Extraction Good clean-up, medium throughput A->LLE Plasma/Serum SPE Solid Phase Extraction Excellent clean-up, reproducible A->SPE Complex Matrices dSPE Dispersive SPE Rapid, minimal solvent use A->dSPE Environmental B Required Sensitivity? C Available Equipment? B->C High (ng/mL) B->PP Low (μg/mL) B->LLE Moderate (μg/mL) C->SPE Standard Lab Equipment Micro Microextraction Techniques Ultra-sensitive, specialized C->Micro Specialized Equipment Available D Throughput Requirements? E Regulatory Constraints? D->E High Throughput D->LLE Medium Throughput D->Micro Low Throughput E->LLE Research Settings E->SPE Regulated Environments PP->B LLE->B LLE->D SPE->B SPE->D dSPE->B Micro->D

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Recovery Rates: If extraction recovery falls below 85%, potential causes include suboptimal pH (adjust to 7.0-7.5), inefficient mixing (ensure adequate vortex time), or improper solvent selection (test alternative extraction solvents). Also verify that the organic layer is completely transferred after phase separation.

  • Matrix Interference: If chromatograms show interfering peaks near the this compound retention time, consider additional clean-up steps such as back-extraction into acidic aqueous solution followed by re-extraction at optimal pH, or implement more selective detection such as fluorescence (excitation 295 nm, emission 525 nm) or mass spectrometry.

  • Poor Reproducibility: Inconsistent results between replicates often stem from incomplete protein precipitation (ensure adequate acetonitrile volume and mixing), variations in evaporation (use consistent time/temperature and complete dryness), or inhomogeneous reconstitution (ensure adequate vortexing after reconstitution).

  • Sample Degradation: this compound is photosensitive and may degrade under light exposure. Perform extractions under yellow light or minimal light exposure and protect samples from direct light throughout the process. Use amber-colored vials for storage and analysis when possible.

Quality Control Recommendations
  • Internal Standard Monitoring: Consistently monitor internal standard peak area across samples to identify extraction inconsistencies. Significant variation (>15% RSD) may indicate problems with the extraction procedure.

  • Extraction Efficiency Assessment: Include quality control samples at low, medium, and high concentrations in each batch to monitor extraction efficiency over time. Prepare QC samples independently from calibration standards.

  • Carryover Evaluation: Regularly inject blank samples following high-concentration standards to assess carryover. Implement additional wash steps in the automated injector program if carryover exceeds 1% of the lower limit of quantification.

  • System Suitability Testing: Perform daily system suitability tests to verify chromatographic performance before sample analysis. Criteria should include retention time stability (<2% RSD), peak symmetry (tailing factor <2.0), and theoretical plate count (>2000).

Conclusion

These comprehensive application notes demonstrate that liquid-liquid extraction remains a robust, reliable, and versatile sample preparation technique for the determination of this compound in various matrices. The optimized protocols presented herein balance extraction efficiency, practical feasibility, and method reliability for routine analytical applications. The fundamental principles governing these methods – including pH-controlled partitioning, solvent selection, and comprehensive validation – provide a foundation that can be adapted to specific analytical needs and laboratory conditions.

As analytical science continues to evolve, the integration of traditional LLE methodologies with advanced detection techniques and emerging microextraction approaches will further enhance our capability to quantify this compound and related fluoroquinolones across diverse applications. The workflow diagrams and decision pathways provided serve as practical tools for method development and troubleshooting, facilitating the implementation of these techniques in both research and regulatory environments.

References

Quantitative Tissue Distribution of Sparfloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key tissue concentration data for sparfloxacin from preclinical and clinical studies, which is critical for understanding its distribution profile.

Tissue / Fluid Concentration Dosing Regimen Notes Source / Context
Plasma Peak: ~1.2-1.5 mg/L Single 400 mg oral dose Peak occurs between 3-6 hours [1]
Bronchial Mucosa 4.4 μg/g 400 mg loading dose, then 200 mg daily Measured 2.5-5 hours post-dose [2]
Epithelial Lining Fluid 15.0 μg/mL 400 mg loading dose, then 200 mg daily Measured 2.5-5 hours post-dose [2]
Alveolar Macrophages 53.7 μg/g 400 mg loading dose, then 200 mg daily Measured 2.5-5 hours post-dose [2]
Maxillary Sinus Mucosa 5.8 μg/g Single 400 mg oral dose Measured 2-5 hours post-dose [2]
Skin 0.56 - 1.31 μg/g Single 100 or 200 mg oral dose Skin-to-plasma ratio: 1.00 to 1.39 [2]
Inflammatory Fluid 1.3 μg/mL Single 400 mg oral dose Peak at 5 hours post-dose; penetration ~117% [2]
Cerebrospinal Fluid (CSF) Limited penetration Information missing CSF-to-plasma ratio: 0.25-0.35 [2]

Protocol: Tissue Distribution Study Using Quantitative Whole-Body Autoradiography (QWBA)

While a protocol specific to this compound is not available, Quantitative Whole-Body Autoradiography (QWBA) is the gold standard technique approved by regulatory agencies for determining the tissue distribution and pharmacokinetics of new drug candidates [3]. The following protocol can be applied to study a radiolabeled version of this compound.

The workflow for this protocol involves a series of sequential steps from animal dosing to data analysis, as illustrated below:

G A Administer 14C-Sparfloxacin B Euthanize & Flash-Freeze Animals A->B C Embed Carcass in Carboxymethylcellulose B->C D Section Frozen Carcass (20-50 µm) C->D E Dehydrate Sections D->E F Expose to Phosphor Imaging Plate E->F G Scan Plate & Create Digital Image F->G H Quantify via Densitometry G->H I Generate Tissue Concentration Data H->I

Materials and Equipment
  • Radiolabeled Compound: Carbon-14 ([14C])-labeled this compound.
  • Animal Models: Typically rats or mice.
  • Equipment: Cryomicrotome, phosphor imaging plates, phosphor imager, vacuum desiccator, embedding matrix (carboxymethylcellulose), and digital image analysis software [3].
Detailed Procedure
  • Dosing and Sacrifice: Administer a single dose of [14C]-sparfloxacin to the animals. At predetermined time points post-dose, euthanize the animals and immediately flash-freeze the carcasses in a hexane or dry ice bath to preserve the in-situ distribution of the drug [3].
  • Embedding and Sectioning: Embed the frozen carcass in a carboxymethylcellulose support matrix. Using a cryomicrotome, serially section the entire frozen carcass sagittally at a thickness of 20-50 µm [3].
  • Preparation for Imaging: Collect the tissue sections and dehydrate them in a vacuum desiccator. Once dry, mount the sections against a phosphor imaging plate in a light-tight cassette [3].
  • Exposure and Imaging: Expose the sections to the phosphor imaging plate for a period of days to weeks. The radiation from the drug's radiolabel exposes the plate, creating a latent image. Subsequently, scan the plate with a laser in a phosphor imager. The released luminescence is converted into a digital grayscale image where the intensity is proportional to the drug-derived radioactivity in the tissue [3].
  • Quantification (Densitometry): Use calibrated radioactive standards exposed on the same plate to create a standard curve. Analyze the digital images with specialized software to perform densitometry, converting grayscale values in each tissue area into quantitative concentrations of this compound (e.g., nanograms of drug per gram of tissue) [3].

Alternative Protocol: CATCH for Cellular-Level Drug Visualization

For researchers aiming to visualize drug binding at a cellular level, a protocol called CATCH (Click chemistry-assisted tissue clearing for target identification and histological analysis) is highly relevant. This protocol does not measure concentration but visualizes the precise location of a covalently bound drug in tissue [4].

The CATCH method integrates tissue clearing and click chemistry to achieve high-resolution visualization of drug binding, as shown in the following workflow:

G P1 Administer Alkyne-Modified Probe P2 Perfuse & Fix Tissue P1->P2 P3 Prepare Tissue Sections (100 µm) P2->P3 P4 Lipid Removal (Tissue Clearing) P3->P4 P5 In-situ Fluorescence TaggingCuAAC: Probe + Alexa-647 Azide P4->P5 P6 Immunofluorescence orHCR for cell identification P5->P6 P7 Confocal Microscopy Imaging P6->P7

Materials and Equipment
  • Alkyne Probe: A covalent alkyne-modified analog of the drug (e.g., PF7845-yne for an FAAH inhibitor; this would require synthesis of a "this compound-yne" probe) [4].
  • Key Reagents: Alexa-647 picolyl azide, BTTP ligand, copper sulfate, sodium ascorbate, tissue clearing reagents (e.g., acrylamide hydrogel solution, SDS), antibodies for immunofluorescence [4].
  • Equipment: Vibratome, confocal microscope, tilted tube rack for agitation during click reaction [4].
Detailed Procedure
  • Probe Administration and Tissue Preparation: Administer the alkyne-modified this compound probe to the animal. Perform whole-body perfusion with paraformaldehyde to fix the tissues and remove blood. Isolate the organs of interest (e.g., lung) and section them into 100 µm thick slices using a vibratome [4].
  • Tissue Clearing: To render the tissue transparent and allow for better reagent penetration and deep imaging, perform lipid removal. This involves embedding the sections in an acrylamide hydrogel and clearing them in a solution containing SDS [4].
  • Click Chemistry Labeling: Perform the key reaction to tag the bound drug. Incubate the tissue sections with a reaction mixture containing:
    • A fluorescent azide (e.g., Alexa-647 picolyl azide).
    • Copper sulfate (Cu(II)) as the catalyst source.
    • A reducing agent (sodium ascorbate) to generate the active Cu(I).
    • A stabilizing ligand (BTTP) to protect the copper and reduce tissue damage. This reaction covalently attaches the fluorophore to the alkyne-bearing drug, making it visible [4].
  • Staining and Imaging: Perform immunofluorescence or hybridization chain reaction (HCR) to stain for specific cell markers (e.g., macrophages, epithelial cells) to identify the cell types where the drug is located. Finally, image the samples using a confocal microscope to visualize the cellular distribution of the fluorescently tagged this compound [4].

Research Implications and Future Directions

  • Antibiotic Persistence Research: this compound is recognized as one of the few fluoroquinolones with demonstrated activity against non-growing bacterial populations, a key factor in persistent and recurrent infections [5]. Understanding its tissue distribution is crucial for optimizing its use against these hard-to-treat pathogens.
  • Protocol Selection: The choice between QWBA and CATCH depends on the research question. QWBA is ideal for obtaining quantitative, organ-level PK data required by regulators. CATCH is a powerful discovery tool for visualizing drug-target engagement at the cellular level, which can provide mechanistic insights but is not inherently quantitative.

References

Comprehensive Analytical Method Validation for Sparfloxacin Dissolution Testing: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sparfloxacin and Analytical Requirements

This compound is a broad-spectrum fluoroquinolone antibiotic characterized by its potent activity against both Gram-positive and Gram-negative bacteria, including atypical pathogens such as Mycoplasma, Chlamydia, and Mycobacterium species. As a BCS Class II drug, this compound exhibits high permeability but low solubility, which directly impacts its oral absorption and bioavailability. This solubility-limited absorption makes dissolution testing a critical quality control measure to ensure consistent in vivo performance and therapeutic efficacy. The pharmacokinetic profile of this compound includes a peak plasma concentration ((C_{max})) of approximately 0.7-1.5 mg/L following a 200-400 mg oral dose, with a prolonged elimination half-life of 15-20 hours that supports once-daily dosing. The drug demonstrates excellent tissue distribution, with concentrations in most tissues equaling or exceeding plasma levels, and is minimally bound to plasma proteins (approximately 37%)

Analytical method validation for this compound dissolution testing is essential for establishing the reliability, accuracy, and reproducibility of quality control measures during pharmaceutical development and manufacturing. Properly validated methods ensure that dissolution testing can accurately monitor drug release characteristics, which is particularly important for this compound given its solubility-limited bioavailability. This document provides detailed application notes and experimental protocols for the validation of analytical methods used in this compound dissolution testing, addressing the specific challenges posed by its physicochemical properties and aligning with regulatory requirements for pharmaceutical quality control.

Physicochemical and Pharmacokinetic Properties of this compound

Understanding the fundamental characteristics of this compound is essential for developing appropriate dissolution methods and setting clinically relevant specifications. The table below summarizes the key properties that influence analytical method development and dissolution testing protocols.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Characteristics Analytical Implications
BCS Classification Class II (Low solubility, High permeability) [1] Dissolution rate-limited absorption; sink conditions critical in testing
Solubility Profile Poorly soluble in water; improved through salt formation [1] Requires dissolution media with surfactants or organic modifiers
λmax (UV) 295-298 nm [2] Appropriate wavelength for UV detection in dissolution testing
Plasma Protein Binding 37% (weak) [3] [4] Minimal impact on dissolution method development
Elimination Half-life 15-20 hours [3] [5] [4] Suitable for once-daily dosing; dissolution testing should reflect in vivo conditions
Peak Plasma Concentration 0.7 mg/L (200 mg dose); 1.2-1.5 mg/L (400 mg dose) [3] [5] Reference for setting dissolution specification limits
Food Effect No significant impact on absorption [3] [4] Dissolution methods can be developed without considering food effects
Metabolism Glucuronide conjugation (27-38% of dose) [5] Parent drug is primary analyte; metabolites unlikely to interfere

The pharmacokinetic behavior of this compound supports its clinical efficacy despite solubility challenges. After oral administration, this compound reaches peak plasma concentrations within 3-6 hours, with dose-dependent increases in (C_{max}) and AUC. The extensive tissue distribution demonstrates its ability to penetrate infection sites effectively, while the prolonged half-life enables once-daily dosing. Notably, the urinary excretion of unchanged this compound accounts for only 9-14% of the administered dose, with a substantial portion (27-38%) eliminated as glucuronide metabolite. From an analytical perspective, this compound's stability in physiological pH ranges and consistent absorption profile regardless of food intake simplify dissolution method development, allowing focus on overcoming solubility limitations through appropriate media selection.

UV-Spectroscopy Method for this compound Quantification

Method Validation Parameters

UV spectroscopy provides a straightforward, cost-effective approach for this compound quantification in dissolution samples, particularly suitable for routine quality control applications. This method leverages the inherent chromophoric properties of this compound, which exhibits maximum absorbance at 295-298 nm. The validation of this analytical technique requires comprehensive assessment of multiple parameters to ensure reliability, accuracy, and precision in quantifying this compound in dissolution samples.

Table 2: Validation Parameters for UV-Spectroscopy Method of this compound Analysis

Validation Parameter Results Acceptance Criteria
Wavelength (λmax) 295 nm [2] Clear maximum absorbance peak
Linearity Range 4-20 μg/mL [2] Covering dissolution concentration range
Correlation Coefficient (R²) 0.999 [2] R² ≥ 0.995
Accuracy (% Recovery) 101.02-102.00% [2] 98-102%
Precision (% RSD) <2.0% [2] ≤2.0%
Specificity No interference from excipients [2] No interference from placebo
Robustness Acceptable variation in analytical conditions [2] Method remains unaffected by small variations

The linearity and range of the method adequately cover the expected concentrations in dissolution testing, which typically target sink conditions at approximately 10-15% of the drug's saturation solubility. The excellent correlation coefficient (R² = 0.999) demonstrates a strong linear relationship between concentration and absorbance across the validated range. The accuracy results of 101.02-102.00% recovery indicate minimal systematic error, while the precision data (%RSD <2.0%) confirm minimal random error in measurements. The method has demonstrated adequate specificity with no interference from common pharmaceutical excipients, ensuring selective quantification of this compound in formulated products.

Experimental Protocol
  • Instrumentation and Materials: UV-visible spectrophotometer with 1 cm matched quartz cells; this compound reference standard (purity ≥99%); dissolution media (typically pH 1.2, 4.5, and 6.8 buffers); and volumetric glassware.

  • Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with appropriate dissolution medium to obtain a primary stock solution of 1 mg/mL. Prepare working standards by serial dilution to concentrations of 4, 8, 12, 16, and 20 μg/mL using the same dissolution medium.

  • Sample Preparation: Withdraw appropriate volume of dissolution medium (typically 10 mL) from the dissolution vessel at specified time points, and immediately filter through a 0.45 μm nylon membrane filter. Discard the first 2-3 mL of filtrate to avoid adsorption losses. Collect the subsequent filtrate for analysis. For UV analysis, additional dilution may be required to bring the concentration within the linear range of 4-20 μg/mL.

  • Analysis Procedure: Scan the standard and test solutions against a blank (dissolution medium without drug) from 250 nm to 350 nm to confirm the λmax at 295 nm. Measure the absorbance of standard solutions at 295 nm and plot the calibration curve of absorbance versus concentration. Determine the concentration of test samples using the regression equation derived from the calibration curve.

  • Method Validation:

    • Linearity: Prepare and analyze standard solutions at five concentration levels (4, 8, 12, 16, and 20 μg/mL) in triplicate. Calculate the correlation coefficient, slope, and intercept.
    • Accuracy: Perform recovery studies by spiking known quantities of this compound reference standard (80%, 100%, and 120% of target concentration) to placebo formulation. Calculate percentage recovery for each level.
    • Precision: Assess intra-day precision by analyzing six replicate preparations of a single batch at 100% concentration level on the same day. Evaluate inter-day precision by repeating the analysis on three different days.
    • Specificity: Compare the UV spectra of standard solution, placebo solution, and sample solution to confirm no interference at the analytical wavelength.

HPLC Method for this compound Quantification

Chromatographic Conditions and Validation

High-performance liquid chromatography provides a selective, sensitive approach for this compound quantification, particularly valuable when analyzing complex samples or when higher specificity is required. The HPLC method enables precise separation and detection of this compound even in the presence of degradation products or formulation excipients that might interfere with UV analysis.

Table 3: HPLC Conditions for this compound Analysis Based on Research Methods

Parameter Specifications Notes
Column C18-WR (WondaSil, 250 × 4.6 mm, 5 μm) [1] Standard C18 column suitable
Mobile Phase Phosphate solution: Methanol (45:55) [1] Isocratic elution preferred
Flow Rate 1.0 mL/min [1] Standard flow rate for analytical column
Detection Wavelength 298 nm [1] Slight shift from UV method due to mobile phase
Injection Volume 20 μL [1] Typical for conventional HPLC
Retention Time ~12 minutes total run time [1] Allows for adequate separation
Sample Filtration 0.45 μm nylon membrane [1] Compatible with HPLC system

The chromatographic conditions outlined in Table 3 provide a robust starting method for this compound analysis. The use of a phosphate buffer-methanol mobile phase in a 45:55 ratio offers sufficient selectivity and retention for this compound, with the entire analysis completed within approximately 12 minutes. The method employs a conventional C18 column, which is widely available in most analytical laboratories, enhancing method transferability. The detection wavelength of 298 nm provides optimal sensitivity for this compound while minimizing interference from mobile phase components.

Experimental Protocol
  • Mobile Phase Preparation: Prepare the phosphate solution by dissolving 6.8 g of potassium dihydrogen phosphate and 3.0 mL of triethylamine in purified water, and dilute to 1000 mL. Adjust pH to 2.5-3.0 with phosphoric acid if needed. Mix the phosphate solution with methanol in a 45:55 ratio. Filter through a 0.45 μm membrane filter and degas by sonication for 5-10 minutes before use.

  • Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with dissolution medium to concentrations spanning the expected range (e.g., 1-25 μg/mL).

  • Chromatographic System: The HPLC system should consist of a quaternary or binary pump, auto-sampler or manual injector, column oven (maintained at 25-30°C), and UV-Vis or PDA detector. Condition the system with mobile phase for at least 30 minutes before analysis to stabilize the baseline.

  • Sample Analysis: Inject 20 μL of each standard and filtered dissolution sample. Monitor the chromatogram at 298 nm and identify this compound peak based on retention time comparison with standard. The system suitability should be verified before sample analysis by evaluating parameters such as theoretical plates (>2000), tailing factor (<2.0), and %RSD for replicate injections (<2.0%).

  • Method Validation: In addition to the parameters described for the UV method, HPLC validation should include:

    • System Suitability: Verify retention time reproducibility, theoretical plate count, peak asymmetry, and resolution from potential impurities.
    • Forced Degradation Studies: Expose this compound to stress conditions (acid, base, oxidation, heat, and light) to demonstrate method specificity in the presence of degradation products.
    • Solution Stability: Evaluate standard and sample solution stability under analytical storage conditions (typically autosampler temperature for 24-48 hours).

Comparative Method Analysis and Applications

Method Selection Guide

The choice between UV spectroscopy and HPLC for this compound dissolution testing depends on various factors including available instrumentation, required throughput, specificity needs, and regulatory considerations. The table below provides a comparative analysis to guide appropriate method selection.

Table 4: Comparison of Analytical Methods for this compound Dissolution Testing

Characteristic UV-Spectroscopy Method HPLC Method
Equipment Cost Low High
Analysis Time Fast (minutes per sample) Moderate (12 minutes per sample)
Specificity Moderate (potential for interference) High (separation from interferences)
Sensitivity Suitable for dissolution testing Suitable for dissolution testing
Linearity Range 4-20 μg/mL [2] Can be extended beyond UV range
Accuracy 101.02-102.00% recovery [2] Typically comparable or better
Precision <2.0% RSD [2] Typically <2.0% RSD
Automation Potential Moderate High
Regulatory Acceptance Accepted with proper validation Generally preferred
Ideal Application Routine QC of simple formulations Complex formulations, stability studies

The UV spectroscopy method offers advantages in terms of simplicity, speed, and cost-effectiveness, making it particularly suitable for high-throughput environments and quality control laboratories with limited resources. However, its limited specificity may present challenges when analyzing formulations with excipients or degradation products that absorb at similar wavelengths. The HPLC method, while requiring more sophisticated instrumentation and longer analysis time, provides superior specificity through chromatographic separation, enabling accurate quantification even in the presence of interfering substances. HPLC is generally preferred for method development purposes and for analyzing complex formulations.

Enhanced Solubility Formulations

Recent research has focused on addressing this compound's solubility limitations through crystal engineering approaches. Studies have demonstrated that forming crystalline salts of this compound with dicarboxylic acids such as pimelic acid (PIA) and azelaic acid (AZA) can significantly improve its solubility and dissolution characteristics. Specifically, SPX-PIA-H2O and SPX-AZA-H2O crystalline salts exhibited 1.17 and 0.33 times improved equilibrium solubility, respectively, compared to plain this compound

For these enhanced solubility formulations, dissolution testing becomes even more critical to demonstrate the improved performance. The analytical methods described in this document are applicable to these novel forms, though additional validation may be required to ensure specificity for the different salt forms. Furthermore, the improved solubility of these crystalline salts may necessitate adjustments to dissolution media to maintain sink conditions, potentially allowing for simpler media without surfactants.

Workflow and Method Validation Pathways

The following workflow diagrams illustrate the key processes in this compound dissolution method development and validation, providing visual guidance for implementation.

Dissolution Method Development Workflow

Start Start Method Development API Characterize API Properties Start->API Media Select Dissolution Media API->Media Apparatus Choose Apparatus Type Media->Apparatus Conditions Set Testing Conditions Apparatus->Conditions Analytical Develop Analytical Method Conditions->Analytical Validate Preliminary Validation Analytical->Validate Decision Method Suitable? Validate->Decision Optimize Optimize Parameters Decision->Optimize No Final Finalize Method Decision->Final Yes Optimize->Validate

Figure 1: this compound dissolution method development workflow. This process begins with thorough API characterization and proceeds through media selection, apparatus choice, and analytical method development before validation.

Analytical Method Validation Pathway

Start Start Method Validation Specificity Specificity Testing Start->Specificity Linearity Linearity Assessment Specificity->Linearity Accuracy Accuracy Evaluation Linearity->Accuracy Precision Precision Studies Accuracy->Precision Range Range Determination Precision->Range Robustness Robustness Testing Range->Robustness Documentation Document Results Robustness->Documentation Decision All Parameters Acceptable? Documentation->Decision Decision->Specificity No Final Method Validated Decision->Final Yes

Figure 2: Analytical method validation pathway for this compound dissolution testing. This systematic approach ensures all validation parameters are thoroughly assessed before method implementation.

Conclusion

The validated analytical methods presented in this document provide robust, reliable approaches for this compound quantification in dissolution testing. Both UV spectroscopy and HPLC methods offer distinct advantages that can be leveraged based on specific laboratory capabilities and testing requirements. The excellent linearity, accuracy, and precision demonstrated by these methods ensure their suitability for quality control applications, supporting the development and commercialization of this compound-containing products.

Recent advances in this compound formulation strategies, particularly through crystalline salt formation, highlight the ongoing importance of dissolution testing in product development. As these novel formulations progress toward commercialization, the analytical methods described herein will play a crucial role in characterizing their performance and ensuring consistent quality. Further research may focus on developing and validating dissolution methods specifically optimized for these enhanced solubility forms, potentially incorporating biorelevant media to better predict in vivo performance.

References

Sparfloxacin Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Modern research has developed several effective strategies to improve the aqueous solubility of sparfloxacin (SPX), a BCS Class II antibiotic. The following table summarizes the key techniques and their performance data.

Enhancement Technique Forming Agent / Additive Reported Improvement in Solubility Key Findings
Crystalline Salt Formation Pimelic acid (PIA) [1] [2] 1.17-fold increase [1] [2] Also improved permeability by 26.6% [1] [2].
Crystalline Salt Formation Azelaic acid (AZA) [1] [2] 0.33-fold increase [1] [2] Significantly improved permeability by 121.9% and enhanced antibacterial activity against P. aeruginosa and B. subtilis [1] [2].
Crystalline Salt/Salt-Cocrystal Cinnamic acid (CIA) [3] 1.58-fold increase [3] Improved permeability was also observed [3].
Surfactant Solubilization Sodium Lauryl Sulfate (SLS) [4] [5] Significant increase [4] [5] Found to be more effective than Polysorbate 80 (Tween 80) [4] [5]. The intrinsic dissolution rate also increased [4].
Cosolvent/Micellar Solutions Propylene Glycol, Glycerol [5] Increased solubility [5] Order of effectiveness: Sodium lauryl sulfate > Polysorbate-80 > Propylene glycol > Glycerol [5].
Nanosuspension HPMC E5, Water-Soluble Chitosan [6] Particle size reduced to 300-500 nm [6] Sustained drug release for up to 9 hours; excellent for ophthalmic delivery, showing ocular tolerance and higher antimicrobial potential [6].
Injectable Solution (Salt) Gluconic acid, Lactobionic acid [7] Stable solutions with >1% to 40% concentration [7] Forms stable, sterile injectable solutions with pH 3.5-5, suitable for parenteral administration [7].

Experimental Protocols for Key Techniques

Here are detailed methodologies for two of the most promising techniques reported in recent literature.

Protocol 1: Synthesis of this compound Crystalline Salts

This method is adapted from studies creating salts with Pimelic acid (PIA) and Azelaic acid (AZA) [1] [2].

  • Materials: this compound (≥99%), coformer acid (e.g., Pimelic acid ≥98%), methanol, distilled water.
  • Equipment: Magnetic stirrer, heating mantle, vacuum filtration setup, evaporating dish, X-ray diffractometer (for characterization), HPLC system (for analysis).
  • Step-by-Step Procedure:
    • Dissolution: Combine SPX (0.05 mmol, 19.60 mg) and the coformer acid (0.05-0.1 mmol) in a mixture of methanol and distilled water (e.g., 9:1 ratio for PIA).
    • Reaction: Stir the mixture sufficiently at 50°C for 3 hours.
    • Filtration: Filter the solution to remove any undissolved particulates.
    • Crystallization: Allow the filtrate to evaporate slowly at room temperature.
    • Harvesting: Collect the crystals that form after several days (e.g., 5 days for SPX-PIA) using vacuum filtration.
  • Characterization & Analysis:
    • Confirm the crystal structure using Single-Crystal X-ray Diffraction (SC-XRD).
    • Check the phase purity with Powder X-ray Diffraction (PXRD).
    • Analyze thermal behavior with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
    • Determine the equilibrium solubility using the shake-flask method in buffers of various pH (e.g., 1.2, 4.0, 6.8) at 37°C, with concentration analyzed by HPLC [2].
Protocol 2: Preparation of Ophthalmic Nanosuspensions

This protocol is based on the formulation of nanosuspensions using polymers and surfactants [6].

  • Materials: this compound, HPMC E5 or Water-Soluble Chitosan, Poloxamer 407 or Kolliphor P188 (surfactants).
  • Equipment: Probe sonicator.
  • Step-by-Step Procedure:
    • Preparation: Optimize the concentration of polymer (HPMC E5 or chitosan) and surfactant (Poloxamer 407 or Kolliphor P188).
    • Formation: Use a solvent diffusion method to form the initial nanosuspension.
    • Size Reduction: Subject the suspension to probe sonication to reduce and homogenize particle size.
  • Characterization & Analysis:
    • Measure the particle size (target 300-500 nm) and zeta potential.
    • Perform in vitro drug release studies in a suitable medium.
    • Assess ocular tolerance using tests like the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay.
    • Evaluate in vitro and in vivo antimicrobial potential [6].

Frequently Asked Questions (FAQ)

Here are solutions to common problems researchers face.

  • Q1: My synthesized crystalline salt shows poor solubility. What could be the cause?

    • A1: This is often a characterization issue. The product may be a co-crystal rather than a salt, or may have a different stoichiometry than expected. Verify the successful salt formation by confirming proton transfer from the acid to the SPX's piperazinyl group using techniques like SC-XRD and Hirshfeld surface analysis. Also, check the purity and crystallinity of your product with PXRD to rule out amorphous regions or impurities [1] [3].
  • Q2: The nanocrystals in my ophthalmic formulation are aggregating. How can I stabilize them?

    • A2: Aggregation indicates insufficient steric or electrostatic stabilization. Ensure you are using an optimal type and concentration of stabilizing polymer, such as HPMC E5 or water-soluble chitosan. Incorporating a surfactant like Poloxamer 407 can provide additional stabilization. Finally, optimize the sonication time and energy during preparation to achieve a uniform size distribution and minimize Ostwald ripening [6].
  • Q3: I need to prepare a stable injectable solution of this compound. What is a proven method?

    • A3: A patented method involves forming a salt with a polyhydroxymonocarboxylic acid like gluconic or lactobionic acid. Dissolve SPX and the acid in water for injection (under nitrogen atmosphere), adjust the pH to between 3.5 and 5, and make the solution isotonic with a regulator like glucose. The solution can then be sterilized by autoclaving or filtration, resulting in a formulation stable for months [7].

Experimental Workflow & Strategy Selection

The following diagram maps the decision-making process for selecting and implementing a solubility enhancement strategy, from problem identification to final analysis.

SparfloxacinSolubilityWorkflow Start Define Application Goal Oral Oral/Parenteral Systemic Delivery Start->Oral Local Local/Topical Delivery (e.g., Ophthalmic) Start->Local Salt Crystalline Salt/Cocrystal (e.g., with organic acids) Oral->Salt  Enhance Solubility & Permeability Injectable Stable Injectable Solution Oral->Injectable  For Parenteral Use Surfactant Surfactant/Micellar Solution Local->Surfactant Nano Nanosuspension Local->Nano  For Sustained Release & Local Application Synthesize Synthesize & Purify Salt->Synthesize Surfactant->Synthesize Nano->Synthesize Injectable->Synthesize Characterize Characterize Product (PXRD, DSC, HPLC) Synthesize->Characterize Test Test Performance (Solubility, Permeability, Antimicrobial) Characterize->Test

References

Validated Chromatographic Methods for Sparfloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two stability-indicating methods suitable for the quantification of Sparfloxacin in bulk drug and pharmaceutical formulations [1] [2] [3].

Parameter RP-UPLC Method [1] HPLC Method [2]
Analytical Technique Reversed-Phase UPLC Reversed-Phase HPLC
Column Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) Not specified in abstract (C18 column common in practice)
Runtime 5 minutes Data required from full text
Mobile Phase Gradient method Data required from full text
Key Application Assay of tablets and eye drops Determination in raw material and tablets
Validation Per ICH guidelines: specificity, linearity, accuracy, precision, robustness Specificity, linearity, sensitivity, accuracy

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter:

  • How can I demonstrate that my assay is stability-indicating?

    • Solution: Perform forced degradation studies on the bulk drug. Subject this compound to stressed conditions like acid/base hydrolysis, oxidation, thermal stress, and photolysis. A valid method will show that the this compound peak is resolved from degradation products, proving specificity [1].
  • What should I do if the this compound peak is co-eluting with a degradation product?

    • Solution: Optimize the chromatographic conditions. The gradient method in the UPLC assay can be a reference [1]. Fine-tuning the mobile phase composition (ratio of organic solvent like acetonitrile to aqueous buffer) and gradient profile, or using a column with a smaller particle size (e.g., 1.8 µm) can enhance peak resolution.
  • How can I make my analysis faster and more sensitive?

    • Solution: Consider migrating to an UPLC method. UPLC uses columns with smaller particles and higher operating pressures, offering shorter analysis times (e.g., 5 min) and increased sensitivity compared to conventional HPLC [1].

This compound Analysis Workflow

The diagram below outlines the key stages of developing and validating a stability-indicating assay for this compound.

This compound Stability-Indicating Assay Workflow start Start Method Development sample_prep Sample Preparation: Bulk Drug & Formulations start->sample_prep chrom_dev Chromatographic Method Development sample_prep->chrom_dev  Optimize Mobile Phase & Column forced_deg Forced Degradation Studies chrom_dev->forced_deg  Confirm Specificity & Resolution method_val Method Validation (ICH Guidelines) forced_deg->method_val  Prove Stability- Indicating Power analysis Sample Analysis & Reporting method_val->analysis  Assess Linearity, Precision, Accuracy end Validated Method analysis->end

Key Technical Specifications for Method Validation

When validating your method according to ICH guidelines, you must demonstrate the following performance characteristics as shown in the table [1]:

Validation Characteristic Objective
Specificity Prove the method can unequivocally assess this compound in the presence of degradation products and excipients.
Linearity Demonstrate a directly proportional relationship between analyte concentration and detector response.
Accuracy Confirm the method yields results close to the true value (e.g., via recovery studies).
Precision Establish the degree of agreement among repeated measurements from the same sample (repeatability & intermediate precision).
Robustness Show the method's reliability remains unaffected by small, deliberate variations in method parameters.

References

Sparfloxacin photodegradation prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Proven Prevention Strategy: Nano-Encapsulation

Research indicates that encapsulating Sparfloxacin in nanocarriers is a effective strategy to mitigate its photodegradation.

Summary of Nano-Encapsulation Strategy

Method Key Findings & Mechanism Experimental Evidence

| PLGA Nano-encapsulation | Enhanced Photostability: Prevents drug decomposition under UV radiation. Mechanism: The biodegradable polymer matrix acts as a physical barrier, shielding this compound from light. Additional Benefit: The formulation itself showed no phototoxic potential in various assays. | In vitro release study and phototoxicity assessment through photochemical assays, cell-based assays (HaCaT cells), and in silico modeling showed the nanoformulation tackled phototoxicity and maintained antibacterial activity post-irradiation [1]. |

Experimental Protocol: Assessing Photostability

The following workflow outlines a standard procedure for evaluating the photostability of a drug formulation, based on established guidelines and research methodologies [2].

Start Start Experiment Prep Prepare Drug Solution/Formulation Start->Prep ICH_Guide Follow ICH Q1B Guideline - Use appropriate light source (e.g., D65/ID65 standard or cool white & UV lamp) - Control temperature (e.g., 25°C) Prep->ICH_Guide Irradiate Expose Sample to Light ICH_Guide->Irradiate Analyze Analytical Assessment - HPLC for drug quantification - LC-MS for degradant identification Irradiate->Analyze Compare Compare Results vs. Control Analyze->Compare End Determine Photostability Compare->End

Key Steps Explained:

  • Preparation & Irradiation: A solution of the drug (e.g., pure this compound vs. PLGA-SPFX-NPs) is prepared and placed in a transparent container. It is then irradiated in a photostability chamber that follows the ICH Q1B guideline [2]. This standard requires controlled exposure to a light source that simulates visible and UV sunlight.
  • Analysis & Comparison: Samples are analyzed post-irradiation using techniques like High-Performance Liquid Chromatography (HPLC) to measure the remaining parent drug, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and characterize photodegradation products [3] [4]. Results are compared against a non-irradiated control to determine the extent of degradation.

Frequently Asked Questions

What causes this compound to undergo photodegradation? this compound's chemical structure is inherently photosensitive. Upon absorbing light (particularly UV radiation), it becomes excited and can undergo chemical reactions. A primary and well-documented pathway is photodefluorination, where a fluorine atom is lost from the molecule, leading to the formation of defluorinated photoproducts and a significant reduction in antibacterial activity [3] [1].

What are the consequences of this compound photodegradation? The consequences are twofold:

  • Loss of Efficacy: The degradation of the parent molecule leads to a reduction or complete loss of its antibacterial activity [1] [4].
  • Safety Risk: The photodegradation process and the resulting photoproducts are directly linked to phototoxicity in humans, causing skin reactions like erythema and blistering upon sunlight exposure [3] [5].

Is there a standard guideline for conducting photostability tests? Yes. The International Conference on Harmonisation (ICH) Guideline Q1B provides a standardized approach for the photostability testing of new drug substances and products. It specifies the required light sources, sample presentation, and analysis procedures to ensure consistent and reliable results globally [2].

Are there other potential strategies besides nano-encapsulation? While the search results focus on nano-encapsulation, general strategies for photoprotection mentioned in the literature include:

  • Formulation Additives: Using light-absorbing excipients (sunscreens) in the formulation to shield the active drug.
  • Packaging: Using opaque or light-protective containers to prevent exposure during storage [2].

The available data strongly supports nano-encapsulation as a viable strategy. If your research requires a deeper comparison with other methods like formulation additives or molecular stabilization, you may need to consult more specialized databases or scientific literature for specific experimental data.

References

Sparfloxacin method robustness ruggedness testing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Sparfloxacin

The table below summarizes key analytical methods developed for this compound, which form the basis for validation.

Method Type Key Conditions Validation Parameters Reported Source

| RP-HPLC (Tablet) | Column: Xterra C18 (4.6 x 150 mm, 5µm) Mobile Phase: Phosphate Buffer (5.3 mM):ACN (60:40), pH 3.5 Flow Rate: 0.5 mL/min Detection: UV 298 nm | Linearity: 4-24 µg/mL (r²=0.999) Precision: % RSD within limits Accuracy: Recovery % RSD within limits Validation: Specifically mentions robustness and ruggedness [1] | | | RP-HPLC (Serum) | Column: Luna C18 Mobile Phase: Acetonitrile / 0.035 M Perchloric acid (pH 2.0) Flow Rate: 1.5 mL/min (variable tested) Detection: UV 289 nm | Accuracy: >97% Precision: Intra-day & Inter-day RSD < 4.3% Specificity: No interference from serum or IS Analysis Time: 10 minutes [2] | | | Spectrophotometry (Tablet) | Reaction with Bromothymol Blue Detection: 385 nm Linearity Range: 2-12 µg/mL | Linearity: r=0.9955 Precision: RSD < 2.5% Accuracy: Confirmed via recovery studies [3] | | | Nonaqueous Titration (Tablet) | Titrant: 0.1 M Perchloric Acid Medium: Glacial Acetic Acid | Precision & Accuracy: Good results reported Selectivity: No excipient interference [4] | |

Troubleshooting Guide & FAQs

This section addresses common experimental challenges and solutions based on the gathered methods and general HPLC principles.

Q1: Our HPLC method for this compound lacks robustness, showing significant retention time drift. What critical factors should we investigate?

Retention time drift often points to sensitivity in the method conditions. You should systematically investigate the following parameters, which are commonly tested in robustness studies:

  • pH of the Mobile Phase: A small, intentional variation in the buffer pH (e.g., ± 0.2 units) should be tested. The RP-HPLC method for tablets was performed at pH 3.5 [1], while the serum method used a more acidic pH of 2.0 [2]. Your method may be optimal in a specific narrow range.
  • Organic Solvent Composition: Vary the ratio of organic solvent (e.g., Acetonitrile) in the mobile phase by ± 2-3%. For instance, one method used a buffer:acetonitrile ratio of 60:40 [1].
  • Flow Rate: Test the impact of a small change in flow rate (e.g., ± 0.1 mL/min). The cited methods use 0.5 mL/min [1] and 1.5 mL/min [2], demonstrating that flow rate is a critical parameter.
  • Column Temperature: If your system allows it, varying the column temperature by ± 2-5°C can assess its impact.
  • Different Column Batches/Lots: Use C18 columns from different manufacturers or different batches from the same manufacturer to test selectivity and retention. The methods specifically used Xterra C18 (4.6 ´ 150 mm, 5µm) [1] and Luna C18 [2] columns.

Q2: How can we design a ruggedness test for our this compound HPLC method to ensure transferability between labs?

Ruggedness tests the method's reliability under different operational conditions. A standard approach involves an inter-laboratory study. The protocol can be visualized as follows:

G cluster_0 Common Inputs Start Define Ruggedness Protocol Method Identical Method Protocol Start->Method Samples Identical Sample Sets (Blanks, Standards, QCs) Start->Samples Lab1 Lab A (Analyst 1) Equipment Different HPLC Systems and Columns Lab1->Equipment Time Different Days Lab1->Time Lab2 Lab B (Analyst 2) Lab2->Equipment Lab2->Time Analysis Statistical Analysis (Compare Precision and Accuracy between all sets) Equipment->Analysis Time->Analysis Method->Lab1 Method->Lab2 Samples->Lab1 Samples->Lab2 Decision Method is Rugged if No Significant Differences Found Analysis->Decision

The core of this test is to prepare identical sets of samples (e.g., standard solutions and spiked quality control samples) and have multiple analysts in different laboratories run the analysis following the exact same written procedure. Key variables to introduce include:

  • Different Analysts
  • Different HPLC Instruments
  • Different Columns (of the same type)
  • Analysis on Different Days

The results are then compared using statistical tests (e.g., F-test for variance, t-test for accuracy) to confirm no significant differences exist.

Q3: We are developing a method for this compound in biological fluids. How can we improve selectivity and sensitivity?

The search results point to specific strategies:

  • For Selectivity: The validated serum method used a simple protein precipitation technique followed by chromatography on a Luna C18 column with a mobile phase of acetonitrile and perchloric acid, which successfully separated this compound from the internal standard (ciprofloxacin) and endogenous serum components without interference [2].
  • For Sensitivity (Lower LOD/LOQ): Using a different detection mode can be beneficial. While not included in the summary table, one study [2] referenced that HPLC with fluorescence detection is another option for this compound, which typically offers higher sensitivity than UV detection.

Key Recommendations

  • System Suitability is Critical: Before any robustness or ruggedness test, ensure the method passes all system suitability criteria (theoretical plates, tailing factor, RSD of replicate injections). This is a foundational step.
  • Test One Variable at a Time: In robustness studies, deliberately change one parameter within a realistic range while keeping others constant to accurately assess its individual effect.
  • Define Acceptance Criteria: Before starting, pre-define your acceptance criteria for robustness (e.g., %RSD of retention time < 2%, resolution > 1.5 under all conditions) and ruggedness (e.g., no statistically significant difference in assay results between analysts).

References

Technical Support Center: Sparfloxacin Recovery Improvement in Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sparfloxacin Analysis

This compound is a third-generation fluoroquinolone antibiotic with enhanced activity against Gram-positive and Gram-negative bacteria. Accurate measurement of this compound concentrations is essential for pharmacokinetic studies, therapeutic drug monitoring in critically ill patients, and quality control in pharmaceutical development. This technical support center addresses the common challenges researchers face during sample preparation and analysis, providing evidence-based solutions to optimize recovery rates and method performance.

The complexity of biological matrices including plasma, tissues, and pharmaceutical formulations presents significant challenges for this compound extraction and quantification. Factors such as protein binding, matrix effects, and sample clean-up efficiency directly impact method accuracy, sensitivity, and reliability. This guide consolidates the most effective approaches from published literature to help you overcome these hurdles and achieve optimal analytical results.

Analytical Method Selection Guide

Selecting the appropriate analytical method is crucial for successful this compound quantification. Each technique offers distinct advantages and limitations depending on your specific application requirements, available equipment, and required sensitivity.

Table: Comparison of Analytical Methods for this compound Quantification

Method Detection Range Key Advantages Sample Volume Best For Applications
HPLC-UV [1] Varies by method Cost-effective, widely available 20 μL injection Pharmaceutical quality control, stability studies
UPLC-MS/MS [2] 0.25-4.86 μg/kg LOQ High sensitivity, multi-analyte capability 15-50 μL Trace analysis in complex matrices, multi-residue studies
ELISA [3] 5 ng/mL - 2 μg/mL Minimal sample pre-treatment, high throughput 50-100 μL Therapeutic drug monitoring, high-throughput screening
LC-MS/MS [4] 0.003 mg/L LOD Exceptional specificity, low detection limits 15 μL Micro-volume samples, clinical therapeutic drug monitoring

Method Selection Criteria:

  • For routine quality control of pharmaceutical formulations where extreme sensitivity is not required, HPLC-UV provides a cost-effective solution [1].
  • For multi-residue analysis in complex matrices like tissue samples, UPLC-MS/MS offers superior sensitivity and specificity with LOQs as low as 0.25 μg/kg for this compound [2].
  • When processing large sample batches for therapeutic drug monitoring with minimal pre-treatment, ELISA enables high-throughput analysis with a practical measuring range of 5 ng/mL to 2 μg/mL [3].
  • For micro-volume clinical samples (as low as 15 μL) requiring exceptional sensitivity, LC-MS/MS is the preferred choice with LODs of approximately 0.003 mg/L [4].

Sample Preparation Protocols

QuEChERS-Based Extraction for Tissue Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides excellent recovery for this compound from complex matrices like fish tissue, with reported recovery rates of 66.2-118.5% for quinolone antibiotics [2].

Procedure:

  • Homogenize tissue samples thoroughly
  • Weigh 2.0 ± 0.1 g homogenized sample into a 50 mL centrifuge tube
  • Add 10 mL acetonitrile and vortex for 1 minute
  • Add QuEChERS extraction salt packet (4 g anhydrous Na₂SO₄, 1 g NaCl, 1 g Na₂Citrate)
  • Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 5 minutes
  • Transfer supernatant to a d-SPE tube containing 150 mg PSA and 150 mg C18
  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes
  • Transfer cleaned extract to an autosampler vial for UPLC-MS/MS analysis
Protein Precipitation for Biological Fluids

For plasma, serum, or interstitial fluid samples, protein precipitation provides a simple and effective clean-up method with minimal sample volume requirements.

Procedure [4]:

  • Aliquot 15 μL of biological fluid (serum or interstitial fluid)
  • Add 60 μL of acetonitrile containing internal standard (e.g., penicillin G-D7 for LC-MS)
  • Vortex thoroughly and allow to equilibrate for 10 minutes
  • Centrifuge at 14,000 × g for 5 minutes to pellet precipitated proteins
  • Transfer supernatant for analysis
  • For HPLC analysis, dilute plasma samples 100-fold with phosphate buffer (pH 7.2) [3]
Tissue Processing Protocol

For tissue distribution studies, proper sample homogenization is critical for accurate this compound quantification [3]:

  • Rinse tissues with ice-cold saline to remove residual blood
  • Blot dry and weigh accurately
  • Homogenize in phosphate buffer (pH 7.2) using a tissue homogenizer (1:4 w/v ratio)
  • Centrifuge at 10,000 × g for 10 minutes at 4°C
  • Collect supernatant for analysis by ELISA or HPLC

Troubleshooting Guide: Common Issues & Solutions

Low Recovery Rates

Table: Troubleshooting Low Recovery Issues

Problem Possible Causes Solutions Expected Improvement
Incomplete Extraction Insfficient solvent volume, inadequate mixing Increase acetonitrile ratio, extend mixing time Recovery rates of 87.7-106.2% [3]
Protein Binding Insufficient protein precipitation Increase organic solvent volume, adjust pH Free drug release for accurate measurement [4]
Adsorption Losses Binding to container surfaces Use silanized glassware, add modifiers Minimize nonspecific binding
Inadequate Clean-up Matrix interference Optimize d-SPE sorbent selection (PSA/C18) Reduce matrix effects [2]
Matrix Effects in LC-MS/MS

Matrix effects can significantly impact method accuracy, particularly in electrospray ionization. In one study, 68.8% of analytes exhibited weak matrix effects while 13.0% showed moderate matrix effects when using modified QuEChERS preparation [2].

Mitigation Strategies:

  • Use matrix-matched calibration standards to compensate for suppression/enhancement
  • Employ stable isotope-labeled internal standards (e.g., this compound-d5) when available
  • Optimize extraction sorbents (PSA effectively removes fatty acids and other interferents)
  • Implement effective chromatographic separation to separate analytes from matrix components
Chromatography Issues

Poor Peak Shape:

  • Add 0.1% formic acid to mobile phase to improve protonation of this compound
  • Use high-purity solvents specifically designed for LC-MS applications
  • Condition column adequately before analysis

Retention Time Drift:

  • Maintain constant column temperature (25-30°C recommended)
  • Use mobile phase buffering for consistent pH
  • Ensure thorough equilibration between runs

Method Validation & Performance Criteria

Establishing and validating robust analytical methods requires careful attention to key performance parameters to ensure reliability and reproducibility.

Table: Method Validation Parameters and Performance Standards

Validation Parameter Acceptance Criteria Reported Performance Reference
Linearity R² > 0.995 R² > 0.995 for UPLC-MS/MS [2]
Accuracy 85-115% recovery 87.7-106.2% for biological samples [3]
Precision <15% RSD Intra-day: <9.7%, Inter-day: <12.8% RSD [2]
LOD Signal-to-noise > 3:1 0.08-1.46 μg/kg for UPLC-MS/MS [2]
LOQ Signal-to-noise > 10:1 0.25-4.86 μg/kg for UPLC-MS/MS [2]
Specificity No interference Confirmed by MRM transitions [4]

Additional Validation Considerations:

  • Stability: Evaluate bench-top (4-24 hours), processed sample (autosampler stability), and freeze-thaw stability [4]
  • Robustness: Assess impact of small variations in mobile phase pH, temperature, and flow rate
  • Carryover: Ensure <20% of LOD in blank samples injected after high-concentration standards

Experimental Workflow Visualization

The following workflow diagram illustrates the optimized sample preparation process for this compound analysis in various matrices:

sparfloxacin_workflow This compound Sample Preparation Workflow start Sample Collection (Plasma, Tissue, Serum) step1 Homogenization (Tissue: Phosphate Buffer 1:4 w/v) start->step1 Tissue Samples step2 Protein Precipitation (ACN:Sample = 4:1 v/v) start->step2 Liquid Samples step1->step2 step3 Centrifugation (4000 rpm, 5 min, 4°C) step2->step3 method_choice Method Selection step3->method_choice step4 QuEChERS Clean-up (PSA + C18 sorbents) lcms LC-MS/MS (MRM Mode) step4->lcms step5 Analysis method_choice->step4 Complex Matrices hplc HPLC-UV (Dilution 1:100) method_choice->hplc Pharmaceuticals method_choice->lcms Trace Analysis elisa ELISA (Dilution 1:500) method_choice->elisa High-Throughput hplc->step5 lcms->step5 elisa->step5

This comprehensive workflow integrates the most effective sample preparation strategies from published literature, providing a visual guide to the optimal pathways for different sample types and analytical requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving this compound recovery from tissue samples?
  • A: Efficient homogenization and adequate clean-up are paramount. The modified QuEChERS approach using PSA and C18 sorbents has demonstrated excellent recovery rates (66.2-118.5%) for quinolones in complex matrices like fish tissue [2]. Ensuring proper solvent-to-sample ratios (10 mL ACN per 2 g sample) and sufficient mixing time are also critical.
Q2: How can I minimize matrix effects in LC-MS/MS analysis?
  • A: Three strategies effectively mitigate matrix effects: (1) Use matrix-matched calibration standards to compensate for suppression/enhancement; (2) Employ stable isotope-labeled internal standards when available; (3) Optimize d-SPE clean-up with appropriate sorbents. One study reported that 68.8% of analytes showed weak matrix effects with proper QuEChERS preparation [2].
Q3: What is the optimal sample volume for clinical this compound monitoring?
  • A: For therapeutic drug monitoring in critically ill patients where sample volume may be limited, LC-MS/MS methods can reliably quantify this compound in volumes as low as 15 μL of serum or interstitial fluid [4]. For conventional HPLC, plasma samples typically require 100-fold dilution with phosphate buffer [3].
Q4: How should I handle and store samples to maintain this compound stability?
  • A: Based on stability studies for similar fluoroquinolones: (1) Samples are stable at room temperature for 4 hours; (2) Short-term storage at 4°C for 24 hours is acceptable; (3) For long-term storage, maintain at -80°C for up to 6 months [4]. Avoid repeated freeze-thaw cycles (limit to ≤3 cycles).
Q5: What validation parameters are essential for this compound methods?
  • A: Key parameters include: Linearity (R² > 0.995), Accuracy (85-115% recovery), Precision (<15% RSD), LOD/LOQ appropriate to application, and Specificity (no interference) [3] [2]. For LC-MS/MS, include matrix effect evaluation and carryover assessment.

Conclusion & Recommendations

Successful this compound analysis requires careful method selection based on your specific application needs. For clinical therapeutic drug monitoring where sensitivity is paramount, LC-MS/MS with protein precipitation provides exceptional performance with minimal sample volume. For multi-residue surveillance in complex matrices, UPLC-MS/MS with QuEChERS clean-up offers superior recovery and specificity. For pharmaceutical quality control where cost-effectiveness is prioritized, HPLC-UV with appropriate sample dilution delivers reliable results.

The protocols and troubleshooting guidance presented in this technical support center are derived from validated methodologies published in peer-reviewed literature. By implementing these optimized procedures and addressing potential challenges proactively, researchers can achieve accurate, reproducible this compound quantification across various matrices and applications.


Sources:

  • Journal of Pharmaceutical Analysis: ELISA method for this compound in biological samples [3]
  • Analytical Methods: LC-MS/MS for beta-lactam antibiotics with clinical application [4]
  • Food Chemistry: X: UPLC-MS/MS with QuEChERS for multi-antibiotic residue analysis [2]
  • Journal of Chromatography B: HPLC method for this compound in pharmaceuticals [1]

References

Sparfloxacin peak tailing resolution HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is an acceptable Tailing Factor (Tf) for my method? A Tailing Factor (Tf) close to 1.0 is considered optimal. Values above 2.0 are generally unacceptable for methods requiring high precision [1]. The formula for calculating it is Tf = W₀.₀₅ / (2A), where W₀.₀₅ is the peak width at 5% height and A is the distance from the peak front to the apex at 5% height [1].

  • My method already uses a C18 column. Why is there still tailing? Standard C18 columns can have residual acidic silanol groups that interact with the basic sites on the Sparfloxacin molecule. To minimize this, use a column that is fully end-capped or designed for basic compounds, such as a polar-embedded phase or a charged surface hybrid (CSH) column [1].

  • Can the sample itself cause tailing? Yes. Sample overloading (injecting too much concentration) or a sample solvent stronger than your mobile phase can both lead to peak tailing and broadening. Diluting your sample or matching the injection solvent to the mobile phase composition can resolve this [1].

Troubleshooting Guide: this compound Peak Tailing

For a systematic approach, follow the logic in this troubleshooting diagram:

Sparfloxacin_Troubleshooting This compound HPLC Peak Tailing Troubleshooting Start This compound Peak Tailing Column Check HPLC Column Start->Column MobilePhase Optimize Mobile Phase Start->MobilePhase Sample Review Sample Prep Start->Sample Instrument Inspect Instrument Start->Instrument Col1 Use a column for basic compounds (e.g., end-capped, polar-embedded) Column->Col1 Possible cause MP1 Adjust pH to 2-3 to protonate silanols or Increase buffer strength (e.g., 10-50 mM) MobilePhase->MP1 Possible cause S1 Dilute sample or reduce injection volume Sample->S1 Possible cause I1 Check for extra-column volume or blocked inlet frit Instrument->I1 Possible cause

The following table outlines specific parameters from published this compound methods that have demonstrated acceptable peak symmetry.

Method Parameter Reported Condition 1 [2] Reported Condition 2 [3] Troubleshooting Tip
Column C8 C18 (X terra) For basic compounds like this compound, use end-capped C18 or specialized columns for basic analytes [1].
Mobile Phase Buffer 0.02 M Phosphate, pH 3.0 5.3 mM Phosphate, pH 3.5 Use a phosphate buffer with a pH of 2.0-3.5 to suppress silanol interactions [2] [3] [1].
Organic Modifier Methanol (60%) Acetonitrile (40%) Acetonitrile often provides sharper peaks. Ensure elution strength is sufficient [1].
Flow Rate Not specified 0.5 mL/min A lower flow rate can improve separation, but may increase run time [4].
Detection Wavelength 270 nm 298 nm Verify wavelength for your specific instrument and sensitivity requirements [2] [3].

Detailed Experimental Protocol

Here is a validated, stability-indicating RP-HPLC method for the simultaneous determination of this compound and another drug, which can be adapted for this compound analysis [2].

  • Instrument: HPLC system with a diode array detector (DAD).
  • Column: C8 column (e.g., 150 mm or 250 mm in length, 4.6 mm internal diameter, 5 µm particle size) [2].
  • Mobile Phase: A mixture of methanol and 0.02 M phosphate buffer (adjusted to pH 3.0 with dilute phosphoric acid) in a ratio of 60:40 (v/v) [2].
  • Flow Rate: Not explicitly stated, but a common range is 0.8-1.0 mL/min. The method from [3] uses 0.5 mL/min.
  • Detection: 270 nm [2].
  • Column Temperature: Ambient.
  • Injection Volume: Typically 10-20 µL.

Sample Preparation: For pharmaceutical formulations (e.g., tablets), an accurately weighed amount of powdered sample is dissolved and diluted with the mobile phase or a suitable solvent. The solution is then filtered (e.g., through a 0.45 µm membrane filter) before injection [2] [3].

Key Parameters to Resolve Tailing

Based on the search results, focus your optimization efforts on these critical areas:

  • Mobile Phase pH is Critical: For basic compounds like this compound, the most effective way to reduce tailing is to use a low-pH mobile phase (between 2.0 and 3.5). This protonates acidic silanol groups on the silica surface, preventing ionic interaction with the analyte [1] [2] [3].
  • Buffer Concentration Matters: Using an adequate buffer concentration (e.g., 10-50 mM) helps maintain the target pH and prevents peak shape issues [1].
  • Verify Column Performance: A degraded or contaminated column is a common cause of peak tailing. If troubleshooting the mobile phase and sample does not work, try flushing the column with a strong solvent or replacing it [1].

References

Analytical Method for Sparfloxacin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A validated stability-indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is available for sparfloxacin analysis in pharmaceutical products [1]. This method can likely be adapted for plasma samples, though parameters like sample preparation (e.g., deproteinization) and the mobile phase may need optimization.

Here is a summary of the key parameters from the literature:

Parameter Specification / Value
Analytical Technique Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) [1]
Chromatographic Column Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) [1]
Runtime 5 minutes [1]
Validation Per ICH guidelines: specificity, linearity, precision, accuracy, robustness [1]
Application Bulk drug, tablets, and eye drops (suggests high specificity) [1]

Adsorption Data for this compound Removal

Although not a direct extraction protocol, one study provides excellent quantitative data on adsorbing this compound from water using sulfonated graphene oxide (SGO) [2]. This data is crucial for understanding this compound's behavior and could inspire alternative cleanup strategies.

Study Aspect Key Finding
Adsorbent Material Sulfonated Graphene Oxide (SGO) [2]
Maximum Adsorption Capacity 1428.57 μmol/g (at 25°C) [2]
Best Fitting Isotherm Model Langmuir model (suggests monolayer adsorption) [2]
Best Fitting Kinetic Model Pseudo-second-order model [2]
Thermodynamics Process is endothermic and spontaneous [2]
Regeneration >86.4% efficiency retained after 5 cycles [2]

Proposed Workflow for Plasma Sample Analysis

Based on the gathered information, here is a proposed experimental workflow for analyzing this compound in plasma. This integrates the UPLC method with a necessary plasma-specific pretreatment step.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation e.g., Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Analysis by RP-UPLC Analysis by RP-UPLC Supernatant Collection->Analysis by RP-UPLC Ref. [1] Quantitative Result Quantitative Result Analysis by RP-UPLC->Quantitative Result

Frequently Asked Questions & Troubleshooting

  • Q: Can the cited RP-UPLC method directly analyze plasma samples?

    • A: No. The method was validated for pharmaceutical formulations [1]. For plasma, you must develop a sample preparation step (like protein precipitation, illustrated above) to remove interfering compounds and avoid damaging the UPLC column.
  • Q: What is a common issue if I detect extra peaks in my chromatogram?

    • A: This often indicates a lack of specificity, likely due to matrix interference from the plasma. The cited method is stability-indicating, meaning it can separate this compound from its degradation products [1]. Re-optimizing the sample cleanup or the mobile phase gradient can help resolve this.
  • Q: The extraction recovery for my method is low. How can I improve it?

    • A: Consider the nature of your sample. The adsorption study using SGO shows this compound can be effectively removed from aqueous solutions [2]. While not tested in plasma, exploring different solid-phase extraction (SPE) sorbents or optimizing the pH of your plasma supernatant (SGO worked best in acidic conditions, pH~2.5 [2]) could significantly enhance recovery.

Key Considerations for Your Experiment

  • Method Adaptation is Crucial: The greatest knowledge gap is the specific adaptation of the analytical method for the complex plasma matrix. The provided workflow is a starting point that requires systematic optimization and validation.
  • Explore Alternative Extraction: The high adsorption capacity of SGO [2] presents a promising research avenue. You could investigate its use as a sorbent in a solid-phase extraction (SPE) cartridge for purifying and concentrating this compound from processed plasma samples.

References

Sparfloxacin storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

The following table summarizes the key storage conditions for sparfloxacin to ensure its stability in a research setting [1].

Parameter Recommended Condition
Physical Form Solid (Powder)
Recommended Storage Temperature Powder: -20°C (3 years) or 4°C (2 years); Solution: -80°C (6 months) or -20°C (1 month)
Light Sensitivity Keep away from direct sunlight [1].
Container Keep container tightly sealed [1].
Atmosphere Store in a cool, well-ventilated area [1].
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents [1].

Phototoxicity & Photostability

This compound is highly phototoxic and photolabile. Exposure to light, particularly ultraviolet (UV) radiation, can cause drug degradation and induce adverse reactions [2] [3].

  • Photodegradation: When this compound in aqueous solution is irradiated, it undergoes photodegradation. One key identified photoproduct is 8-desfluorothis compound, confirming that photodefluorination occurs [4].
  • Photoaugmentation Effect: The phototoxicity of this compound is unique due to a synergistic effect between UVA and UVB. Studies show that sequential irradiation with UVA and UVB induces a much stronger phototoxic response (erythema, DNA strand breaks in vitro, ear swelling in mice) than either source alone [3].
  • Safety Implication: This underscores the critical need to protect the drug substance from all UV light sources, including sunlight and artificial UV lamps, during handling and analysis [2] [3].

Analytical Method for Quantification

A sensitive and validated HPLC method has been developed for the determination of this compound in biological matrices like sheep plasma, following European Medicines Agency guidelines [5].

  • Mobile Phase: Acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 51:49 (v/v) ratio.
  • Internal Standard: Genabilic acid.
  • Retention Times: Approximately 2.6 minutes for this compound and 5.8 minutes for the internal standard.
  • Linearity and LLOQ: The method is linear in the range of 0.2–10 µg/mL (R² > 0.99). The Lower Limit of Quantification (LLOQ) is 0.2 µg/mL.
  • Performance: The method demonstrated within-run precision between 0.00 and 0.88% and accuracy between 90.3–118.0% for the LLOQ, meeting all validation specifications [5].

The workflow for this analytical method is outlined below:

start HPLC Analysis of this compound step1 Prepare Mobile Phase: Acetonitrile / Phosphate Buffer (51:49) start->step1 step2 Set Internal Standard: Genabilic Acid step1->step2 step3 Inject Sample step2->step3 step4 Chromatographic Separation step3->step4 step5 Detect this compound (RT: ~2.6 min) and Internal Standard (RT: ~5.8 min) step4->step5 step6 Quantify via Calibration Curve (Range: 0.2 - 10 µg/mL) step5->step6

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the storage of this compound solutions? The most critical factors are temperature and light. This compound solutions are best stored frozen at -80°C or -20°C and must be protected from all sources of UV and direct sunlight to prevent photodegradation and the formation of photoproducts like 8-desfluorothis compound [1] [4].

Q2: My HPLC analysis of this compound shows extra peaks. What could be the cause? The appearance of extra peaks is highly suggestive of photodegradation. Ensure that your sample handling and preparation steps are performed under yellow or red safelight conditions to avoid light exposure. The degradation products have different retention times, such as the identified 8-desfluorothis compound [4].

Q3: Why is it crucial to avoid even incidental light exposure when working with this compound? Beyond ensuring analytical accuracy, it is a critical safety precaution. This compound is a known potent phototoxic agent. Exposure of your skin to even small amounts of the drug followed by incidental light exposure can cause severe phototoxic reactions, including blistering and long-lasting skin sensitivity [2] [3].

References

Sparfloxacin HPLC Method & Validation Overview

Author: Smolecule Technical Support Team. Date: February 2026

The core of a successful method transfer is a well-defined and validated HPLC protocol. The following method, validated across three independent laboratories, provides a robust foundation [1].

Parameter Specification
Analytical Column Luna C₁₈, 5 µm [1]
Mobile Phase Acetonitrile-0.035 M Perchloric Acid (28:72, v/v), pH adjusted to 2.0 with 0.015 M Triethylamine [1]
Flow Rate Not explicitly stated (Typically 1.0 mL/min for such methods)
Detection (UV) 300 nm [1]
Linear Range 0.05 - 2 µg/mL [1]
Correlation Coefficient (r) > 0.999 [1]
Intra/Inter-day Precision & Accuracy Fulfilled international requirements [1]
Average Recovery 98.8% ± 5.7% [1]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL [1]

An alternative, simpler method has also been published, which can be considered during transfer or troubleshooting [2]:

  • Column: Welchrom C₁₈ Column (250 mm x 4.6 mm, 5µm)
  • Mobile Phase: Phosphate Buffer (pH 3.0): Acetonitrile (70:30% v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: 291 nm
  • Retention Time: ~5.5 minutes [2]

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered during the Sparfloxacin HPLC method transfer and validation.

Problem 1: How should we handle discrepancies in system suitability results between the transferring and receiving laboratories?

  • Solution: This is a critical check. First, ensure that the receiving lab's HPLC system is thoroughly calibrated, particularly the UV detector and pump. The most common source of discrepancy is the mobile phase preparation. Verify the pH of the aqueous component (0.035 M perchloric acid) is adjusted to exactly 2.0 with 0.015 M triethylamine, as minor pH shifts can alter retention time and peak shape [1]. If peak shape is an issue (tailing), the column could be degraded; confirm that a C₁₈ column with similar end-capping is used.

Problem 2: The recovery rates for this compound in human serum at the receiving lab are consistently outside the acceptable range (98.8% ± 5.7%). What could be the cause?

  • Solution: Focus on the sample preparation step. The original method uses protein precipitation with dilution [1]. Inconsistent recovery is often due to:
    • Variation in Precipitating Agent: Ensure the same agent (e.g., acetonitrile or perchloric acid) is used in the same volume ratio across labs.
    • Mixing and Centrifugation: The duration and speed of vortexing and centrifugation must be standardized to ensure complete protein precipitation and reproducible sample clarity.
    • Internal Standard: The original method uses ciprofloxacin as an internal standard (IS) [1]. Check the stability and pipetting accuracy of the IS solution, as this corrects for many sample preparation losses.

Problem 3: The method's lower limit of quantification (LLOQ) is not achieved in the receiving laboratory. How can we improve sensitivity?

  • Solution: The validated LLOQ is 0.05 µg/mL using 0.2 mL of serum [1]. If sensitivity is insufficient:
    • Increase Injection Volume: If the HPLC system allows, increasing the injection volume can directly enhance the signal.
    • Confirm Detector Settings: Ensure the UV detector is operating optimally at 300 nm and that the bandwidth and response time settings are appropriate.
    • Sample Reconstitution: After evaporation (if used), reconstitute the sample in a smaller volume of mobile phase to concentrate the analyte.

Experimental Workflow for Method Transfer

The diagram below outlines the logical workflow and key decision points for transferring and validating the this compound HPLC method, integrating the troubleshooting advice above.

SparfloxacinMethodTransfer Start Start Method Transfer DocReview Document and Protocol Review Start->DocReview Train Analyst Training DocReview->Train SysSuit Execute System Suitability Test Train->SysSuit CheckSS Does System Suitability Pass? SysSuit->CheckSS Troubleshoot1 Troubleshoot: - Mobile Phase pH - Column Condition - System Calibration CheckSS->Troubleshoot1 No QC Analyze QC Samples (Precision & Accuracy) CheckSS->QC Yes Troubleshoot1->SysSuit CheckRecovery Are Recovery Rates within 93.1 - 104.5%? QC->CheckRecovery Troubleshoot2 Troubleshoot: - Sample Prep (Precipitation) - Internal Standard CheckRecovery->Troubleshoot2 No LLOQ Confirm Lower Limit of Quantification (0.05 µg/mL) CheckRecovery->LLOQ Yes Troubleshoot2->QC CheckLLOQ Is LLOQ Signal Adequate? LLOQ->CheckLLOQ Troubleshoot3 Troubleshoot: - Injection Volume - Detector Settings CheckLLOQ->Troubleshoot3 No FinalReport Generate Final Transfer Report CheckLLOQ->FinalReport Yes Troubleshoot3->LLOQ

Diagram Guide: This workflow provides a structured path for transferring the this compound HPLC method. It begins with foundational steps (document review, training) and proceeds through critical verification phases. The diamond-shaped nodes represent key decision points where acceptance criteria must be met. If a test fails, the workflow directs you to specific troubleshooting actions before re-attempting the test, ensuring all issues are resolved before finalizing the transfer.

References

Efficacy and Pharmacokinetic Comparison of Fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Sparfloxacin Ciprofloxacin Levofloxacin Moxifloxacin Gatifloxacin
Primary Gram-positive Activity Enhanced [1] [2] Moderate Improved [1] Enhanced [3] [1] Enhanced [4]
Anti-Anaerobic Activity Good [1] Limited / Variable Moderate [1] Good Good
Key In Vitro Data (MSSA MIC₉₀ μg/mL) 0.06 [3] 0.5 [3] 0.25 [3] 0.06 [3] N/A
Key In Vitro Data (MRSA MIC₉₀ μg/mL) 16 [3] 64 [3] 16 [3] 2 [3] N/A
Oral Bioavailability High (Data specific) [5] High High High 96% [4]
Key Safety Concern Phototoxicity, QTc prolongation [1] CNS, tendon QTc prolongation QTc prolongation Dysglycemia [4]
Clinical Status Withdrawn from some markets (e.g., US) [6] Widely Available Widely Available Widely Available Use Restricted

Detailed Experimental Data and Methodologies

In Vitro Susceptibility Testing

The quantitative data in the table is primarily derived from standardized agar dilution methods as per National Committee for Clinical Laboratory Standards (NCCLS, now CLSI) guidelines [3].

  • Methodology: Bacteria are applied to agar plates containing serial dilutions of antibiotics. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth after 24 hours. The MIC₉₀ is the concentration required to inhibit 90% of the tested isolates [3].
  • Interpretation: Lower MIC values indicate greater potency. This compound's low MIC₉₀ (0.06 μg/mL) against ciprofloxacin-susceptible MSSA confirms its enhanced Gram-positive activity. However, its higher MIC₉₀ against MRSA highlights reduced efficacy against resistant strains [3].
In Vivo Efficacy Models
  • Joint Prosthesis Infection Model: A rabbit model of Staphylococcus aureus knee prosthesis infection demonstrated this compound's efficacy in a challenging deep-seated infection.
    • Dosing: 50 mg/kg, subcutaneously, twice daily for 7 days [7].
    • Outcome: this compound significantly reduced bacterial density in bone (2.12 ± 1.1 log₁₀ CFU/g) compared to controls (4.59 ± 1.21 log₁₀ CFU/g) and was more effective than pefloxacin [7].
    • Diffusion Study: Autoradiography with [¹⁴C]this compound showed high concentrations of the drug in target tissues like prosthetic areas, cartilage, and ligaments [7].
Clinical Trial Data
  • Community-Acquired Pneumonia (CAP): A pooled analysis of four trials in patients with pneumococcal bacteremic CAP compared this compound (400 mg loading dose, then 200 mg daily) to standard therapies (amoxicillin, amoxicillin/clavulanate, erythromycin).
    • Success Rate: this compound showed an 80% success rate at end-of-treatment, comparable to 78% for comparators [8].
    • Tolerance: Fewer patients reported adverse events with this compound (15.8%) than with comparator drugs (33.3%) in these studies [8].

Mechanisms of Action and Resistance

All fluoroquinolones, including this compound, share a common core mechanism but differ in their secondary targets, which influences their spectrum of activity.

G FQ Fluoroquinolone (e.g., this compound) Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Primary target in Gram-positive bacteria) FQ->TopoIV Inhibits DNA Bacterial DNA DSB Double-Stranded DNA Breaks DNA->DSB Irreversible Complex Formation Gyrase->DNA Supercoiling TopoIV->DNA Chromosome Segregation Death Bacterial Cell Death DSB->Death

Resistance to fluoroquinolones primarily occurs through:

  • Target Mutations: Mutations in genes gyrA and parC reduce drug binding affinity [4] [9].
  • Efflux Pumps: Overexpression of pumps (e.g., NorA in S. aureus) actively exports the antibiotic from the cell [4] [9].

Critical Considerations for Use

  • Safety Profile: this compound carries notable risks. Its most prominent adverse effects are phototoxicity (increased skin sensitivity to sunlight) and QT interval prolongation on the electrocardiogram, which can predispose to serious cardiac arrhythmias [1].
  • Market Status: Due to these safety concerns, this compound has been withdrawn from the U.S. market and its availability in other regions may be limited [6]. This severely restricts its practical application despite its efficacy.

Research and Development Directions

To overcome this compound's limitations, research is exploring pharmaceutical engineering strategies:

  • Salt/Cocrystal Formation: Combining this compound with cinnamic acid derivatives has been shown to significantly improve its aqueous solubility and membrane permeability, which could potentially enhance its efficacy and reduce dosing requirements [2].
  • This compound's advantage lies in its potent anti-Gram-positive and atypical pathogen activity. Historical data supports its efficacy in respiratory infections and complex scenarios like prosthetic infections.
  • Its clinical utility is now negligible due to safety-driven market withdrawals. Contemporary comparisons should focus on later-generation agents (e.g., moxifloxacin, levofloxacin) which offer a more favorable risk-benefit profile.
  • Pharmacotechnical approaches, like cocrystal formation, represent a potential pathway to reviving problematic but potent drugs like this compound by improving their physicochemical properties.

References

Sparfloxacin method comparison HPLC UV spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the key characteristics of the two analytical techniques for determining sparfloxacin, based on a direct comparison study and other relevant methods.

Feature HPLC with Fluorescence & Spectrophotometric Detection [1] Classical & Derivative UV-Spectrophotometry [1]
Core Principle Separation of components in a mixture using a column and mobile phase, followed by detection. Measurement of light absorption by the this compound molecule at a specific wavelength.
Detection Fluorescence and UV spectrophotometry UV spectrophotometry
Key Conclusion The comparison showed no significant differences in precision and accuracy between the two detection methods. The comparison showed no significant differences in precision and accuracy when compared to HPLC.
Sample Matrix (in study) Pharmaceutical formulation Information not specified in the abstract
Validation Validated per ICH guidelines (linearity, LOD, precision, accuracy, robustness, selectivity) Information not specified in the abstract

Detailed Experimental Protocols

Here is a closer look at the experimental details for the methods described in the research.

HPLC with Fluorescence and UV-Detection

A developed RP-HPLC method used a simple mobile phase and validated the assay of this compound in a pure substance and a pharmaceutical formulation according to ICH guidelines [1]. While the exact protocol from the comparison study is not detailed, other research provides specific parameters for HPLC-UV analysis of this compound:

  • Column: C18 column (e.g., 250 mm x 4.6 mm i.d., 5µm particle size) [2].
  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile in a ratio of 50:50 (v/v) has been used, achieving separation in under 10 minutes [2]. Another study used a mixture of acetonitrile and 0.035 M perchloric acid (pH 2.0) [3].
  • Flow Rate: 1.0 mL/min [2].
  • Detection: UV detection at 224 nm [2]. The comparison method also successfully used fluorescence detection [1].
  • Retention Time: this compound eluted at approximately 3.01 minutes under the conditions described in [2].
  • Sample Preparation: For biological samples like serum, a simple protein precipitation step followed by dilution can be employed [3].
UV-Spectrophotometry

The available search results confirm that a comparison of HPLC and classical or derivative UV-spectrophotometric methods was conducted, concluding with no significant differences in performance [1]. However, the specific experimental protocols for the spectrophotometric method (such as the specific wavelengths used for classical or derivative modes, or sample preparation details) are not provided in the retrieved abstracts.

Insights for Method Selection

To aid in your decision-making process, the following diagram outlines the key factors to consider when choosing between these methods.

Start Method Selection for This compound Analysis HPLC HPLC Method Start->HPLC UV UV-Spectrophotometry Start->UV HPLC_Adv • Superior selectivity for complex mixtures (e.g., biological samples) • Can separate & quantify multiple analytes simultaneously • Provides robustness data (ICH validated) HPLC->HPLC_Adv Choose if UV_Adv • Economical: lower solvent consumption and instrument cost • Faster analysis time per sample • Simpler operation UV->UV_Adv Choose if Conclusion Key Consideration: For pure substance & formulations, both methods offer comparable precision and accuracy. HPLC_Adv->Conclusion UV_Adv->Conclusion

  • For routine analysis of pharmaceutical formulations where the matrix is simple and cost-effectiveness is a priority, UV-spectrophotometry appears to be a highly viable and reliable technique, demonstrating performance on par with HPLC [1].
  • For complex matrices like serum, plasma, or tissue homogenates, or when analyzing multiple compounds simultaneously, HPLC is the more appropriate choice due to its superior separation power and selectivity [3] [4].

References

Sparfloxacin antibacterial activity comparison Streptococcus pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison Against S. pneumoniae

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for sparfloxacin and other antimicrobial agents against S. pneumoniae, as reported by large-scale surveillance studies [1] and focused in vitro research [2] [3].

Antimicrobial Agent MIC₉₀ (μg/ml) Susceptibility Rate (%) Notes
This compound 0.5 - 1.0 [2] [1] 94% (at ≤0.5 μg/ml) [1] 100% susceptible at ≤1 μg/ml breakpoint [1].
Ciprofloxacin 3.0 - 4.0 [2] [1] ~50% [1] Higher resistance rates observed [2].
Levofloxacin Information missing Information missing Cited as a comparator; specific MIC not in data [4].
Trovafloxacin 0.12 [3] Information missing Included for context of newer agents [3].
Clinafloxacin 0.06 [3] Information missing One of the most active in its class [3].
Penicillin 1.5 [1] 65% [1] Highlights prevalence of penicillin-resistant strains [1].

Mechanism and Emergence of Resistance

This compound exerts its antibacterial effect by inhibiting two bacterial enzymes: DNA gyrase and topoisomerase IV [5]. These enzymes are critical for DNA replication and repair. Resistance to this compound in S. pneumoniae is primarily linked to cumulative amino acid substitutions in the Quinolone Resistance-Determining Regions (QRDRs) of the genes that code for these enzymes [2].

The relationship between these mutations and the level of resistance is shown in the following pathway. The diagram illustrates how sequential mutations in the parC and gyrA genes lead to increasing resistance, from susceptibility to high-level resistance to multiple fluoroquinolones.

resistance_pathway start Wild-Type S. pneumoniae (Susceptible) step1 First Mutation (Often in parC) start->step1 Initial exposure to Fluoroquinolones step2 Second Mutation (Often in gyrA) step1->step2 Continued selective pressure step3 Additional Mutations (e.g., in both gyrA & parC) step2->step3 Further exposure end High-Level Resistance (MIC of this compound ≥16 μg/ml) step3->end Results in

Specific mutations identified in clinical isolates correlate with dramatically increased MICs [2]:

  • Strains 182 & 674: A single mutation in gyrA (Ser-81→Phe) and parC (Ser-79→Phe) led to this compound MICs of 16-64 μg/ml.
  • Strains 252 & 354: Multiple mutations in both gyrA (Glu-85→Lys, with Trp-93→Arg in strain 252) and parC (Ser-79→Tyr, Lys-137→Asn) led to this compound MICs of 128 μg/ml.

Key Experimental Protocols

The data and resistance mechanisms discussed are derived from standardized and validated experimental methods.

experimental_flow isolate Bacterial Isolate Collection mic MIC Determination isolate->mic Broth Microdilution (NCCLS guidelines) pcr Gene Amplification (PCR) Target: gyrA & parC QRDRs isolate->pcr Chromosomal DNA Extraction corr Correlate Mutations with MIC Values mic->corr seq DNA Sequencing & Sequence Analysis pcr->seq seq->corr

  • Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to guidelines from the National Committee for Clinical Laboratory Standards (NCCLS, now CLSI). The final bacterial inoculum was approximately 5 × 10⁵ CFU/ml in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood [2].
  • Genetic Analysis of Resistance:
    • DNA Extraction: Chromosomal DNA was prepared from bacterial cultures [2].
    • PCR Amplification: The Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes were amplified using specific primers [2].
    • DNA Sequencing: The amplified PCR products were purified, often subcloned into a plasmid vector, and then sequenced. The sequences were compared to those from a known fluoroquinolone-susceptible wild-type strain to identify mutations [2].

Conclusion

References

Sparfloxacin tissue penetration comparison respiratory pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Activity Against Respiratory Pathogens

The following table summarizes in vitro activity data for sparfloxacin against common respiratory pathogens, based on Minimum Inhibitory Concentration for 90% of isolates (MIC₉₀), and compares it with other agents. A lower MIC generally indicates greater potency [1].

Pathogen This compound MIC₉₀ (μg/mL) Comparator Drugs (MIC₉₀, μg/mL)
Streptococcus pneumoniae (including penicillin-resistant) 0.25 2-8 times more active than comparators [1]
Moraxella catarrhalis 0.03 2-8 times more active than comparators [1]
Haemophilus influenzae 0.015 2-8 times more active than comparators [1]
Staphylococcus aureus 0.12 2-8 times more active than comparators [1]
Mycoplasma pneumoniae 0.031 - 0.063 Highly active [2]
Chlamydia pneumoniae 1.0 Highly active [2]

This compound also demonstrated good bacteriologic efficacy (84% to 95%) in clinical trials for community-acquired pneumonia, which was comparable to standard therapies [1].

Tissue Penetration into the Lungs

A key factor for antibiotic success in respiratory infections is the ability to reach the site of infection. Research indicates this compound achieves effective concentrations in lung tissue [3].

  • Study Methodology: One study measured this compound concentrations in lung tissue after patients received oral doses. The protocol involved administering single or multiple oral doses of this compound to patients undergoing lung surgery. Lung tissue samples were collected during the procedure, and drug concentrations were measured using high-performance liquid chromatography (HPLC), a standard method for quantifying drug levels in biological samples [4].
  • Findings: The study concluded that after a single 400 mg loading dose followed by a 200 mg dose, this compound penetrated well into lung tissue, achieving concentrations that exceeded the MIC₉₀ values for the major respiratory pathogens listed in the table above [4]. This favorable penetration contributes to its clinical efficacy.

Experimental Protocols for Susceptibility Testing

The data on antimicrobial activity is typically generated using standardized methods. The most common reference method for determining Minimum Inhibitory Concentration (MIC) is the broth microdilution test [5] [6].

The following diagram outlines the general workflow for this standardized test:

Start Start Broth Microdilution Test Inoculum Prepare Bacterial Inoculum (Standardized to ~5x10^5 CFU/mL) Start->Inoculum Plate Prepare Microdilution Plate (Wells with 2-fold antibiotic serial dilutions) Inoculum->Plate Inoculate Inoculate Plate with Bacteria Plate->Inoculate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate Read Read Minimum Inhibitory Concentration (MIC) Incubate->Read Interpret Interpret as S/I/R per CLSI/EUCAST guidelines Read->Interpret

Key Steps in Detail [5] [6]:

  • Preparation: The antibiotic is diluted in a broth medium (e.g., Mueller-Hinton broth) across multiple wells of a microtiter plate to create a series of doubling concentrations.
  • Inoculation: A standardized suspension of the bacterial test organism is prepared and added to each well.
  • Incubation and Reading: The plate is incubated, and the MIC is determined as the lowest concentration of antibiotic that completely prevents visible growth. This MIC value is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) using guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Context and Limitations

When interpreting this data, please consider:

  • Historical Context: Much of the robust clinical data for this compound is from the 1990s and early 2000s, as its use has declined in part due to safety concerns, including a risk of photosensitivity reactions and potential effects on cardiac repolarization (QTc prolongation) [2] [1].
  • Comparison Gap: While the search results confirm that fluoroquinolones as a class penetrate well into the lungs [7], direct comparative data between this compound and modern fluoroquinolones (like levofloxacin or moxifloxacin) from the provided studies is limited.

References

Sparfloxacin safety profile vs comparator antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Sparfloxacin vs. Comparators: Safety Overview

The table below summarizes the safety profile of this compound compared to other antibiotics from an integrated analysis of Phase III clinical trials [1].

Safety Parameter This compound (n=1585) Comparator Antibiotics (n=1331) Key Findings & Clinical Significance
Any Drug-Related Adverse Event 25.3% 28.1% Overall tolerability was similar, with fewer patients on this compound discontinuing treatment due to adverse events (6.6% vs. 8.9%) [1].
Photosensitivity Reaction 7.4% 0.5% A significant and defining adverse effect of this compound. Reactions were typically mild to moderate but were a major reason for its restricted use and market withdrawal [1] [2] [3].
QTc Interval Prolongation Mean change: +10 msec Mean change: +3 msec This compound consistently prolongs the heart's QT interval, a known risk factor for a serious ventricular arrhythmia called Torsades de Pointes. This was a critical factor in its market withdrawal [1] [2] [3].
Gastrointestinal Reactions 12.1% 22.3% Comparator drugs caused more diarrhea, nausea, dyspepsia, and abdominal pain [1].
Insomnia 1.5% 4.3% Reported less frequently with this compound [1].
Taste Perversion 1.2% 2.9% Reported less frequently with this compound [1].

Detailed Safety Profile and Market Status

  • Cardiovascular Risk: The prolongation of the QTc interval is dose-dependent. Post-marketing surveillance associated it with cases of Torsades de Pointes, especially in patients with existing risk factors such as heart disease or concurrent use of other arrhythmogenic drugs [2] [3].
  • Market Withdrawal: this compound was withdrawn from the U.S. market by the manufacturer in 2001, primarily due to its potential to cause QT prolongation and serious phototoxicity [2] [3].
  • Other Adverse Effects: Like other fluoroquinolones, this compound carries warnings for tendinitis, tendon rupture, peripheral neuropathy, and central nervous system effects (e.g., dizziness, headache, and rarely, seizures or confusion) [2] [3].

Key Experimental Protocols from Cited Studies

The safety data in the table above primarily comes from the following methodology [1]:

  • Study Design: Integrated analysis of 6 multicenter Phase III trials.
  • Trials Included: 5 were double-masked, randomized, and comparative, while 1 was open-label and non-comparative.
  • Patient Populations: Adults with community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, acute maxillary sinusitis, and complicated skin infections.
  • Dosage Regimen: this compound was administered as a 400 mg oral loading dose on day 1, followed by 200 mg once daily for 10 days.
  • Comparator Drugs: Included erythromycin, cefaclor, ofloxacin, clarithromycin, and ciprofloxacin.
  • Safety Assessments: Evaluation of adverse events, laboratory tests, and electrocardiographic (ECG) measurements, specifically monitoring the QTc interval.

Mechanism of Action and Safety Relationship

The following diagram illustrates the mechanism of action of fluoroquinolones like this compound and how it connects to both their efficacy and key safety concerns.

G A This compound Administration B Inhibits Bacterial topoisomerase II (DNA gyrase) & topoisomerase IV A->B E Off-Target Effects in Human Cells A->E C Impaired Bacterial DNA Replication & Transcription B->C D Bacterial Cell Death C->D F Blockade of hERG Potassium Channels E->F G Photosensitivity Reaction (Skin Tissue) E->G H Delayed Myocardial Repolarization F->H K Cellular Damage upon UV-A Light Exposure G->K I QTc Interval Prolongation H->I J Risk of Torsades de Pointes I->J

References

Sparfloxacin clinical efficacy randomized controlled trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Sparfloxacin in Community-Acquired Pneumonia

Study Focus / Comparator Patient Population Treatment Regimen Clinical Success Rate Citation

| General CAP (Elderly or prior treatment failure) | 211 hospitalized patients aged >65 years or with prior antibiotic failure [1] | This compound: 400 mg loading dose, then 200 mg/day (10 days total) Comparator: Amoxycillin 1g tid + Ofloxacin 200 mg bid (10 days) | 91.9% (this compound) 81.5% (Comparator) | [1] | | Bacteremic Pneumococcal CAP | 107 adult patients with blood culture-confirmed S. pneumoniae [2] [3] | This compound: 400 mg loading dose, then 200 mg/day (mean 10 days) Comparator: Amoxycillin, Amoxycillin/Clavulanate, or Erythromycin (mean 10 days) | End of Treatment: 80% (this compound) vs. 78% (Comparator) At Follow-up: 79% (this compound) vs. 76% (Comparator) | [2] [3] |

Detailed Experimental Protocols

The efficacy data in the table above are derived from rigorous clinical trial designs:

  • Study Design for General CAP Trial [1]: This was a prospective, placebo-controlled, double-blind, randomized study. Patients were assigned to either the this compound group or the combination therapy group to minimize bias. The primary outcome was clinical efficacy assessed at the end of the 10-day treatment period.
  • Study Design for Bacteremic Pneumococcal Analysis [2] [3]: This was a pooled analysis of four comparative clinical trials. Success was determined using a composite of clinical assessment, microbiological eradication, and resolution of radiologic changes.
  • Dosage Regimen: Across the studies, the this compound regimen was consistent: a 400 mg loading dose on the first day, followed by 200 mg once daily [1] [2] [4]. Treatment typically lasted 7 to 14 days, with a mean of 10 days.

Critical Safety and Prescribing Considerations

While effective, the use of this compound is constrained by its safety profile. The following diagram outlines the major risks and key drug interactions you must consider.

sparfloxacin_warnings This compound Safety Considerations and Drug Interactions cluster_risks Major Safety Risks cluster_interactions Key Drug Interaction Categories This compound This compound Photosensitivity Photosensitivity (Avoid sunlight/UV light) This compound->Photosensitivity Cardiotoxicity QTc Prolongation (Risk of arrhythmias) This compound->Cardiotoxicity Tendonopathy Tendon Inflammation or Rupture This compound->Tendonopathy CNS_Effects CNS Effects (Dizziness, lightheadedness) This compound->CNS_Effects QT_Drugs Drugs Prolonging QTc Interval (e.g., Amiodarone, Erythromycin, Tricyclic Antidepressants, Antipsychotics) This compound->QT_Drugs Antacids Cations (Mg, Al, Ca, Zn, Iron) (Take at least 4 hours apart) This compound->Antacids

  • Photosensitivity: this compound carries a strong risk of phototoxicity. Patients must avoid direct and artificial sunlight during and for 5 days after treatment, and discontinue use at the first sign of skin reaction [4] [5].
  • QTc Prolongation: It is contraindicated in patients with proarrhythmic conditions and those taking medications known to prolong the QTc interval (e.g., amiodarone, erythromycin, tricyclic antidepressants) [4] [5].
  • Other Warnings: Like other fluoroquinolones, this compound is associated with tendonitis, tendon rupture, and central nervous system effects such as dizziness [4] [5].
  • Dosage Adjustment: A dosage adjustment is required for patients with renal impairment (CrCl < 50 mL/min) to a regimen of 400 mg loading dose followed by 200 mg every 48 hours [4].

Conclusion for Clinical Practice

  • Efficacy: this compound is an effective oral option for treating community-acquired pneumonia, showing high success rates in broad populations and specifically in bacteremic pneumococcal disease, with a convenient once-daily dosing regimen [1] [2].
  • Safety Profile: Its use is limited by significant safety concerns, particularly photosensitivity and QTc prolongation, which necessitate careful patient selection and counseling [4] [5].
  • Place in Therapy: Given its efficacy but notable risks, this compound may be considered an alternative for empirical therapy in moderately severe CAP, especially when its specific safety profile is manageable for the individual patient [2].

References

Bioequivalence Study: Key Parameters and Results

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and findings from a 2003 bioequivalence study that compared two sparfloxacin formulations in healthy Korean volunteers [1].

Study Parameter Description & Results
Study Design Randomized, two-way crossover with a 10-day washout period [1]

| Formulations | Test: Spacin tablet (Korea United Pharm. Inc.) Reference: Spara tablet (Sam-a Inc.) [1] | | Dosage | Single 200 mg oral dose [1] | | Participants | 26 healthy Korean volunteers [1] | | Key Outcomes | The 90% confidence intervals for AUCt and Cmax fell within the Korean FDA's bioequivalence range. The study concluded the two formulations were bioequivalent [1] |

Pharmacokinetic Profile of this compound

The following table consolidates the core pharmacokinetic properties of this compound, which serve as the reference points for any bioequivalence study. This data is primarily sourced from a 1993 review and the DrugBank entry [2] [3].

Parameter Description / Value
Bioavailability 92% (oral) [3]
Protein Binding 37% (reported as low) [2] [3]
Elimination Half-life 15 to 20 hours (allows for once-daily dosing) [2]
Peak Plasma Time (Tmax) 3 to 5 hours post-dose [2]
Peak Plasma Concentration (Cmax) ~0.7 mg/L (after a 200 mg oral dose) [2]
Food Interaction No significant effect on absorption [2] [3]
Key Drug Interaction Antacids (Aluminum/Magnesium) reduce bioavailability by 25-50% [2] [3]

Experimental Protocol for Bioequivalence Assessment

For a comprehensive understanding, here is a detailed breakdown of the methodologies used in the studies I found.

1. Clinical Bioequivalence Study Protocol [1]

  • Design: A randomized, two-way crossover study is the standard. Each participant receives both the test and reference product in random order, separated by a "washout" period long enough to ensure the first dose is completely eliminated from the body [1].
  • Participants: Healthy volunteers, typically aged 18-55 [1].
  • Dosing and Sampling: After a single dose (e.g., 200 mg), multiple blood samples are collected at predetermined times over a period covering several half-lives (e.g., 60 hours for this compound) [1].
  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector [1].
  • Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated. Bioequivalence is concluded if the 90% confidence intervals for the ratios (Test/Reference) of AUC and Cmax fall within the acceptance range (usually 80.00%-125.00%) [1].

2. Analytical Method: Competitive ELISA [4] An alternative to HPLC for measuring this compound concentration in biological samples is a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The general workflow is as follows:

G Start Coat Plate with This compound-OVA Conjugate A1 Incubate Overnight at 4°C Start->A1 A2 Wash & Block Unbound Sites A1->A2 A3 Add Sample & Anti-Sparfloxacin Antibody A2->A3 A4 Incubate 30 min at 37°C A3->A4 A5 Wash A4->A5 A6 Add Enzyme Substrate (TMB) A5->A6 A7 Incubate 20 min in Dark A6->A7 A8 Stop Reaction with H₂SO₄ A7->A8 End Measure Absorbance at 450 nm A8->End

  • Principle: The sample this compound and the immobilized this compound on the plate compete for binding to a limited amount of specific antibody. Less color development indicates a higher concentration of this compound in the sample [4].
  • Advantages: This method is noted for its high sensitivity, specificity, and ability to handle multiple samples simultaneously without complex pre-treatment [4].

Key Considerations for Researchers

  • Focus on Pharmacokinetics: For generic drugs, the primary evidence required for approval is pharmacokinetic bioequivalence (demonstrating similar AUC and Cmax), not a repeat of clinical efficacy trials [5].
  • Limited Recent Data: The most relevant clinical and pharmacokinetic data for this compound is from the 1990s and early 2000s [2] [1] [6]. This may reflect its declined clinical use over time, possibly due to safety concerns associated with the fluoroquinolone class [7].
  • Alternative Analysis Methods: While HPLC is standard, research has explored other methods like ELISA for therapeutic drug monitoring, offering high throughput and sensitivity for complex biological samples [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

392.16599690 g/mol

Monoisotopic Mass

392.16599690 g/mol

Heavy Atom Count

28

LogP

2.5
-0.02 (LogP)
2.5

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q90AGA787L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of adults with the following infections caused by susceptible strains microorganisms: community-acquired pneumonia (caused by Chlamydia pneumoniae, Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, or Streptococcus pneumoniae) and acute bacterial exacerbations of chronic bronchitis (caused by Chlamydia pneumoniae, Enterobacter cloacae, Haemophilus influenzae, Haemophilus parainfluenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Staphylococcus aureus, or Streptococcus pneumoniae).
FDA Label

Pharmacology

Sparfloxacin is a synthetic fluoroquinolone broad-spectrum antimicrobial agent in the same class as ofloxacin and norfloxacin. Sparfloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Sparfloxacin exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription. Quinolones differ in chemical structure and mode of action from (beta)-lactam antibiotics. Quinolones may, therefore, be active against bacteria resistant to (beta)-lactam antibiotics. Although cross-resistance has been observed between sparfloxacin and other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to sparfloxacin. In vitro tests show that the combination of sparfloxacin and rifampin is antagonistic against Staphylococcus aureus.
Sparfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. Sparfloxacin was withdrawn from the U.S. market due to a high incidence of phototoxicity.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA09 - Sparfloxacin

Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.

Pictograms

Irritant

Irritant

Other CAS

110871-86-8

Absorption Distribution and Excretion

Well absorbed following oral administration with an absolute oral bioavailability of 92%. Unaffected by administration with milk or food, however concurrent administration of antacids containing magnesium hydroxide and aluminum hydroxide reduces the oral bioavailability of sparfloxacin by as much as 50%.

Metabolism Metabolites

Hepatic. Metabolized primarily by phase II glucuronidation to form a glucuronide conjugate. Metabolism does not utilize or interfere with the cytochrome P450 enzyme system.

Wikipedia

Sparfloxacin
2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine

Biological Half Life

Mean terminal elimination half-life of 20 hours (range 16-30 hours). Prolonged in patients with renal impairment (creatinine clearance <50 mL/min).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Schentag JJ. Sparfloxacin: a review. Clin Ther. 2000 Apr;22(4):372-87; discussion 371. Review. PubMed PMID: 10823360.
2: Finch RG. A review of worldwide experience with sparfloxacin in the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Int J Antimicrob Agents. 1999 Jun;12(1):5-17. Review. PubMed PMID: 10389642.
3: Martin SJ, Meyer JM, Chuck SK, Jung R, Messick CR, Pendland SL. Levofloxacin and sparfloxacin: new quinolone antibiotics. Ann Pharmacother. 1998 Mar;32(3):320-36. Review. PubMed PMID: 9533064.
4: Stein GE, Havlichek DH. Sparfloxacin: potential clinical and economic impact in the treatment of respiratory infections. Pharmacotherapy. 1997 Nov-Dec;17(6):1139-47. Review. PubMed PMID: 9399598.
5: Goa KL, Bryson HM, Markham A. Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. Drugs. 1997 Apr;53(4):700-25. Review. PubMed PMID: 9098667.
6: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.
7: Cohen MA, Yoder SL, Talbot GH. Sparfloxacin worldwide in vitro literature: isolate data available through 1994. Diagn Microbiol Infect Dis. 1996 Jun;25(2):53-64. Review. PubMed PMID: 8882890.
8: Jaillon P, Morganroth J, Brumpt I, Talbot G. Overview of electrocardiographic and cardiovascular safety data for sparfloxacin. Sparfloxacin Safety Group. J Antimicrob Chemother. 1996 May;37 Suppl A:161-7. Review. PubMed PMID: 8737135.
9: Wise R, Honeybourne D. A review of the penetration of sparfloxacin into the lower respiratory tract and sinuses. J Antimicrob Chemother. 1996 May;37 Suppl A:57-63. Review. PubMed PMID: 8737125.
10: Montay G. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review. J Antimicrob Chemother. 1996 May;37 Suppl A:27-39. Review. PubMed PMID: 8737123.
11: Baquero F, Cantón R. In-vitro activity of sparfloxacin in comparison with currently available antimicrobials against respiratory tract pathogens. J Antimicrob Chemother. 1996 May;37 Suppl A:1-18. Review. PubMed PMID: 8737121.
12: [Significant role of newer quinolone antimicrobials in respiratory tract infection: focused on sparfloxacin]. Jpn J Antibiot. 1994 Oct;47(10):1241-58. Review. Japanese. PubMed PMID: 7807686.
13: Shimada J, Nogita T, Ishibashi Y. Clinical pharmacokinetics of sparfloxacin. Clin Pharmacokinet. 1993 Nov;25(5):358-69. Review. PubMed PMID: 8287631.
14: Richard P, Gutmann L. Sparfloxacin and other new fluoroquinolones. J Antimicrob Chemother. 1992 Dec;30(6):739-44. Review. PubMed PMID: 1337749.

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